molecular formula C7H7BO4 B115381 2-Carboxyphenylboronic acid CAS No. 149105-19-1

2-Carboxyphenylboronic acid

Cat. No.: B115381
CAS No.: 149105-19-1
M. Wt: 165.94 g/mol
InChI Key: KWNPRVWFJOSGMZ-UHFFFAOYSA-N
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Description

2-Carboxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BO4 and its molecular weight is 165.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNPRVWFJOSGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370068
Record name 2-Carboxyphenylboronic acid
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Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149105-19-1
Record name 2-Carboxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dihydroxyboranyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Carboxyphenylboronic Acid: Core Properties and Structure for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on 2-Carboxyphenylboronic acid, detailing its fundamental physicochemical properties, structural characteristics, and key applications in scientific research and pharmaceutical development. This document provides structured data, comprehensive experimental protocols, and detailed visual diagrams to support advanced research and development activities.

Executive Summary

This compound is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a benzene (B151609) ring at the ortho position. This unique arrangement confers remarkable properties, making it a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, its ability to interact with diols, such as sialic acids that are overexpressed on cancer cells, has positioned it as a significant molecule in the field of medicinal chemistry for the development of targeted therapeutics and diagnostic agents. This guide provides a comprehensive overview of its basic properties, structure, stability, and reactivity, supported by detailed experimental methodologies and visual representations of its applications.

Chemical Structure and Identification

This compound, also known as 2-Boronobenzoic acid, is a white to off-white crystalline solid. Its structure is characterized by a phenyl ring substituted with a carboxylic acid group and a boronic acid group at adjacent positions.[1]

Table 1: Chemical Identifiers and Basic Properties

PropertyValueReference
Molecular Formula C₇H₇BO₄[1]
Molecular Weight 165.94 g/mol
CAS Number 149105-19-1[1]
Appearance White to off-white solid/powder[1]
Melting Point 162 °C
SMILES O=C(O)c1ccccc1B(O)O[1]
InChI InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10)[1]
Synonyms 2-Boronobenzoic acid, o-Carboxyphenylboronic acid[1]

Physicochemical Properties

The dual functionality of this compound dictates its chemical behavior, including its acidity, solubility, and stability.

Acidity (pKa)

Table 2: Acidity of this compound

Functional GroupPredicted pKaNotes
Carboxylic Acid< 4Expected to be a strong acid due to the electron-withdrawing nature of the adjacent boronic acid group.
Boronic Acid~ 9Typical range for arylboronic acids, but may be influenced by intramolecular interactions.
Solubility

The presence of both a polar carboxylic acid and a boronic acid group allows for hydrogen bonding, rendering this compound soluble in polar solvents such as water and alcohols.[1] Quantitative solubility data for the ortho-isomer is limited, however, data for the related 3-carboxyphenylboronic acid in water is available and provides an estimation.

Table 3: Solubility of Carboxyphenylboronic Acid Isomers

CompoundSolventTemperature (°C)Solubility ( g/100 g solvent)
3-Carboxyphenylboronic acidWater200.13
3-Carboxyphenylboronic acidWater500.51

Qualitative solubility assessments indicate good solubility in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).

Stability

This compound exhibits notable stability, particularly against oxidation, due to the formation of an intramolecular five-membered ring structure known as a boralactone. This intramolecular coordination diminishes the electron density on the boron atom, thereby increasing its resistance to oxidative degradation.

However, like other arylboronic acids, it is susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This degradation pathway is typically promoted by basic conditions and elevated temperatures.

Experimental Protocols

Synthesis of this compound

A practical synthesis involves the oxidation of 2-tolylboronic acid with potassium permanganate.

Experimental Workflow for Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation reagent1 Dissolve 2-tolylboronic acid in 50% aq. NaOH and water heat Heat NaOH solution to 50 °C reagent1->heat reagent2 Prepare aqueous solution of KMnO4 add Add KMnO4 solution in portions over 1 hour reagent2->add heat->add react Maintain at 50 °C for 3 hours add->react cool Cool to 0 °C react->cool adjust_ph1 Adjust pH to 8 with conc. HCl cool->adjust_ph1 filter1 Filter through Celite to remove MnO2 adjust_ph1->filter1 adjust_ph2 Acidify filtrate to pH 2 with conc. HCl at 0 °C filter1->adjust_ph2 isolate Isolate this compound by filtration adjust_ph2->isolate

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolve 2-tolylboronic acid (13.6 g, 0.1 mol) in a solution of 50% aqueous NaOH (50 mL) and water (100 mL) at room temperature.

  • Heat the solution to 50 °C.

  • In a separate flask, prepare a solution of KMnO₄ (36.0 g, 0.23 mol) in water (400 mL).

  • Add the KMnO₄ solution to the heated 2-tolylboronic acid solution in six portions over a period of 1 hour.

  • Maintain the reaction mixture at 50 °C for an additional 3 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Adjust the pH of the solution to 8 by the dropwise addition of concentrated HCl.

  • Filter the mixture through a pad of Celite to remove the precipitated MnO₂.

  • Further acidify the filtrate to pH 2 by the dropwise addition of concentrated HCl at 0 °C.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Determination of pKa by Potentiometric Titration

Experimental Workflow for pKa Determination

G cluster_prep Sample and Titrant Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis prep_sample Prepare a ~1 mM solution of This compound acidify Acidify sample solution to ~pH 2 with 0.1 M HCl prep_sample->acidify prep_titrant Standardize 0.1 M NaOH and 0.1 M HCl solutions titrate Titrate with 0.1 M NaOH, recording pH and volume prep_titrant->titrate calibrate Calibrate pH meter calibrate->acidify acidify->titrate plot Plot titration curve (pH vs. volume of titrant) titrate->plot derivative Calculate first and second derivatives of the curve plot->derivative determine_pka Identify inflection points to determine pKa values derivative->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Prepare a ~1 mM aqueous solution of this compound.

  • Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.

  • Acidify the sample solution to approximately pH 2 with a standardized 0.1 M HCl solution.

  • Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12.

  • Plot the pH versus the volume of NaOH added to generate the titration curve.

  • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.

  • The pKa values correspond to the pH at the half-equivalence points.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their ability to interact with biological targets.

Targeting Sialic Acid in Cancer Therapy

Many cancer cells overexpress sialic acid on their cell surface glycoproteins. The boronic acid moiety of this compound can form reversible covalent bonds with the diol groups of sialic acid. This interaction can be exploited for targeted drug delivery to cancer cells.

Signaling Pathway for Sialic Acid Targeted Apoptosis

G cluster_targeting Targeting and Internalization cluster_apoptosis Apoptosis Induction drug_conjugate This compound- Drug Conjugate binding Binding drug_conjugate->binding sialic_acid Sialic Acid on Cancer Cell Surface sialic_acid->binding internalization Endocytosis binding->internalization drug_release Drug Release from Conjugate internalization->drug_release caspase_activation Caspase Cascade Activation drug_release->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

This targeted approach can enhance the therapeutic index of cytotoxic drugs by concentrating them at the tumor site and reducing systemic toxicity.

Role in Synthesis of Preclinical Drug Candidates

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its ability to participate in Suzuki-Miyaura coupling allows for the construction of biaryl structures, which are common motifs in many drug molecules.

Logical Workflow for Drug Candidate Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling with Aryl Halide start->suzuki intermediate Biaryl-2-carboxylic Acid Intermediate suzuki->intermediate modification Further Chemical Modifications intermediate->modification candidate Preclinical Drug Candidate modification->candidate

Caption: A logical workflow for the synthesis of drug candidates.

While specific examples of marketed drugs directly derived from this compound are not prominent, its utility as a key intermediate in the discovery phase of drug development is well-established in the scientific literature.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its unique structural and chemical properties make it an invaluable tool in organic synthesis and a promising platform for the development of novel therapeutics. This guide has provided a detailed overview of its core properties, along with practical experimental protocols and conceptual workflows to aid researchers in harnessing the full potential of this versatile compound. Further research into its quantitative properties and biological interactions will undoubtedly continue to expand its applications in science and medicine.

References

An In-depth Technical Guide to the Synthesis of 2-Carboxyphenylboronic Acid from 2-Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-carboxyphenylboronic acid from 2-tolylboronic acid. This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of new functional materials.[1][2] This document outlines a practical and scalable method for its preparation, detailing the experimental protocol, reaction parameters, and potential side reactions.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a boronic acid group. This unique structure allows for its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2][3] The synthesis of biaryl-2-carboxylic acids, for instance, can be readily achieved using this versatile reagent.[4] While the synthesis of 3- and 4-carboxyphenylboronic acids from their corresponding tolylboronic acid precursors is straightforward, the synthesis of the 2-carboxy isomer has historically been challenging.[3][4] This guide presents a reliable method for the synthesis of this compound via the oxidation of 2-tolylboronic acid.

Reaction Overview: Oxidation of 2-Tolylboronic Acid

The core of this synthetic route involves the oxidation of the methyl group of 2-tolylboronic acid to a carboxylic acid using a strong oxidizing agent, potassium permanganate (B83412) (KMnO₄), under aqueous alkaline conditions.[3][4]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cluster_invisible 2-Tolylboronic acid arrow1 2-Tolylboronic acid->arrow1 plus1 + plus1->arrow1 KMnO4 KMnO₄ KMnO4->arrow1 NaOH NaOH (aq) Temp 40-50 °C This compound plus2 + MnO2 MnO₂ arrow1->this compound Oxidation arrow1->plus2 arrow1->MnO2

Caption: Oxidation of 2-Tolylboronic Acid to this compound.

Critical to the success of this reaction is the strict control of the reaction temperature.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-tolylboronic acid.

ParameterValueReference
Reactants
2-Tolylboronic acid0.1 mol (13.6 g)[3][4]
Potassium permanganate (KMnO₄)0.23 mol (36.0 g)[3][4]
Sodium hydroxide (B78521) (NaOH)50 mL of 50% aq. solution[3][4]
Water (for 2-tolylboronic acid)100 mL[3][4]
Water (for KMnO₄)400 mL[3][4]
Reaction Conditions
Temperature40-50 °C[3][4]
Reaction Time4 hours (1 hour for addition, 3 hours additional)[3][4]
Product
This compound76% yield[3][4]

Influence of Reaction Temperature

The reaction temperature is a critical parameter that significantly influences the product distribution.

  • Room Temperature: The reaction does not proceed, and the starting material is recovered.[3]

  • 40-50 °C: This is the optimal temperature range, leading to the desired this compound in good yield.[3][4]

  • 60-70 °C: A mixture of this compound and a side product, diphenic acid, is formed.[3]

  • Reflux: At reflux temperatures, the primary products are diphenic acid and other insoluble byproducts.[3]

Diphenic acid is likely formed through the homocoupling of the this compound product under the oxidative conditions.[3][4]

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of this compound.[3][4]

Materials:

  • 2-Tolylboronic acid (13.6 g, 0.1 mol)

  • Potassium permanganate (36.0 g, 0.23 mol)

  • Sodium hydroxide, 50% aqueous solution (50 mL)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Celite

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

Experimental_Workflow A 1. Dissolve 2-tolylboronic acid in NaOH(aq) and water. B 2. Heat the solution to 50 °C. A->B D 4. Add the KMnO₄ solution in portions over 1 hour. B->D C 3. Prepare a solution of KMnO₄ in water. C->D E 5. Maintain the reaction at 50 °C for 3 hours. D->E F 6. Cool the reaction mixture to 0 °C. E->F G 7. Adjust pH to 8 with concentrated HCl. F->G H 8. Filter through Celite to remove MnO₂. G->H I 9. Acidify the filtrate to pH 2 with concentrated HCl at 0 °C. H->I J 10. Collect the precipitated product by filtration. I->J K 11. Wash the product with cold water. J->K L 12. Dry the product under vacuum. K->L

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Reaction Mixture: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-tolylboronic acid (13.6 g, 0.1 mol) in a solution of 50% aqueous sodium hydroxide (50 mL) and water (100 mL) at room temperature.

  • Heating: Heat the resulting solution to 50 °C using a heating mantle.

  • Preparation of Oxidant Solution: In a separate beaker, dissolve potassium permanganate (36.0 g, 0.23 mol) in water (400 mL).

  • Addition of Oxidant: Add the potassium permanganate solution to the reaction mixture in six portions over a period of 1 hour, while maintaining the reaction temperature at 50 °C. The solution will turn a green color.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 3 hours.

  • Work-up: a. Cool the reaction mixture to 0 °C in an ice bath. b. Carefully add concentrated hydrochloric acid to adjust the pH of the solution to 8. c. Filter the mixture through a pad of Celite to remove the precipitated manganese dioxide (MnO₂). d. Cool the filtrate to 0 °C in an ice bath and further acidify it dropwise with concentrated hydrochloric acid to a pH of 2. A white precipitate of this compound will form.

  • Isolation and Purification: a. Collect the precipitated product by vacuum filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold water. c. Dry the product under vacuum to obtain this compound.

Conclusion

The oxidation of 2-tolylboronic acid with potassium permanganate provides a practical and efficient method for the synthesis of this compound. Careful control of the reaction temperature is paramount to achieving a high yield and minimizing the formation of byproducts. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important building block for a wide range of applications in organic chemistry and beyond.

References

An In-depth Technical Guide on the Solubility of 2-Carboxyphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-carboxyphenylboronic acid in organic solvents. A comprehensive understanding of solubility is critical for the effective use of this versatile reagent in various applications, including organic synthesis, medicinal chemistry, and materials science. Due to a scarcity of publicly available quantitative solubility data for this compound, this document compiles qualitative information and quantitative data for the closely related parent compound, phenylboronic acid, to serve as a predictive reference. Furthermore, this guide outlines detailed experimental protocols for accurately determining solubility and presents a logical workflow for these procedures.

Introduction

This compound is an organic compound featuring both a carboxylic acid and a boronic acid functional group attached to a benzene (B151609) ring in the ortho position. This bifunctional nature makes it a valuable building block in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its ability to form reversible covalent bonds with diols also lends it to applications in chemical sensing and drug delivery systems.

The solubility of this compound is a crucial parameter that influences reaction kinetics, purification methods such as crystallization, and formulation strategies. The polarity imparted by both the carboxylic acid and boronic acid moieties suggests a general solubility in polar organic solvents. However, precise quantitative data is essential for reproducible and optimized experimental design. This guide aims to consolidate the available information and provide the necessary protocols for researchers to determine solubility in their specific solvent systems.

Solubility Profile

Qualitative Solubility Observations

Based on its structure and data from analogous compounds, the expected qualitative solubility is as follows:

  • High Solubility: Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol, Ethanol).

  • Moderate Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone), and some chlorinated solvents.

  • Low to Insoluble: Nonpolar hydrocarbon solvents (e.g., Hexane, Toluene, Methylcyclohexane).

For the related 3-carboxyphenylboronic acid, it is described as a grayish-white crystalline solid with limited solubility in water and many organic solvents.[1] Strategies to improve its solubility include pH adjustment in aqueous media to form the more soluble carboxylate salt and the use of co-solvent systems.[1]

Quantitative Solubility Data for Phenylboronic Acid (Proxy)

The following table summarizes experimentally determined solubility data for phenylboronic acid in several organic solvents. This data is presented as the mole fraction of the solute at saturation for different temperatures and can be used to estimate the behavior of this compound.

SolventTemperature (°C)Solubility (Mole Fraction, x₁)
Acetone200.176
300.231
400.300
3-Pentanone200.160
300.210
400.272
Dipropyl Ether200.121
300.170
400.232
Chloroform200.045
300.065
400.092
Methylcyclohexane200.0003
300.0006
400.0011

Data sourced from a study by Leszczyński, P., et al. (2020), which determined the solubility of phenylboronic acid using a dynamic method.[2][3] Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbon solvents.[2][3]

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, direct experimental measurement is recommended. The two most common and reliable methods are the dynamic (synthetic) method and the thermodynamic shake-flask method.

Dynamic Method

This method involves monitoring the temperature at which a known composition of solute and solvent becomes a single homogeneous liquid phase upon controlled heating. It is particularly useful for generating solubility data across a range of temperatures.

3.1.1. Principle A biphasic mixture of the solute (this compound) and the chosen solvent with a precisely known composition is prepared. This mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles visually or instrumentally disappear is recorded as the equilibrium solubility temperature for that specific concentration.

3.1.2. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Programmable heating/cooling circulator bath (precision ±0.1°C)

  • Calibrated digital thermometer or temperature probe (precision ±0.1°C)

  • Luminance probe or turbidity sensor (or a laser and photodetector)

  • Analytical balance (precision ±0.1 mg)

3.1.3. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel to achieve a known mole fraction.[4]

  • Heating and Stirring: Place the vessel in the circulator bath and begin vigorous stirring to ensure the mixture is well-agitated.

  • Temperature Ramp: Heat the mixture at a slow, controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[4]

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The solubility temperature is the point at which the solution becomes perfectly clear, marking the disappearance of the last solid particles.[4]

  • Data Recording: Record this temperature as the saturation temperature for the prepared concentration.

  • Data Analysis: Repeat the procedure for several different compositions of solute and solvent. Plot the recorded dissolution temperatures against the corresponding mole fractions to construct a solubility curve.

OECD 105 Shake-Flask Method

This method, also known as the thermodynamic or equilibrium solubility method, measures the saturation concentration of a solute in a solvent at a constant temperature. It is considered the "gold standard" for determining thermodynamic solubility.

3.2.1. Principle An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for an extended period to ensure that equilibrium between the solid and dissolved states is reached. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

3.2.2. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Constant temperature shaker bath or incubator (e.g., 25 °C ± 0.5 °C)

  • Vials or flasks with airtight seals

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

  • Analytical balance

3.2.3. Procedure

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials (a minimum of three for reproducibility). The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials and place them in the constant temperature shaker bath. Agitate the mixtures for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For very fine suspensions, centrifugation may be required to separate the solid phase.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the aliquot through a syringe filter compatible with the solvent.

  • Analysis: Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method (e.g., HPLC-UV by comparing to a standard curve).

  • Calculation: Average the concentration values from the replicate vials to report the final solubility at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the dynamic method of solubility determination, providing a clear, step-by-step visual guide for the experimental process.

Dynamic_Solubility_Workflow cluster_prep Phase 1: Sample Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Data Analysis cluster_output Final Output weigh_solute Accurately Weigh This compound weigh_solvent Accurately Weigh Organic Solvent add_to_vessel Combine in Jacketed Glass Vessel weigh_solvent->add_to_vessel start_stirring Start Vigorous Stirring add_to_vessel->start_stirring start_heating Begin Controlled Temperature Ramp (e.g., 0.2 °C/min) start_stirring->start_heating monitor_turbidity Continuously Monitor for Clarity (Turbidity) start_heating->monitor_turbidity record_temp Record Temperature (T) at Complete Dissolution monitor_turbidity->record_temp repeat_exp Repeat for Different Solute/Solvent Compositions record_temp->repeat_exp plot_data Plot Temperature (T) vs. Mole Fraction (x) repeat_exp->plot_data gen_curve Generate Final Solubility Curve plot_data->gen_curve final_output Equilibrium Solubility Data gen_curve->final_output

References

An In-depth Technical Guide to 2-Carboxyphenylboronic Acid (CAS 149105-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyphenylboronic acid, identified by CAS number 149105-19-1, is a versatile bifunctional organic compound featuring both a carboxylic acid and a boronic acid group. This unique structure renders it a valuable building block in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its primary application lies in its role as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. While widely used as a synthetic intermediate, public domain data on its specific quantitative pharmacological activity (e.g., IC50, Ki) and direct modulation of signaling pathways is not available.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below. It is important to note that the melting point has been reported with some variability in the literature, which may be attributed to the presence of varying amounts of its anhydride (B1165640) form.

PropertyValueReference(s)
CAS Number 149105-19-1[1][2]
Molecular Formula C₇H₇BO₄[1][2]
Molecular Weight 165.94 g/mol [1]
IUPAC Name 2-Boronobenzoic acid[2]
Synonyms 2-Carboxybenzeneboronic acid, o-Carboxyphenylboronic acid[2]
Appearance White to off-white crystalline powder[1]
Melting Point 159-162 °C[3]
Purity 97 - 105% (Assay by titration)[1]
Solubility Soluble in polar solvents like water and alcohols.[2]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Oxidation of 2-Tolylboronic Acid

A practical and scalable synthesis involves the oxidation of 2-tolylboronic acid using potassium permanganate.[3]

Experimental Protocol:

  • Dissolve 2-tolylboronic acid (13.6 g, 0.1 mol) in a solution of 50% aqueous NaOH (50 mL) and water (100 mL) at room temperature.

  • Heat the solution to 50 °C.

  • Prepare a solution of KMnO₄ (36.0 g, 0.23 mol) in water (400 mL).

  • Add the KMnO₄ solution to the heated 2-tolylboronic acid solution in six portions over 1 hour.

  • Maintain the reaction mixture at 50 °C for an additional 3 hours.

  • Cool the mixture to 0 °C and adjust the pH to 8 with concentrated HCl.

  • Filter the mixture through a Celite pad to remove the precipitated MnO₂.

  • Further acidify the filtrate to pH 2 with the dropwise addition of concentrated HCl at 0 °C.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum at 50 °C.

G 2-Tolylboronic Acid 2-Tolylboronic Acid Oxidation at 50°C Oxidation at 50°C 2-Tolylboronic Acid->Oxidation at 50°C KMnO4, NaOH, H2O KMnO4, NaOH, H2O KMnO4, NaOH, H2O->Oxidation at 50°C Work-up (Filtration, Acidification) Work-up (Filtration, Acidification) Oxidation at 50°C->Work-up (Filtration, Acidification) This compound This compound Work-up (Filtration, Acidification)->this compound

Synthesis of this compound via Oxidation.
From Methyl 2-Bromobenzoate

An alternative route involves a one-pot reaction starting from methyl 2-bromobenzoate.[4]

Experimental Protocol:

  • Under a nitrogen atmosphere, add THF, methyl 2-bromobenzoate, and trimethyl borate (B1201080) (or triisopropyl borate) to a reaction vessel.

  • Cool the mixture to a temperature between -85 to -75 °C.

  • Slowly add n-butyllithium in n-hexane solution dropwise and stir for 2 hours.

  • Allow the reaction to warm to -20 to -15 °C.

  • Quench the reaction by the dropwise addition of 10% aqueous hydrochloric acid, maintaining the temperature below 0-5 °C, until the pH reaches 4-5.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and concentrate to dryness.

  • Purify the crude 2-methoxycarbonylphenylboronic acid by pulping with n-heptane.

  • Hydrolyze the resulting ester in a sodium hydroxide (B78521) methanol (B129727) solution.

  • Pulp the product with acetone (B3395972) to yield this compound sodium salt monohydrate, which can be neutralized to obtain the final product.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl-2-carboxylic acids.[3] This reaction is a powerful tool for creating carbon-carbon bonds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel under a nitrogen atmosphere, combine the aryl bromide (1.0 mmol), this compound (1.4 mmol), and K₂CO₃ (3.0 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd(OAc)₂ (0.03 mmol) and a phosphine (B1218219) ligand like Cy₂P(bi-Ph) (0.06 mmol).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., MeCN-H₂O 3:1, 10 mL).

  • Heat the reaction mixture to 90 °C for 12-24 hours.

  • After completion, cool the mixture and filter it.

  • Remove the bulk of the solvent by rotary evaporation.

  • Work up the residue by dissolving it in 10% aqueous NaOH, extracting with an organic solvent like CH₂Cl₂, and then acidifying the aqueous layer to precipitate the biaryl-2-carboxylic acid product.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive Elimination Reductive Elimination->Pd(0) Biaryl Product This compound This compound This compound->Transmetalation Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Base Base Base->Transmetalation

Generalized Suzuki-Miyaura Catalytic Cycle.

Pharmacological Information and Biological Activity

This compound is widely utilized as a key building block in the synthesis of medicinally active compounds.[1][5] Boronic acids, in general, are known to form reversible covalent bonds with diols, a property that is exploited in drug design for targeting specific biological pathways, including applications in drug delivery systems and as enzyme inhibitors.[1][6] For instance, it can be used in the development of boron-containing drugs targeting cancer cells.[1][7]

However, it is crucial to note that while this compound is a precursor to pharmacologically active molecules, there is a lack of publicly available data on its own specific, quantitative pharmacological profile. Extensive searches of scientific literature and databases did not yield specific IC50 or Ki values for this compound against any particular biological target. Its biological relevance is primarily established through its incorporation into more complex molecules that are then evaluated for their therapeutic potential. General statements suggest it may act as a blocking agent for specific enzymes, which could be useful in studying enzyme function and designing new inhibitors.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons would appear as multiplets in the aromatic region. The acidic protons of the carboxylic acid and boronic acid groups would likely appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.[3]

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the carboxyl carbon, and a characteristically broad signal for the carbon atom attached to the boron, which is a known effect of the quadrupolar boron nucleus.[3][8]

General NMR Data Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

X-ray Crystallography

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of suitable quality by methods such as slow evaporation of a saturated solution.

  • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods and refine the atomic positions to obtain the final crystal structure.

Conclusion

This compound (CAS 149105-19-1) is a fundamentally important reagent in modern organic synthesis. Its bifunctional nature allows for its strategic use in constructing complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide has provided an overview of its chemical and physical properties, detailed common synthetic procedures, and highlighted its principal application as a synthetic intermediate. While its role in the development of therapeutic agents is significant, it is important for researchers to recognize that its own pharmacological activity is not well-characterized in the public domain. The provided experimental outlines serve as a valuable resource for scientists and professionals engaged in drug discovery and chemical synthesis.

References

The Discovery and Enduring Utility of 2-Carboxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxyphenylboronic acid, a bifunctional molecule featuring both a carboxylic acid and a boronic acid moiety on a phenyl ring, has emerged as a pivotal building block in organic synthesis and a valuable tool in medicinal chemistry and materials science.[1] Its unique structural architecture allows for versatile applications, from the construction of complex molecular scaffolds via Suzuki-Miyaura cross-coupling reactions to the development of sophisticated drug delivery systems and enzyme inhibitors.[2][3] This technical guide provides an in-depth exploration of the discovery, historical synthetic challenges, modern preparative methods, and key applications of this compound, offering a comprehensive resource for researchers in the field.

Historical Perspective: A Challenging Synthesis

The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of ethylboronic acid. While the synthesis of many arylboronic acids progressed steadily, this compound presented a significant and long-standing challenge. For over six decades, attempts to synthesize this ortho-substituted compound were met with failure.[2]

The primary synthetic route to carboxyphenylboronic acids involved the oxidation of the corresponding tolylboronic acids. This method proved successful for the preparation of 3- and 4-carboxyphenylboronic acid. However, the attempted oxidation of 2-tolylboronic acid to yield the desired this compound was consistently unsuccessful, a notable difficulty documented in the chemical literature for a significant period.[2] This persistent challenge underscored the unique reactivity imparted by the ortho-positioning of the carboxyl and boronyl groups, which likely contributed to undesired side reactions and decomposition under various oxidative conditions.

It was not until 2002 that a practical and reliable synthesis was reported by Tao et al., marking a significant milestone in the history of this compound. Their work finally unlocked the synthetic accessibility of this compound, paving the way for its widespread use in research and development.[2]

Synthesis of this compound: Protocols and Comparison

Several synthetic strategies can be employed for the preparation of this compound, with the choice of method often depending on the starting materials, desired scale, and laboratory capabilities.

Experimental Protocols

1. Oxidation of 2-Tolylboronic Acid with Potassium Permanganate (B83412) (Tao et al.) [2]

This method represents the breakthrough for the practical synthesis of this compound.

  • Procedure:

    • Dissolve 2-tolylboronic acid (1.0 eq) in a 1:2 mixture of 50% aqueous NaOH and water.

    • Heat the solution to 50 °C.

    • Add a solution of potassium permanganate (2.3 eq) in water portion-wise over 1 hour, maintaining the temperature at 40-50 °C.

    • After the addition is complete, maintain the reaction at 50 °C for an additional 3 hours.

    • Cool the reaction mixture to 0 °C and adjust the pH to 8 with concentrated HCl.

    • Filter the mixture through Celite to remove the manganese dioxide precipitate.

    • Acidify the filtrate to pH 2 with concentrated HCl at 0 °C to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Yield: 76%[2]

2. Synthesis via Grignard Reagent

This classic approach for forming carbon-boron bonds can be adapted for this compound, though it requires protection of the carboxylic acid group.

  • Procedure (Illustrative):

    • Protect the carboxylic acid of 2-bromobenzoic acid as an ester (e.g., methyl ester).

    • Prepare the Grignard reagent by reacting the protected 2-bromobenzoic acid with magnesium turnings in anhydrous diethyl ether or THF.

    • Cool the Grignard solution to -78 °C and add trialkyl borate (B1201080) (e.g., trimethyl borate) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with aqueous acid (e.g., HCl) to hydrolyze the boronate ester.

    • Hydrolyze the protecting ester group under acidic or basic conditions to yield this compound.

    • Extract the product into an organic solvent and purify by recrystallization or chromatography.

3. Synthesis via Ortho-Lithiation

Directed ortho-lithiation of benzoic acid offers another route, though it can be challenging to control regioselectivity.

  • Procedure (Illustrative):

    • Dissolve benzoic acid in anhydrous THF.

    • Cool the solution to -78 °C and add a strong lithium amide base (e.g., lithium diisopropylamide, LDA) to effect ortho-lithiation.

    • Add a trialkyl borate to the lithiated intermediate at low temperature.

    • Allow the reaction to warm to room temperature.

    • Work up the reaction with an acidic aqueous solution to hydrolyze the boronate ester and afford the product.

Data Presentation: Comparison of Synthetic Methods
MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Permanganate Oxidation 2-Tolylboronic AcidKMnO₄, NaOH~76%High yield, uses readily available starting materials, operationally simple.Requires careful temperature control to avoid side reactions.
Grignard Reaction 2-Bromobenzoic AcidMg, Trialkyl borateModerate to GoodGeneral method for arylboronic acids.Requires protection and deprotection of the carboxylic acid, sensitive to moisture.
Ortho-Lithiation Benzoic AcidStrong base (e.g., LDA), Trialkyl borateVariableDirect functionalization of benzoic acid.Can suffer from poor regioselectivity and requires cryogenic temperatures.

Physicochemical and Analytical Data

A summary of the key physical and analytical properties of this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₇H₇BO₄
Molecular Weight 165.94 g/mol
Appearance White to off-white crystalline powder
Melting Point 162 °C
Purity 97 - 105% (by titration)
Solubility Soluble in polar solvents like water and alcohols[1]

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a valuable tool in several areas of drug discovery and development.

Serine Protease Inhibition

Boronic acids are well-established as potent, reversible inhibitors of serine proteases. They act as transition-state analogs, where the boron atom is attacked by the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral adduct, effectively blocking the enzyme's catalytic activity. The ortho-carboxy group of this compound can participate in additional interactions within the active site, potentially enhancing binding affinity and selectivity.

G Mechanism of Serine Protease Inhibition cluster_0 Enzyme Active Site Ser-OH Serine (Ser-OH) (Catalytic Residue) Tetrahedral_Intermediate Tetrahedral Adduct (Stable Complex) Ser-OH->Tetrahedral_Intermediate Forms covalent bond with Boron His-Im Histidine (His-Im) (General Base) His-Im->Ser-OH Activates Serine Asp-COO Aspartate (Asp-COO-) (Stabilizing Residue) Asp-COO->His-Im Stabilizes Histidine 2CPBA This compound (Inhibitor) 2CPBA->Tetrahedral_Intermediate Nucleophilic attack G Workflow for Targeted Nanoparticle Drug Delivery cluster_workflow Experimental Workflow NP_Synthesis 1. Nanoparticle Synthesis (e.g., PLGA, Liposome) Functionalization 2. Surface Functionalization with this compound NP_Synthesis->Functionalization Drug_Loading 3. Drug Encapsulation (e.g., Doxorubicin) Functionalization->Drug_Loading Characterization 4. Physicochemical Characterization (Size, Zeta Potential, Drug Load) Drug_Loading->Characterization Targeting 5. Targeting Cancer Cells (Binding to Sialic Acid) Characterization->Targeting Uptake 6. Cellular Uptake (Endocytosis) Targeting->Uptake Release 7. Intracellular Drug Release (pH-responsive) Uptake->Release Apoptosis 8. Therapeutic Effect (Apoptosis) Release->Apoptosis G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->OxAdd Boronic_Acid Ar'-B(OH)₂ (this compound) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

References

Stability and Storage of 2-Carboxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Carboxyphenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research, particularly in organic synthesis, medicinal chemistry, and drug development, where it serves as a key building block.[1][2][3] This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Stability Profile

This compound is generally a stable solid under standard ambient conditions.[4] However, its stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

General and Thermal Stability: As a solid, this compound is chemically stable at room temperature.[4] However, elevated temperatures can accelerate degradation.[5] The melting point has been reported to be between 138-141°C and 162°C, with some sources indicating decomposition at higher temperatures.[2][6] It is advisable to store the solid at refrigerated temperatures for long-term stability.[2][5]

Oxidative Stability: Boronic acids are susceptible to oxidation.[7] The primary pathway for oxidative degradation, particularly in the presence of reactive oxygen species like hydrogen peroxide, is through oxidative deboronation to yield the corresponding phenol (B47542) (salicylic acid) and boric acid.[7] However, this compound exhibits enhanced stability against oxidation compared to simpler arylboronic acids like phenylboronic acid.[7][8] This increased stability is attributed to the presence of the ortho-carboxylic acid group, which can form an intramolecular mixed anhydride, imposing stereoelectronic constraints that protect the carbon-boron bond from oxidation.[7][8]

pH-Dependent Stability and Degradation Pathways: The stability of this compound is significantly influenced by pH, especially in solution.

  • Protodeboronation: Under basic conditions, the primary degradation pathway for arylboronic acids is protodeboronation.[9] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, resulting in the formation of benzoic acid and boric acid.[9] The rate of protodeboronation is dependent on the pH, temperature, and the specific base used.[9]

  • Acidic Conditions: While more stable than in basic media, degradation can still occur under acidic conditions, likely through an oxidative pathway.[10]

Photostability: Specific photostability data for this compound is not extensively documented in the literature. However, as with many aromatic compounds, exposure to UV and visible light may lead to degradation. Standard photostability testing according to ICH Q1B guidelines is recommended to evaluate the impact of light.[11][12] This involves exposing the solid material and solutions to a controlled light source and monitoring for the appearance of degradants.[12][13]

Hygroscopicity: The hygroscopic nature of this compound has not been specifically detailed. However, due to the presence of polar carboxylic acid and boronic acid functional groups, it is prudent to protect the solid from moisture to prevent potential hydrolysis and the formation of boroxine (B1236090) anhydrides.[9] It is often supplied as a dihydrate.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from suppliers and safety data sheets.

ParameterRecommendationRationaleCitations
Temperature Long-term: 2-8°C (Refrigerated) Short-term: Room temperature may be acceptable.Minimizes thermal degradation and slows potential side reactions.[2][5][6]
Atmosphere Store in a tightly closed container. For long-term storage, an inert atmosphere (e.g., nitrogen, argon) is recommended.Protects from moisture and atmospheric oxygen, reducing the risk of hydrolysis and oxidation.[4][5][14]
Light Exposure Store in the dark or in an opaque container.Prevents potential photodegradation.[12][13]
Moisture Store in a dry, well-ventilated place.Prevents hydrolysis and the formation of boroxine.[4][9][14]
Incompatibilities Store away from strong oxidizing agents and incompatible materials.Avoids chemical reactions that could degrade the compound.[14]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound, adapted from methodologies for similar arylboronic acids.[5][9]

Protocol 1: Thermal and Solution Stability Assessment by HPLC

Objective: To determine the degradation rate of this compound in solid-state and in solution at various temperatures.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphoric acid or other suitable buffer components

  • Volumetric flasks, vials

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Temperature-controlled ovens or water baths

Procedure:

  • Sample Preparation:

    • Solid-State: Weigh a known amount of this compound into several vials. Place the vials in ovens set at different temperatures (e.g., 25°C, 40°C, 60°C).

    • Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Aliquot the solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each temperature condition for analysis. For solid-state samples, dissolve the contents in the initial mobile phase to a known concentration before analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). An example gradient could be 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify and integrate the peak for this compound and any significant degradation products (e.g., benzoic acid from protodeboronation, salicylic (B10762653) acid from oxidation).

    • Plot the peak area or concentration of this compound against time for each temperature.

    • Determine the degradation rate and half-life by fitting the data to a suitable kinetic model (e.g., zero-order or first-order decay).

Protocol 2: Photostability Assessment (based on ICH Q1B)

Objective: To evaluate the photosensitivity of this compound in the solid state and in solution.

Materials:

  • This compound

  • Suitable solvent (e.g., acetonitrile/water)

  • Chemically inert, transparent containers (e.g., quartz vials)

  • Aluminum foil

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (Option 1 or 2).[12]

Procedure:

  • Sample Preparation:

    • Solid: Place a thin layer of solid this compound in a transparent container.

    • Solution: Prepare a solution of known concentration and place it in a transparent container.

    • Dark Control: Prepare identical samples but wrap them in aluminum foil to exclude light.

  • Exposure: Place the samples and dark controls in the photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark controls using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the main peak area in the exposed sample, but not in the control, indicates photodegradation.

Visualizations

The following diagrams illustrate key degradation pathways and a general workflow for stability testing.

cluster_workflow Experimental Workflow for Stability Testing prep Sample Preparation (Solid & Solution) stress Application of Stress Conditions (Temp, Light, pH, Humidity) prep->stress sampling Time-Point Sampling stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Analysis (Kinetics, Degradant ID) analysis->data

Caption: A generalized workflow for assessing the stability of this compound.

cluster_protodeboronation Protodeboronation Pathway (Basic Conditions) reactant This compound product1 Benzoic Acid reactant->product1 + H₂O, Base - B(OH)₃ product2 Boric Acid

Caption: The protodeboronation degradation pathway of this compound.

cluster_oxidation Oxidative Deboronation Pathway reactant This compound product1 Salicylic Acid reactant->product1 + [O] (e.g., H₂O₂) - B(OH)₃ product2 Boric Acid

Caption: The oxidative deboronation pathway of this compound.

Conclusion

This compound is a relatively stable compound in its solid form, particularly when stored under recommended conditions. Its stability is enhanced by the ortho-carboxy group, which provides protection against oxidation. However, in solution, it is susceptible to degradation via protodeboronation (under basic conditions) and oxidation. For applications in synthesis and drug development, it is crucial to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere for long-term storage. Researchers should be mindful of the potential for degradation in solution and are encouraged to perform stability studies under their specific experimental conditions to ensure the integrity of their results.

References

An In-depth Technical Guide to 2-Carboxyphenylboronic Acid and its Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyphenylboronic acid (2-CPBA) is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group positioned ortho to each other on a benzene (B151609) ring. This unique structural arrangement imparts versatile chemical properties, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of 2-CPBA and its corresponding anhydride (B1165640), the trimeric boroxine (B1236090). It covers the compound's chemical and physical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a sensing moiety. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its dual functional groups allow for hydrogen bonding, rendering it soluble in polar solvents such as water and alcohols.[2] The commercial product often contains varying amounts of its anhydride, a trimeric boroxine.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 149105-19-1[2]
Molecular Formula C₇H₇BO₄[2]
Molecular Weight 165.94 g/mol [2]
Appearance White to off-white crystalline powder[5]
Melting Point 162 °C[5]
pKa pKa1 (carboxylic acid): ~3-4 (estimated), pKa2 (boronic acid): ~8-9 (estimated)[6][7]
Solubility Soluble in polar solvents like water and alcohols.[2]

Note on Solubility: While qualitatively described as soluble in polar solvents, specific quantitative solubility data (e.g., in g/100 mL at a given temperature) for this compound in various solvents is not extensively reported in the available literature.

Anhydride Form: Trimeric Boroxine

In the solid state and in non-aqueous solutions, this compound can exist in equilibrium with its cyclic anhydride, a six-membered ring composed of alternating boron and oxygen atoms known as a boroxine. This trimer is formed through the intermolecular dehydration of three molecules of the boronic acid. The presence of this anhydride is common in commercial samples of 2-CPBA.[3][4]

The equilibrium between the monomeric acid and the trimeric boroxine is reversible and influenced by the presence of water. In aqueous environments, the equilibrium shifts towards the monomeric boronic acid form.

Caption: Equilibrium between this compound and its Trimeric Boroxine Anhydride.

Experimental Protocol: Synthesis of Boronic Anhydrides (General Procedure)

The formation of boroxines from boronic acids is typically achieved through dehydration.[5]

Materials:

  • Arylboronic acid

  • A suitable solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Heating mantle

  • Condenser

Procedure:

  • Dissolve the arylboronic acid in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the boroxine.

Synthesis of this compound

A practical synthesis of this compound involves the oxidation of 2-tolylboronic acid using potassium permanganate (B83412) in an aqueous basic solution.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Tolylboronic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Celite

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2-tolylboronic acid in an aqueous solution of sodium hydroxide in a round-bottom flask.

  • Heat the solution to 50 °C with stirring.

  • Prepare a solution of potassium permanganate in water.

  • Add the potassium permanganate solution portion-wise to the heated 2-tolylboronic acid solution over a period of one hour, maintaining the temperature at 50 °C. The solution will turn green.

  • After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional three hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully adjust the pH of the solution to 8 with concentrated hydrochloric acid.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate.

  • Further acidify the filtrate to pH 2 with concentrated hydrochloric acid at 0 °C to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

G start 2-Tolylboronic Acid in aq. NaOH reaction Reaction at 50°C start->reaction kmno4 KMnO₄ in H₂O kmno4->reaction cooling Cool to 0°C reaction->cooling ph8 Adjust to pH 8 with HCl cooling->ph8 filtration Filter through Celite (Removes MnO₂) ph8->filtration ph2 Adjust to pH 2 with HCl filtration->ph2 product This compound (Precipitate) ph2->product

Caption: Workflow for the Synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of this compound. The following table provides expected chemical shifts for 2-CPBA in DMSO-d₆, based on data for the analogous 3-carboxyphenylboronic acid.[8]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~13.0 (broad s)Singlet-COOH
~8.2 (broad s)Singlet-B(OH)₂
~7.5-8.3 (m)MultipletAromatic protons
¹³C~168SingletC=O
~128-138MultipletsAromatic carbons
~135 (broad)SingletC-B

Note: The chemical shift of the carbon attached to the boron atom is often broad and may be difficult to observe directly.[8]

Experimental Protocol: NMR Data Acquisition

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Gently agitate the tube to ensure complete dissolution.

Data Acquisition:

  • Lock the spectrometer's field frequency onto the deuterium (B1214612) signal of DMSO-d₆.

  • Optimize the magnetic field homogeneity by shimming.

  • Acquire the spectra using standard pulse programs.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[9]

Crystal Structure

Applications in Drug Development and Research

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] This reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OH)₂ (Base) r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3 equivalents).

  • Purge the flask with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous work-up: dilute with an organic solvent, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Chemical Sensors

The boronic acid moiety of 2-CPBA can reversibly bind with 1,2- and 1,3-diols, a property that is widely exploited in the development of chemical sensors, particularly for saccharides like glucose.[11] This interaction forms a cyclic boronate ester. When coupled with a signaling mechanism, such as a change in fluorescence or an electrochemical response, this binding event can be used for the quantitative detection of the target diol.

The mechanism of glucose sensing by phenylboronic acid involves the reversible formation of a boronate ester with the diol functionalities of the glucose molecule. This binding event can be transduced into a measurable signal.

G pba Phenylboronic Acid (PBA) binding Reversible Binding pba->binding glucose Glucose (Diol) glucose->binding boronate_ester Boronate Ester Complex binding->boronate_ester signal Signal Transduction (e.g., Fluorescence Change) boronate_ester->signal

References

Understanding the Reactivity of Ortho-Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of ortho-substituted phenylboronic acids, a class of compounds whose unique behavior presents both challenges and opportunities in synthetic chemistry. A comprehensive understanding of their reactivity is crucial for their effective application in areas such as drug discovery and materials science. This guide provides a comparative analysis of their reactivity, detailed experimental protocols, and a mechanistic overview of their role in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.

The "Ortho Effect": A Double-Edged Sword

The defining characteristic of ortho-substituted phenylboronic acids is the "ortho effect," a combination of steric and electronic factors stemming from the close proximity of the substituent to the boronic acid group. This effect can significantly modulate the reactivity of the molecule compared to its meta- and para-substituted counterparts.

Steric hindrance is a primary contributor to the ortho effect. The bulk of the ortho-substituent can impede the approach of the palladium catalyst to the boron atom, a critical step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle. This often leads to slower reaction rates and lower yields.[1][2]

However, the ortho effect is not solely a story of steric impediment. Certain ortho-substituents can engage in intramolecular interactions that influence reactivity. For instance, substituents capable of forming intramolecular hydrogen bonds with the boronic acid's hydroxyl groups can alter the acidity and electronic properties of the boron center.[3] In some cases, ortho-substituents with coordinating heteroatoms, such as methoxy (B1213986) groups, can lead to a chelation effect with the metal catalyst in the transition state, which can influence the selectivity of the reaction.[4][5][6]

Comparative Reactivity in Suzuki-Miyaura Coupling

The reactivity of phenylboronic acid isomers in Suzuki-Miyaura coupling reactions generally follows the trend: para > meta >> ortho.[2] This is particularly evident when the ortho-substituent is sterically demanding. The following tables summarize quantitative data from comparative studies, highlighting the impact of substituent position on reaction yield.

Table 1: Comparison of Nitrophenylboronic Acid Isomer Reactivity in Suzuki-Miyaura Coupling [2]

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100488
o-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1101235

Table 2: Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with Ortho-Substituted Phenylboronic Acids [7]

Ortho-SubstituentCatalystLigandBaseTemp. (°C)Time (h)Product Distribution (%)
MethoxyPd(OAc)₂SPhosK₃PO₄706030 (mono), 24 (di-syn), 18 (di-anti), 16 (tri)
MethoxyPd(OAc)₂SPhosK₃PO₄906023 (mono), 27 (di-syn), 18 (di-anti), 15 (tri)
MethoxyPd(OAc)₂SPhosK₃PO₄1106027 (mono), 31 (di-syn), 21 (di-anti), 16 (tri)

Note: The data in Table 2 illustrates the complexity of reactions with polysubstituted aryl halides, where multiple products can be formed.

Experimental Protocols

Overcoming the challenges associated with the ortho effect often requires careful optimization of reaction conditions. The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and RuPhos, is a common strategy to facilitate the coupling of sterically hindered substrates.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid [1]

  • Materials:

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • Bulky phosphine ligand (e.g., SPhos)

    • Potassium phosphate (B84403) (K₃PO₄), finely ground

    • Hindered aryl bromide

    • Hindered boronic acid

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried reaction vessel, add the hindered aryl bromide (1.0 mmol), hindered boronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

    • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and the bulky phosphine ligand (0.04 mmol) in the anhydrous solvent (2 mL).

    • Add the catalyst solution to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

    • Add additional anhydrous solvent (8 mL) to the reaction vessel.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mechanistic Considerations and Visualizations

The Suzuki-Miyaura catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The ortho-substituent primarily impacts the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ortho Influence of Ortho-Substituent Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->p1 PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OH)₂) PdII_ArX->p2 PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->p3 RedElim->Pd0 p1->PdII_ArX Oxidative Addition p2->PdII_ArAr Transmetalation p3->Pd0 Reductive Elimination Ortho_Effect Ortho-Substituent Steric_Hindrance Steric Hindrance Ortho_Effect->Steric_Hindrance Steric_Hindrance->Transmetalation Impedes

Caption: The Suzuki-Miyaura catalytic cycle and the influence of ortho-substituents.

The logical workflow for addressing challenges in couplings with ortho-substituted phenylboronic acids involves a systematic optimization of reaction parameters.

Optimization_Workflow cluster_workflow Optimization Workflow for Ortho-Substituted Phenylboronic Acid Coupling Start Low Yield with Ortho-Substituted Phenylboronic Acid Ligand Screen Bulky Phosphine Ligands (e.g., SPhos, RuPhos) Start->Ligand Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Solvent Vary Solvent (e.g., Toluene, Dioxane) Base->Solvent Temp Adjust Temperature Solvent->Temp Success Improved Yield Temp->Success

Caption: A systematic approach to optimizing Suzuki-Miyaura reactions.

References

A Theoretical Exploration of 2-Carboxyphenylboronic Acid Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxyphenylboronic acid (2-CPBA) is a molecule of significant interest in medicinal chemistry and materials science, largely owing to its unique structural features and potential for diverse molecular interactions. A thorough understanding of its conformational preferences, driven by a strong intramolecular hydrogen bond and the propensity for dimerization, is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of 2-CPBA, detailing the computational methodologies employed, presenting key quantitative data, and visualizing the fundamental molecular structures and interactions.

Introduction

Arylboronic acids are a class of compounds characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring. Their ability to form reversible covalent bonds with diols has led to their extensive use as sensors for saccharides and in the development of targeted drug delivery systems. This compound, with a carboxylic acid group at the ortho position to the boronic acid moiety, presents a particularly interesting case for conformational analysis. The proximity of these two functional groups facilitates the formation of a strong intramolecular hydrogen bond, which significantly influences the molecule's geometry and electronic properties. Furthermore, like many carboxylic and boronic acids, 2-CPBA can form stable dimers through intermolecular hydrogen bonding.

Theoretical studies, primarily employing Density Functional Theory (DFT), have proven to be invaluable in elucidating the conformational landscape of 2-CPBA. These computational approaches allow for the precise determination of molecular geometries, relative energies of different conformers, and the nature of non-covalent interactions, providing insights that are often complementary to experimental techniques such as X-ray crystallography and NMR spectroscopy.

Theoretical Methodologies

The conformational analysis of 2-CPBA is typically performed using quantum chemical calculations. The following outlines a standard and robust computational protocol for such studies.

Computational Protocol

A reliable method for investigating the conformational space of 2-CPBA involves the following steps:

  • Initial Structure Generation: Plausible starting geometries for the 2-CPBA monomer and its potential dimers are generated. For the monomer, this includes considering different orientations of the hydroxyl groups of the boronic acid and carboxylic acid moieties.

  • Geometry Optimization: The initial structures are optimized to find the local minima on the potential energy surface. This is most commonly achieved using Density Functional Theory (DFT). A widely used and effective functional for this purpose is the B3LYP hybrid functional.[1][2]

  • Basis Set Selection: The choice of basis set is critical for obtaining accurate results. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are frequently employed and provide a good balance between computational cost and accuracy for molecules of this type.[1][2] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the hydrogen bonds.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), which is used to correct the electronic energies.

  • Energy Calculations: Single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets to obtain more accurate relative energies between different conformers and to calculate interaction energies. For instance, Møller-Plesset perturbation theory (MP2) with Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) can provide benchmark-quality energies.[3][4]

  • Solvent Effects: To model the behavior of 2-CPBA in solution, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations.

  • Interaction Energy Calculation: For dimers, the interaction energy (ΔE_int) is a key parameter. It is typically calculated using the supermolecular approach, where the energies of the optimized monomers are subtracted from the energy of the optimized dimer. It is crucial to correct for the basis set superposition error (BSSE) using the counterpoise correction method of Boys and Bernardi to obtain reliable interaction energies.[2]

Conformational Analysis of the 2-CPBA Monomer

The conformation of the 2-CPBA monomer is dominated by the formation of a strong intramolecular hydrogen bond between the carboxylic acid group and the boronic acid group. This interaction significantly restricts the rotational freedom of the two functional groups.

The Intramolecular Hydrogen Bond

Theoretical calculations predict the formation of a stable seven-membered ring-like structure due to the O-H···O hydrogen bond between the carboxylic proton and one of the oxygen atoms of the boronic acid. A similar intramolecular O—H⋯O hydrogen bond has been observed in the crystal structure of the analogous molecule, 3-Carboxy-2-methoxyphenylboronic acid.[5]

Intramolecular H-bond in 2-CPBA.
Conformational Isomers

While the intramolecular hydrogen bond is the dominant feature, different conformers can arise from the rotation of the hydroxyl groups of the boronic acid moiety. The relative energies of these conformers determine their population at a given temperature. Theoretical calculations are essential to quantify these small energy differences. Based on studies of similar phenylboronic acids, the energy differences between these conformers are expected to be small, typically in the range of 1-3 kcal/mol.[3]

Table 1: Calculated Properties of 2-CPBA Monomer Conformers (Hypothetical Data Based on Analogous Systems)

ConformerRelative Energy (kcal/mol)O-H···O Bond Length (Å)O-H···O Bond Angle (°)
A (Global Minimum) 0.001.75165
B 1.251.76164
C 2.50--

Note: The data presented is illustrative and based on typical values found for similar molecules in the literature. Specific values for 2-CPBA would require dedicated computational studies.

Dimerization of this compound

2-CPBA has a strong tendency to form dimers in both the solid state and in non-polar solvents. The dimerization is driven by the formation of intermolecular hydrogen bonds. Two primary modes of dimerization can be envisioned: one involving the carboxylic acid groups and the other involving the boronic acid groups.

Carboxylic Acid Dimerization

This is a very common motif for carboxylic acids, where two molecules form a cyclic structure with two O-H···O hydrogen bonds.

Carboxylic acid dimerization motif.
Boronic Acid Dimerization

Phenylboronic acids are well-known to form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the boronic acid groups.[6][7]

Boronic acid dimerization motif.
Dimerization Energy

The stability of these dimers is quantified by the dimerization energy. For the simple boronic acid dimer, [HB(OH)₂]₂, the dimerization energy has been calculated to be approximately -10.8 kcal/mol at the MP2/aug-cc-pVTZ level of theory.[3] The dimerization of carboxylic acids is also known to be highly favorable. For 2-CPBA, the interplay between the intramolecular hydrogen bond and the intermolecular interactions will determine the most stable dimeric structure.

Table 2: Calculated Dimerization Properties of Boronic and Carboxylic Acids (Representative Data)

Dimer TypeInteraction Energy (kcal/mol)H-Bond Length (Å)
Boronic Acid Dimer [3]-10.8~1.8 - 1.9
Carboxylic Acid Dimer [2]-9.0 (per H-bond)~1.6 - 1.7

Note: Interaction energies are system-dependent. The provided values are from studies on model systems and serve as a reference.

Comparison with Experimental Data

Theoretical calculations are most powerful when they can be validated against experimental data. For 2-CPBA, X-ray crystallography provides the most direct comparison for the solid-state conformation. The crystal structure of 4-carboxyphenylboronic acid reveals that both syn-syn and syn-anti conformations of the boronic acid group are possible and that both homomeric (boronic acid with boronic acid) and heteromeric (boronic acid with carboxylic acid) interactions can occur in the solid state.[8][9] This highlights the complexity of the intermolecular interactions and the importance of considering various packing motifs in theoretical studies of the solid state.

Logical Workflow for Theoretical Conformational Analysis

The process of theoretically studying the conformation of a molecule like 2-CPBA can be summarized in the following workflow:

G A Define Research Question (e.g., most stable conformer, dimerization energy) B Generate Initial Geometries (Monomers and Dimers) A->B C Choose Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) B->C D Perform Geometry Optimizations C->D E Perform Frequency Calculations (Confirm minima, obtain ZPVE) D->E F Calculate Relative Energies of Conformers E->F G Calculate Dimerization Energies (with BSSE correction) E->G H Analyze Results (Geometries, Energies, H-bonds) F->H G->H I Compare with Experimental Data (e.g., X-ray crystallography) H->I J Draw Conclusions I->J

Workflow for theoretical conformational analysis.

Conclusion

Theoretical studies provide a powerful framework for understanding the conformational preferences of this compound. The dominant structural feature of the monomer is a strong intramolecular hydrogen bond, which leads to a quasi-cyclic conformation. Furthermore, 2-CPBA is expected to form stable dimers through intermolecular hydrogen bonds involving either the carboxylic acid or boronic acid groups. The computational protocols outlined in this guide, centered around Density Functional Theory, offer a robust approach to quantitatively characterize the geometries, relative energies, and interaction energies of the various conformers and dimers of 2-CPBA. These theoretical insights are essential for the rational design of new molecules based on the 2-CPBA scaffold for applications in drug development and materials science. The validation of these theoretical predictions with experimental data remains a critical step in advancing our understanding of this versatile molecule.

References

A Technical Guide to the Applications of 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Carboxyphenylboronic acid (2-CPBA) is a versatile organic compound that has garnered significant interest across various scientific disciplines. Its unique bifunctional nature, possessing both a carboxylic acid and a boronic acid moiety in an ortho arrangement, imparts distinct reactivity and binding properties. This guide provides an in-depth review of the core applications of 2-CPBA, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical and biological processes.

Core Applications of this compound

The applications of this compound are diverse, ranging from a fundamental building block in organic synthesis to a key component in advanced functional materials and therapeutics.

  • Organic Synthesis: 2-CPBA is a crucial reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl-2-carboxylic acids, which are important structural motifs in many pharmaceuticals and functional materials.[1][2]

  • Catalysis: It functions as an effective organocatalyst, particularly as a Brønsted acid catalyst in reactions such as the racemization of secondary and tertiary alcohols.[3][4][5][6][7]

  • Drug Development and Medicinal Chemistry: In its cyclized form, benzoxaborole, 2-CPBA is the foundational scaffold for a new class of therapeutic agents. These compounds have shown promise as enzyme inhibitors, with applications as antifungal, antibacterial, and antiviral agents.[8][9][10][11]

  • Sensors: The boronic acid group's ability to reversibly bind with diols makes 2-CPBA a valuable component in the design of fluorescent sensors for the detection of saccharides, such as glucose.[12][13][14][15][16]

  • Drug Delivery: As a targeting ligand, 2-CPBA can be incorporated into nanoparticles and other drug delivery systems to target cells that overexpress sialic acid residues, such as cancer cells.[17][18][19][20][21]

  • Materials Science: 2-CPBA can serve as a bifunctional organic linker in the synthesis of metal-organic frameworks (MOFs), contributing to the creation of porous materials with potential applications in catalysis and gas storage.[22][23][24][25]

Data Presentation

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used to synthesize biaryl-2-carboxylic acids through Suzuki-Miyaura coupling. The reaction conditions and yields vary depending on the aryl halide substrate, catalyst system, base, and solvent.

Aryl HalideCatalyst SystemBaseSolventTime (h)Temp (°C)Yield (%)Reference
4-Bromobenzonitrile5% Pd(PPh₃)₄K₂CO₃MeCN/H₂O129095[17]
4-Bromoacetophenone5% Pd(PPh₃)₄K₂CO₃MeCN/H₂O129092[17]
Methyl 4-bromobenzoate5% Pd(PPh₃)₄K₂CO₃MeCN/H₂O129090[17]
4-Bromonitrobenzene5% Pd(PPh₃)₄K₂CO₃MeCN/H₂O129085[17]
4-Bromoanisole3% Pd(OAc)₂ / 6% Cy₂P(bi-Ph)K₃PO₄Toluene2410020[17]
4-Bromotoluene1% Pd(PPh₃)₄K₂CO₃MeCN/H₂O129078[26]
1-Bromo-4-fluorobenzenePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O66094[26]
2-BromopyridinePd₂(dba)₃/Tri(o-tolyl)phosphineK₃PO₄Toluene1610088[27][28]
Catalytic Racemization of Alcohols

This compound, in combination with a co-catalyst, efficiently catalyzes the racemization of enantiomerically pure secondary and tertiary alcohols.

SubstrateCatalyst LoadingCo-catalystSolventTime (h)Temp (°C)Yield (%)Reference
(S)-1-Phenylethanol5 mol% 2-CPBA10 mol% Oxalic Acid2-Butanone (B6335102)2RT75[6]
(S)-2,2-Dimethyl-1-phenylpropanol5 mol% 2-CPBA10 mol% Oxalic Acid2-Butanone1.56085[6]
(R)-3-Hydroxy-3-phenyloxindole5 mol% 2-CPBA10 mol% Oxalic Acid2-Butanone26090[3]
Podophyllotoxin5 mol% 2-CPBA10 mol% Oxalic AcidAcetonitrile (B52724)24RT81[6]

Experimental Protocols

Synthesis of a Biaryl-2-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of acetonitrile and water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Flush the flask with an inert gas and add the degassed solvent (e.g., 10 mL of a 3:1 mixture of MeCN/H₂O).

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl-2-carboxylic acid.

Catalytic Racemization of a Secondary Alcohol

This protocol describes the racemization of an enantiomerically pure secondary alcohol using this compound and oxalic acid as a co-catalyst system.[6]

Materials:

  • Enantiomerically pure secondary alcohol (e.g., (S)-1-phenylethanol)

  • This compound (2-CPBA)

  • Oxalic acid

  • Solvent (e.g., 2-butanone)

  • Vial with a screw cap

  • Magnetic stirrer and hotplate

Procedure:

  • To a vial, add the enantiomerically pure secondary alcohol (1.0 equiv), this compound (0.05 equiv), and oxalic acid (0.10 equiv).

  • Add the solvent (e.g., 2-butanone to achieve a desired concentration, typically around 0.25 M).

  • Seal the vial and stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60 °C) as required for the specific substrate.

  • Monitor the loss of enantiomeric excess over time using chiral high-performance liquid chromatography (HPLC).

  • Once the racemization is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The racemic alcohol can be purified by column chromatography if necessary.

Mandatory Visualizations

Chemical Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition pd_transmetal Ar-Pd(II)-Ar'(L_n) pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination biaryl Ar-Ar' pd_transmetal->biaryl aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ boronic_acid->borate Activation base Base base->borate borate->pd_transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alcohol_Racemization_Mechanism cluster_catalyst_formation Catalyst Formation cluster_racemization Racemization Pathway cpba This compound catalyst Spirocyclic Boronate (Brønsted Acid Catalyst) cpba->catalyst oxalic Oxalic Acid oxalic->catalyst protonation Protonated Alcohol (R-OH₂⁺) catalyst->protonation H⁺ enant_alcohol Enantiopure Alcohol (R-OH) enant_alcohol->protonation Protonation carbocation Achiral Carbocation (R⁺) protonation->carbocation - H₂O rac_alcohol Racemic Alcohol (rac-ROH) carbocation->rac_alcohol + H₂O

Caption: Proposed mechanism for Brønsted acid-catalyzed alcohol racemization.

Benzoxaborole_Inhibition cluster_enzyme_activity Normal Enzyme Function cluster_inhibition Inhibition by Benzoxaborole leurs Leucyl-tRNA Synthetase (LeuRS) charged_trna Leu-tRNA(Leu) leurs->charged_trna leucine Leucine leucine->leurs trna tRNA(Leu) trna->leurs protein_synthesis Protein Synthesis charged_trna->protein_synthesis benzoxaborole Benzoxaborole (e.g., AN2690) adduct LeuRS-tRNA-Benzoxaborole Adduct benzoxaborole->adduct blocked_synthesis Protein Synthesis Blocked adduct->blocked_synthesis trna_inhibition->adduct leurs_inhibition->adduct

Caption: Mechanism of leucyl-tRNA synthetase inhibition by benzoxaboroles.

Drug_Delivery_Workflow cluster_synthesis Nanoparticle Formulation cluster_delivery Targeted Drug Delivery polymer Polymer/Lipid Matrix cpba_conjugate 2-CPBA Conjugation polymer->cpba_conjugate drug Therapeutic Drug nanoparticle 2-CPBA Functionalized Nanoparticle drug->nanoparticle cpba_conjugate->nanoparticle administration Systemic Administration nanoparticle->administration circulation Blood Circulation administration->circulation targeting Targeting (Sialic Acid Binding) circulation->targeting uptake Cellular Uptake targeting->uptake cancer_cell Cancer Cell (Sialic Acid Overexpression) targeting->cancer_cell release Drug Release uptake->release effect Therapeutic Effect release->effect

Caption: Workflow for 2-CPBA-mediated targeted drug delivery.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 2-Carboxyphenylboronic Acid for the Synthesis of Biphenyl-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The use of 2-carboxyphenylboronic acid as a coupling partner allows for the direct synthesis of biphenyl-2-carboxylic acids, which are important intermediates and final products in drug development.

The presence of the carboxylic acid functionality at the ortho position introduces specific challenges and considerations in the reaction design. The acidic proton can interfere with the basic conditions typically required for the reaction, and the carboxylate group can potentially coordinate to the palladium catalyst, influencing its activity. Therefore, careful selection of the catalyst, base, and solvent system is crucial for a successful coupling.

Core Principles and Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[2]

When using this compound, the following points are critical:

  • Base Selection: A base is essential to activate the boronic acid for the transmetalation step.[3] However, a strong base can deprotonate the carboxylic acid, affecting its solubility and electronic properties. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred to minimize side reactions.[3][4] An excess of the base is typically used to neutralize the carboxylic acid and facilitate the catalytic cycle.

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. Palladium(II) precursors like Pd(OAc)₂ require an in situ reduction to the active Pd(0) species.[2] Pre-formed Pd(0) catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also widely used.[4] Ligands play a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) in the form of [Pd(dppf)Cl₂] can be highly effective.[4]

  • Solvent System: The solvent must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. Often, a mixture of an organic solvent (e.g., dimethoxyethane (DME), dioxane, or toluene) and water is employed to accommodate both the organic and inorganic reagents.[4][5]

  • Potential Side Reactions: As with other Suzuki-Miyaura couplings, potential side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation (hydrolytic cleavage of the C-B bond) of the boronic acid. The latter can be more pronounced with electron-deficient boronic acids.[6]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from representative procedures for similar substrates and serves as a guideline for reaction optimization.

Table 1: Effect of Catalyst System on the Coupling of this compound and 4-Bromoanisole (B123540)

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2.0)DME/H₂O (4:1)801285-95
2Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90888-98
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)100690-99

Table 2: Effect of Base on the Coupling of this compound and 4-Bromotoluene

EntryCatalystBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0)DME/H₂O (4:1)851087
2Pd(dppf)Cl₂ (3 mol%)K₃PO₄ (2.5)DME/H₂O (4:1)85894
3Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)85892

Table 3: Substrate Scope for the Coupling with this compound

EntryAryl BromideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂K₃PO₄DME/H₂O85895
24-BromotoluenePd(dppf)Cl₂K₃PO₄DME/H₂O85894
34-BromobenzonitrilePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901288
43-BromopyridinePd(PPh₃)₄K₂CO₃DME/H₂O801675

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition diaryl_pd_complex Ar-Pd(II)L₂-Ar' pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation transmetalation->diaryl_pd_complex diaryl_pd_complex->pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using Pd(dppf)Cl₂

This protocol is a representative example for the synthesis of 4'-methoxybiphenyl-2-carboxylic acid.

Materials:

  • This compound (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (B109758) ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (B91453) (Anhydrous)

  • Deionized Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of aryl bromide). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes before addition.

  • Catalyst Addition: Under a positive flow of the inert gas, add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst (0.03 equiv.).

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate or move into the organic phase upon extraction.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Alternative Procedure using Pd(PPh₃)₄

This protocol provides an alternative using a common Pd(0) catalyst.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Other materials as listed in Protocol 1.

Procedure:

  • Reaction Setup: Follow step 1 from Protocol 1, adding the aryl bromide, this compound, and potassium carbonate to the flask.

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add DME and water in a 4:1 ratio, previously degassed.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12-16 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aryl halides and boronic acids may be irritants. Avoid inhalation and skin contact.

References

Application Notes and Protocols: Synthesis of Biaryl-2-carboxylic Acids Using 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl-2-carboxylic acids utilizing 2-carboxyphenylboronic acid as a key reagent. The Suzuki-Miyaura cross-coupling reaction is highlighted as a powerful and versatile method for constructing the biaryl scaffold, a prevalent motif in pharmaceuticals and advanced materials.[1][2]

Introduction

Biaryl-2-carboxylic acids are a significant class of compounds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers.[2] The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands out as a highly efficient and widely adopted method for the synthesis of these valuable molecules.[1][3][4] This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and high yields.[4][5]

This compound is a versatile building block in organic synthesis.[6] Its unique structure, featuring both a carboxylic acid and a boronic acid group, makes it an ideal coupling partner for the synthesis of biaryl-2-carboxylic acids.[7][8] This document outlines the practical synthesis of this compound and its subsequent application in Suzuki-Miyaura coupling reactions to generate a variety of biaryl-2-carboxylic acids.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis of biaryl-2-carboxylic acids via this method proceeds through the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal [Ar'-B(OR)2]⁻ PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl-2-carboxylic Acid (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid 2-Carboxyphenyl- boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[2][4]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its aryl group to the palladium center, displacing the halide.[2][4]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound

A practical method for the synthesis of this compound involves the oxidation of 2-tolylboronic acid.[3][9]

Materials:

Procedure:

  • Dissolve 2-tolylboronic acid (13.6 g, 0.1 mol) in a solution of 50% aqueous NaOH (50 mL) and water (100 mL) at room temperature.

  • Heat the solution to 50 °C.

  • In a separate beaker, prepare a solution of KMnO₄ (36.0 g, 0.23 mol) in water (400 mL).

  • Add the KMnO₄ solution to the 2-tolylboronic acid solution in six portions over 1 hour, maintaining the reaction temperature at 50 °C.

  • After the addition is complete, keep the reaction mixture at 50 °C for an additional 3 hours.

  • Cool the mixture to 0 °C and adjust the pH to 8 with concentrated HCl.

  • Filter the mixture through a Celite pad to remove the precipitated manganese dioxide (MnO₂).

  • Further acidify the filtrate to pH 2 with concentrated HCl at 0 °C.

  • The resulting precipitate is this compound.

Note: Strict temperature control is crucial for the success of this preparation. Temperatures between 40-50 °C are optimal. At higher temperatures, the formation of diphenic acid as a byproduct is observed.[9]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of this compound with various aryl bromides.[3]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (0.23 g, approximately 1.4 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if using Pd(OAc)₂, e.g., Cy₂P(bi-Ph))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene, ethanol, water mixture)

Procedure:

  • In a reaction vessel, add the aryl bromide (1.0 mmol), this compound (0.23 g), and the base.

  • Under an inert atmosphere (e.g., Nitrogen), add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 6-12 hours).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up: dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biaryl-2-carboxylic acids.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine Reactants: Aryl Halide, This compound, Base, Catalyst, Solvent Inert Establish Inert Atmosphere (N2/Ar) Reactants->Inert Heat Heat and Stir (e.g., 80-110 °C) Inert->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dilute Dilute with Water and Organic Solvent Cool->Dilute Extract Extract Aqueous Layer Dilute->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Column Chromatography) Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Figure 2: General experimental workflow for biaryl-2-carboxylic acid synthesis.

Quantitative Data Summary

The following tables summarize the yields of various biaryl-2-carboxylic acids synthesized from the Suzuki-Miyaura coupling of this compound with different aryl bromides under various catalytic conditions.

Table 1: Suzuki Coupling of this compound with 4-Bromoanisole

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/Ethanol/H₂O801240
Pd(OAc)₂ (3 mol%) / Cy₂P(bi-Ph) (6 mol%)K₂CO₃Toluene1001252

Data sourced from a study on the practical preparation of this compound and its applications.[9]

Table 2: Suzuki Coupling of this compound with Various Aryl Bromides

Aryl BromideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromochlorobenzenePd(OAc)₂ (3 mol%) / Cy₂P(bi-Ph) (6 mol%)K₂CO₃Toluene1001282
4-BromobenzonitrilePd(PPh₃)₄ (1 mol%)K₂CO₃Toluene/Ethanol/H₂O801275
Methyl 4-bromobenzoatePd(PPh₃)₄ (1 mol%)K₂CO₃Toluene/Ethanol/H₂O801285
4-BromonitrobenzenePd(PPh₃)₄ (1 mol%)K₂CO₃Toluene/Ethanol/H₂O801288

Data compiled from studies on Suzuki coupling reactions for biaryl synthesis.[9]

Applications in Drug Development

The synthesis of biaryl-2-carboxylic acids is of paramount importance in the pharmaceutical industry. These structural motifs are present in a wide array of drugs. This compound serves as a crucial intermediate in the synthesis of these complex organic molecules.[6][8] Its application extends to the development of boron-containing drugs, particularly in oncology, where it can enhance the efficacy of therapeutic agents.[6] Furthermore, its ability to form reversible covalent bonds with diols is leveraged in drug delivery systems and sensor technologies.[6][7]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of biaryl-2-carboxylic acids. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for this transformation, with broad applicability for the synthesis of diverse molecular architectures. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this compound in their synthetic endeavors.

References

2-Carboxyphenylboronic Acid: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxyphenylboronic acid (2-CPBA) is a bifunctional organic molecule that has emerged as a versatile catalyst in a range of organic transformations. Its unique structure, featuring a boronic acid and a carboxylic acid moiety on the same phenyl ring, allows it to act as a potent Brønsted acid, Lewis acid, or co-catalyst in various reactions. In solution, 2-CPBA exists in equilibrium with its dehydrated cyclic form, benzoxaborolone, which is often the catalytically active species. This dual reactivity makes it a valuable tool for chemists in academia and industry, particularly in the development of pharmaceuticals and fine chemicals.

These application notes provide an overview of the catalytic applications of this compound, with a focus on racemization of alcohols, amidation, esterification, and multicomponent reactions. Detailed protocols for key reactions are provided to facilitate its use in the laboratory.

Racemization of Secondary and Tertiary Alcohols

This compound, in combination with a co-catalyst such as oxalic acid, has proven to be a highly effective system for the racemization of enantiomerically enriched secondary and tertiary alcohols.[1][2][3] This process is particularly valuable in dynamic kinetic resolution (DKR) processes, where the in-situ racemization of the slower-reacting enantiomer allows for the theoretical transformation of a racemate into a single product enantiomer with up to 100% yield.

The proposed mechanism involves the formation of a more acidic boronate complex between this compound and oxalic acid.[3] This complex then acts as a Brønsted acid, protonating the alcohol and facilitating the formation of a carbocation intermediate, which is achiral. Subsequent hydration of the carbocation regenerates the racemic alcohol.

Quantitative Data for Racemization of Alcohols
EntrySubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)e.r. (final)Ref.
1(R)-3-Hydroxy-3-methyloxindole2-CPBA (5 mol%), Oxalic Acid (10 mol%)2-Butanone6029550:50[2]
2(S)-1-Phenylethanol2-CPBA (5 mol%), Oxalic Acid (10 mol%)2-Butanonert27555:45[2]
3N-Boc-3-hydroxy-3-phenyloxindole2-CPBA (5 mol%), Oxalic Acid (10 mol%)2-Butanone6029150:50[2]
41-(2-Naphthyl)ethanol2-CPBA (5 mol%), Oxalic Acid (10 mol%)Acetone6028250:50[3]
Experimental Protocol: Racemization of (S)-1-Phenylethanol

Materials:

  • (S)-1-Phenylethanol

  • This compound (2-CPBA)

  • Oxalic acid

  • 2-Butanone (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure: [2]

  • To a solution of (S)-1-phenylethanol (1.0 eq) in anhydrous 2-butanone, add this compound (0.05 eq) and oxalic acid (0.10 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or chiral HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain racemic 1-phenylethanol.

  • Determine the enantiomeric ratio of the product by chiral HPLC analysis.

Visualizations

racemization_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve (S)-1-Phenylethanol in 2-Butanone add_catalysts Add 2-CPBA and Oxalic Acid start->add_catalysts stir Stir at Room Temperature (2 hours) add_catalysts->stir concentrate Concentrate under Reduced Pressure stir->concentrate purify Purify by Column Chromatography concentrate->purify analyze Determine Enantiomeric Ratio (Chiral HPLC) purify->analyze

Caption: Experimental workflow for the racemization of (S)-1-phenylethanol.

racemization_mechanism cluster_catalyst_formation Catalyst Activation cluster_racemization_cycle Racemization Cycle cpba This compound complex Active Boronate Complex (Increased Brønsted Acidity) cpba->complex oxalic Oxalic Acid oxalic->complex protonation Protonation complex->protonation H+ enantioenriched_alcohol Enantioenriched Alcohol enantioenriched_alcohol->protonation carbocation Achiral Carbocation Intermediate protonation->carbocation - H2O hydration Hydration carbocation->hydration + H2O racemic_alcohol Racemic Alcohol hydration->racemic_alcohol

Caption: Proposed mechanism for the racemization of alcohols.

Direct Amidation of Carboxylic Acids

This compound can catalyze the direct formation of amides from carboxylic acids and amines, a process that is highly atom-economical as water is the only byproduct. The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate, which is more electrophilic than the parent carboxylic acid and thus more susceptible to nucleophilic attack by the amine. The ortho-carboxylic acid group in 2-CPBA can participate in intramolecular catalysis, potentially accelerating the reaction. While specific protocols for 2-CPBA are not abundant, the general procedure for boronic acid-catalyzed amidation can be adapted.

Quantitative Data for a Model Amidation Reaction

While specific data for 2-CPBA is limited, the following table illustrates the scope of a related biphenylboronic acid catalyst in the amidation of poorly nucleophilic anilines, providing a benchmark for expected reactivity.

EntryCarboxylic AcidAmineCatalystYield (%)Ref.
1Phenylacetic acidAnilineThioether-substituted biphenylboronic acid85[4]
2Phenylacetic acid4-ChloroanilineThioether-substituted biphenylboronic acid82[4]
3Phenylacetic acid4-MethoxyanilineThioether-substituted biphenylboronic acid90[4]
4Hexanoic acidAnilineThioether-substituted biphenylboronic acid78[4]
Experimental Protocol: General Procedure for Direct Amidation

Materials:

  • Carboxylic acid

  • Amine

  • This compound (2-CPBA)

  • Anhydrous toluene (B28343)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware for reflux and inert atmosphere

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap filled with anhydrous toluene and molecular sieves, add the carboxylic acid (1.0 eq), the amine (1.1 eq), and this compound (0.1 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

amidation_mechanism cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Amide Formation RCOOH Carboxylic Acid Acyloxyboronate Acyloxyboronate Intermediate RCOOH->Acyloxyboronate CPBA 2-CPBA CPBA->Acyloxyboronate Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyboronate->Tetrahedral_Intermediate Amine Amine Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide Amide Tetrahedral_Intermediate->Amide Amide->CPBA Catalyst Regeneration

Caption: General mechanism for boronic acid-catalyzed amidation.

Esterification of Carboxylic Acids

Similar to amidation, this compound can catalyze the direct esterification of carboxylic acids with alcohols. This reaction, often referred to as Fischer-Speier esterification, is an equilibrium process. The role of 2-CPBA is to act as a Brønsted acid to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Experimental Protocol: General Procedure for Esterification

Materials:

  • Carboxylic acid

  • Alcohol (to be used in excess as the solvent)

  • This compound (2-CPBA)

  • Standard laboratory glassware for reflux

  • Rotary evaporator

  • Apparatus for aqueous work-up

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the alcohol (large excess).

  • Add this compound (0.05-0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are powerful tools in modern organic synthesis. The acidic nature of this compound makes it a potential catalyst for various MCRs that are typically acid-catalyzed.

Potential Applications in MCRs:
  • Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. 2-CPBA could act as a Lewis or Brønsted acid to activate the aldehyde and catalyze the condensation steps.[5]

  • Pictet-Spengler Reaction: The condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a β-carboline. 2-CPBA could catalyze the formation of the initial iminium ion, which is the key electrophile in the cyclization step.[1][6]

  • Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. 2-CPBA could facilitate the formation of the intermediate Eschenmoser's salt or a similar iminium species.

  • Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The acidic nature of 2-CPBA could promote the initial imine formation.

While specific, optimized protocols for these MCRs using this compound as the primary catalyst are not yet widely reported, its potential as a catalyst warrants exploration. Researchers are encouraged to screen 2-CPBA in these reactions, adapting existing protocols for other acid catalysts.

General Considerations for Using 2-CPBA in MCRs:
  • Catalyst Loading: Start with a catalytic loading of 5-20 mol%.

  • Solvent: Choose a solvent that is appropriate for the specific MCR and in which the reactants and catalyst are soluble.

  • Temperature: Reaction temperatures may vary from room temperature to reflux, depending on the reactivity of the substrates.

  • Water Removal: For reactions that produce water, the use of a Dean-Stark trap or molecular sieves may be beneficial.

Visualizations

MCR_logic cluster_reactions Acid-Catalyzed Multicomponent Reactions CPBA This compound (Brønsted/Lewis Acid) Biginelli Biginelli Reaction CPBA->Biginelli Potential Catalyst Pictet_Spengler Pictet-Spengler Reaction CPBA->Pictet_Spengler Potential Catalyst Mannich Mannich Reaction CPBA->Mannich Potential Catalyst Ugi Ugi Reaction CPBA->Ugi Potential Catalyst

Caption: Potential catalytic applications of 2-CPBA in MCRs.

Conclusion

This compound is a readily available and versatile catalyst with demonstrated utility in the racemization of alcohols and potential applications in a variety of other important organic transformations, including amidations, esterifications, and multicomponent reactions. Its unique bifunctional nature provides opportunities for the development of novel and efficient catalytic systems. The protocols and data presented in these application notes are intended to serve as a starting point for researchers to explore the full potential of this remarkable catalyst in their own synthetic endeavors.

References

Applications of 2-Carboxyphenylboronic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxyphenylboronic acid (2-CPBA) and its derivatives have emerged as highly versatile molecules in the design of sophisticated drug delivery systems. Their unique ability to reversibly bind with 1,2- and 1,3-diols, such as those found in sugars and on cell surface glycans, has paved the way for the development of stimuli-responsive and targeted nanocarriers. This document provides a detailed overview of the key applications of 2-CPBA in drug delivery, complete with experimental protocols and quantitative data to guide researchers in this exciting field.

The primary applications of this compound in drug delivery are centered around its inherent responsiveness to biological cues, namely pH and the presence of specific sugars. This allows for the creation of "smart" delivery systems that can release their therapeutic payload in a controlled and targeted manner. The main areas of application include:

  • pH-Responsive Drug Delivery for Cancer Therapy: The tumor microenvironment is characteristically acidic. Phenylboronic acid's interaction with diols is pH-dependent, enabling the design of nanoparticles that release their anticancer drug cargo specifically in the acidic vicinity of a tumor, thereby reducing systemic toxicity.[1][2][3][4]

  • Targeted Drug Delivery to Cancer Cells: Many cancer cells overexpress sialic acid on their surface. Phenylboronic acid derivatives can act as ligands that recognize and bind to these sialic acid residues, facilitating the targeted delivery of therapeutics directly to cancer cells.[1][5][6]

  • Glucose-Responsive Insulin (B600854) Delivery: The reversible binding of phenylboronic acid to glucose has been harnessed to create intelligent insulin delivery systems. These systems can release insulin in response to elevated blood glucose levels, offering a more physiological approach to diabetes management.[7][8][9][10]

I. pH-Responsive Drug Delivery Systems

The acidic microenvironment of solid tumors (pH 6.2–6.9) provides a key stimulus for triggered drug release.[4] 2-CPBA-based systems can be engineered to be stable at physiological pH (7.4) and to disassemble or alter their structure in acidic conditions, leading to drug release.

Mechanism of Action

The boronic acid moiety in 2-CPBA exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral form. The pKa of this equilibrium is a critical parameter. At physiological pH, the boronic acid can form stable boronate esters with diols. In an acidic environment, the equilibrium shifts towards the neutral form, which has a lower affinity for diols, leading to the cleavage of the boronate ester and the release of the conjugated or encapsulated drug.[11]

Quantitative Data for pH-Responsive Systems

Nanocarrier SystemDrugParticle Size (nm)Drug Loading Content (%)Drug Encapsulation Efficiency (%)pH-Triggered Release ProfileReference
PTX/PBA NPsPaclitaxel (B517696)~100->90%Significant release at pH 6.5 vs. 7.4[2][4]
PBA-Cross-linked MicellesDoxorubicin~120~15~80%Accelerated release at pH 5.3 and 6.8[3]
PBA-Emodin-NPsEmodin (B1671224)~1502.178%Faster release at pH 5.0 vs. 7.4[12]
Experimental Protocol: Synthesis of pH-Responsive Paclitaxel-Loaded Nanoparticles (PTX/PBA NPs)

This protocol is adapted from a study by an unknown author.[2]

Materials:

  • Hydrophobic polyester (B1180765) with pendent phenylboronic acid groups (PBA-PAL)

  • Hydrophilic PEG terminated with dopamine (B1211576) (mPEG-DA)

  • Paclitaxel (PTX)

  • Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Preparation of Amphiphilic Polymer: Dissolve PBA-PAL and mPEG-DA in DMF. Stir the solution at room temperature to allow the formation of phenylboronate (B1261982) ester linkages between the two polymers, creating an amphiphilic block copolymer structure.

  • Nanoparticle Formulation by Nanoprecipitation:

    • Dissolve the amphiphilic polymer and paclitaxel in DMF.

    • Add this organic solution dropwise into deionized water under vigorous stirring.

    • The nanoparticles will self-assemble due to the hydrophobic interactions of the polymer core.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane to remove the organic solvent and any unloaded drug.

    • Change the water every 2-3 hours for the first 12 hours.

  • Characterization:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading content and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).

In Vitro pH-Responsive Drug Release Study:

  • Place a known amount of the PTX/PBA NP suspension into dialysis bags.

  • Immerse the bags in release media with different pH values (e.g., pH 7.4 and pH 6.5) at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of released PTX in the samples by HPLC.

Diagram: pH-Responsive Drug Release Mechanism

ph_responsive_release cluster_0 Physiological pH (7.4) cluster_1 Acidic Tumor Microenvironment (pH < 7.0) NP_stable Stable Nanoparticle Drug Encapsulated NP_destabilized Destabilized Nanoparticle Boronate Ester Cleavage NP_stable->NP_destabilized pH Decrease Drug_released Released Drug NP_destabilized->Drug_released Drug Release targeted_apoptosis cluster_cell Cancer Cell receptor Sialic Acid Receptor internalization Internalization receptor->internalization endosome Endosome internalization->endosome drug_release Drug Release endosome->drug_release apoptosis Apoptosis drug_release->apoptosis nanoparticle 2-CPBA-Nanoparticle (with Drug) nanoparticle->receptor Binding glucose_responsive_workflow synthesis Synthesis of 2-CPBA- functionalized Polymer formulation Formulation of Insulin-loaded Nanoparticles/Hydrogel synthesis->formulation characterization Physicochemical Characterization (Size, Loading, etc.) formulation->characterization in_vitro_release In Vitro Glucose-Responsive Insulin Release Study characterization->in_vitro_release in_vivo_testing In Vivo Efficacy Study in Diabetic Animal Model in_vitro_release->in_vivo_testing

References

Application Notes and Protocols: 2-Carboxyphenylboronic Acid for Fluorescent Carbohydrate Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-carboxyphenylboronic acid (2-CPBA) and its derivatives in the design and application of fluorescent sensors for carbohydrate detection. The unique ability of the boronic acid moiety to reversibly bind with cis-1,2- and 1,3-diols, which are structural motifs abundant in carbohydrates, makes it a powerful tool for developing highly specific and sensitive detection methods.[1][2][3] This technology is pivotal for advancing diagnostics, particularly in continuous glucose monitoring, and for the study of carbohydrate-mediated biological processes relevant to drug development.[1][4]

Principle of Detection

The fundamental principle of this compound-based carbohydrate sensing lies in the reversible covalent interaction between the boronic acid group and the diol functionalities of saccharides to form cyclic boronate esters.[1][2][3] This binding event is pH-dependent and alters the electronic properties of the boronic acid, which, when coupled with a fluorophore, can modulate the fluorescence signal.[5][6]

In an aqueous solution, an equilibrium exists between the neutral, trigonal planar sp² hybridized state of the boronic acid and an anionic, tetrahedral sp³ hybridized state. The tetrahedral form exhibits stronger binding to diols. The binding of a carbohydrate shifts this equilibrium, effectively lowering the pKa of the boronic acid. This change can be harnessed to produce a fluorescence response through several mechanisms, including:

  • Photoinduced Electron Transfer (PET): In many sensor designs, a fluorophore is linked to the boronic acid receptor, often with a tertiary amine in proximity. In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorophore via PET. Upon carbohydrate binding, the Lewis acidity of the boron center increases, leading to an interaction with the amine's lone pair. This interaction inhibits the PET process, resulting in a "turn-on" fluorescence signal.

  • Aggregation-Induced Emission (AIE): Some sensors are designed to be non-fluorescent in solution but become highly emissive upon aggregation. The binding of a specific carbohydrate can induce the aggregation of the sensor molecules, leading to a significant enhancement of the fluorescence emission.[7]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors can be designed where the binding of a carbohydrate brings a donor and an acceptor fluorophore into close proximity, leading to a change in the FRET efficiency and a ratiometric fluorescence response.[8]

Data Presentation: Performance of Boronic Acid-Based Carbohydrate Sensors

The following table summarizes the quantitative performance data of various fluorescent sensors based on boronic acid derivatives for the detection of different carbohydrates. This allows for a direct comparison of their binding affinities and fluorescence responses.

SensorAnalyteBinding Constant (Kₐ, M⁻¹)Fluorescence ChangepHReference
Anthracene-based bisboronic acidGlucose3981-7.77[1]
Anthracene-based bisboronic acidFructose316-7.77[1]
Tetrathiafulvalene-anthracene monoboronic acidFructose1155-fold increase7.4[4]
Porphyrin-based boronic acidFructose2801-fold increase7.13[4]
Naphthalene-based bisboronic acidSorbitol10602.2-fold increase7.4[4]
Naphthalene-based bisboronic acidFructose2003.9-fold increase7.4[4]
Naphthalene-based bisboronic acidGlucose122.3-fold increase7.4[4]
Pyridinium-based diboronic acidGlucose1378--[2]
Pyridinium-based diboronic acidFructose353--[2]
Carbazole (B46965) pyridinium (B92312) boronic acid (CPBA)Glucose2.3 x 10⁶>2100-fold increase4-10[7]
Carbazole pyridinium boronic acid (CPBA)Fructose2.7 x 10⁴2-fold increase4-10[7]
Azo-substituted phenylboronic acidFructose11080% decrease (UV-Vis)10.0[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway: Photoinduced Electron Transfer (PET)

PET_Signaling_Pathway cluster_unbound OFF State cluster_bound ON State Unbound Unbound Sensor (Fluorescence OFF) Bound Bound Sensor-Carbohydrate Complex (Fluorescence ON) Unbound->Bound + Carbohydrate Bound->Unbound - Carbohydrate Fluorophore_Unbound Fluorophore No_Light_Out Quenched Fluorophore_Unbound->No_Light_Out Receptor_Unbound Boronic Acid Receptor (with Amine) Receptor_Unbound->Fluorophore_Unbound e⁻ transfer Receptor_Bound Boronate Ester (Amine Interacting with Boron) Fluorophore_Bound Fluorophore Light_Out Fluorescence Emission Fluorophore_Bound->Light_Out Carbohydrate Carbohydrate (Diol) Carbohydrate->Receptor_Unbound Light_In Excitation Light Light_In->Fluorophore_Unbound Light_In->Fluorophore_Bound PET Photoinduced Electron Transfer Experimental_Workflow Prep_Stock 1. Prepare Stock Solutions - Sensor in Organic Solvent (e.g., DMSO) - Carbohydrates in Buffer Prep_Working 2. Prepare Sensor Working Solution - Dilute Sensor Stock in Buffer (e.g., PBS pH 7.4) Prep_Stock->Prep_Working Prep_Samples 3. Prepare Samples for Titration - Aliquot Sensor Working Solution - Add varying concentrations of Carbohydrate Prep_Working->Prep_Samples Incubate 4. Incubate Samples - Allow to reach equilibrium (e.g., 15-30 min) - Maintain constant temperature Prep_Samples->Incubate Measure 5. Measure Fluorescence - Use a spectrofluorometer - Record emission spectra at fixed excitation λ Incubate->Measure Analyze 6. Analyze Data - Plot ΔF vs. [Carbohydrate] - Fit data to a binding model to find Kₐ Measure->Analyze

References

Application Notes & Protocols: Carbohydrate Sensing with 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrates are fundamental to a vast array of biological processes, and their detection is crucial for clinical diagnostics, food quality control, and biotechnology.[1][2] Phenylboronic acids have emerged as highly effective synthetic receptors for the selective binding of carbohydrates.[3] This is due to their ability to form reversible covalent bonds with the cis-1,2- or 1,3-diol groups present in saccharides.[4][5]

2-Carboxyphenylboronic acid (2-CPBA) is a particularly useful derivative. The presence of the carboxylic acid group can influence its solubility, pKa, and binding characteristics, making it a versatile tool for developing carbohydrate sensors. These sensors often operate on principles such as fluorescence, colorimetry, or electrochemical changes upon saccharide binding. This document provides an overview of the experimental setup, protocols, and key data associated with the use of 2-CPBA and related phenylboronic acids for carbohydrate sensing.

Principle of Sensing: The Boronic Acid-Diol Interaction

The core of the sensing mechanism lies in the reversible esterification reaction between the boronic acid group and a cis-diol of a carbohydrate. In an aqueous solution, the boronic acid exists in equilibrium between an uncharged trigonal planar form (sp² hybridized) and a charged tetrahedral boronate form (sp³ hybridized).

Upon interaction with a diol-containing carbohydrate, this equilibrium shifts. The binding event lowers the pKa of the boronic acid, facilitating the formation of a stable anionic boronate ester.[2] This change in charge and structure is the fundamental event that is transduced into a measurable signal (e.g., a change in fluorescence or absorbance). The reaction is pH-dependent, with the complex typically forming in basic conditions and dissociating in acidic conditions.[1]

Diagram 1: Boronic Acid-Carbohydrate Binding Equilibrium

Experimental Protocols

Several analytical techniques can be employed to monitor the interaction between 2-CPBA and carbohydrates. Fluorescence spectroscopy is among the most sensitive and widely used methods.[6]

Protocol 1: Fluorescence-Based Carbohydrate Sensing

This protocol describes a general method for detecting carbohydrates using a boronic acid-appended fluorophore. The binding event modulates the fluorescence properties of the molecule, often through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT), leading to a change in fluorescence intensity.[2]

Principle: The binding of a saccharide to the boronic acid moiety alters the electronic properties of the attached fluorophore. For a PET sensor, the nitrogen atom's lone pair of electrons quenches the fluorescence in the unbound state. Upon saccharide binding, the boron atom becomes more electron-deficient, reducing the quenching effect and "turning on" the fluorescence.

Materials and Reagents:

  • This compound (or a fluorescent derivative)

  • Carbohydrate standards (e.g., D-Glucose, D-Fructose, D-Galactose)

  • Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Spectro-grade solvents (if required for stock solutions, e.g., DMSO, Methanol)

  • 96-well microplates (black, clear bottom for fluorescence) or quartz cuvettes

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid sensor (e.g., 1 mM in DMSO or buffer). Prepare stock solutions of various carbohydrates (e.g., 100 mM in buffer).

  • Working Solutions: Dilute the boronic acid stock solution in the desired buffer (e.g., PBS at pH 7.4) to a final concentration suitable for fluorescence measurement (e.g., 10 µM).

  • Titration:

    • In a 96-well plate, add a fixed volume of the boronic acid working solution to each well (e.g., 180 µL).

    • Add increasing volumes of a carbohydrate stock solution to the wells to achieve a range of final concentrations (e.g., 0 to 50 mM).

    • Add corresponding volumes of buffer to wells to ensure the final volume is consistent across the plate (e.g., 200 µL).

    • Include a control well with only the boronic acid solution and buffer.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a set period (e.g., 15-30 minutes) to allow the binding equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. Set the excitation and emission wavelengths appropriate for the specific fluorophore being used. For example, an anthracene-based sensor might be excited at 370 nm and emit at 419 nm.[6]

  • Data Analysis: Plot the change in fluorescence intensity (or the ratio if it is a ratiometric sensor) against the carbohydrate concentration. The data can be fitted to a binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka) or dissociation constant (Kd).

Protocol 2: UV-Visible Absorbance Spectroscopy

Principle: The formation of the boronate ester complex can alter the electronic structure of the sensor molecule, leading to a shift in its UV-Visible absorption spectrum. This change can be monitored to quantify the binding interaction.

Materials and Reagents:

  • Same as Protocol 3.1, but with clear 96-well plates or quartz cuvettes.

  • UV-Visible Spectrophotometer or microplate reader with absorbance capabilities.

Procedure:

  • Sample Preparation: Prepare samples as described in Protocol 3.1 (Steps 1-3).

  • Incubation: Allow the reaction to equilibrate as in Protocol 3.1 (Step 4).

  • Absorbance Measurement: Scan the absorbance spectrum of each sample across a relevant wavelength range or measure the absorbance at a specific wavelength where the maximum change occurs upon carbohydrate binding.

  • Data Analysis: Plot the change in absorbance (ΔA) at the chosen wavelength against the carbohydrate concentration. This data can also be used to calculate binding constants.

Experimental Workflow and Data Visualization

A systematic workflow is essential for obtaining reliable and reproducible results in carbohydrate sensing experiments.

G Diagram 2: General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_anl Analysis A Prepare Sensor Stock (e.g., 1 mM 2-CPBA) E Add Fixed Concentration of Sensor to Samples A->E B Prepare Carbohydrate Stocks (e.g., 100 mM Glucose, Fructose) D Create Serial Dilutions of Carbohydrates in Buffer B->D C Prepare Buffer (e.g., PBS, pH 7.4) C->D D->E F Incubate to Reach Equilibrium (e.g., 15 min at 25°C) E->F G Measure Signal (Fluorescence / Absorbance) F->G H Plot Signal vs. [Carbohydrate] G->H I Calculate Binding Constants (Ka / Kd) H->I

Diagram 2: General Experimental Workflow

Quantitative Data Summary

The binding affinity of phenylboronic acids varies significantly with the type of saccharide. This selectivity is a key parameter in sensor design. Monoboronic acids generally show a higher affinity for fructose (B13574) than for glucose.

Table 1: Representative Binding Constants for Phenylboronic Acid-Based Sensors

Sensor TypeCarbohydratepHBinding Constant (K)MethodReference
Carbazole (B46965) Pyridinium Boronic AcidGlucose-2.3 x 10⁶ M⁻¹ (Ka)Fluorescence[4]
Carbazole Pyridinium Boronic AcidFructose-2.7 x 10⁴ M⁻¹ (Ka)Fluorescence[4]
Anthracene-based PET SensorFructose7.4115 M⁻¹ (Ka)Fluorescence[6]
Quinolinium-based SensorGlucose7.726.6 M⁻¹ (1/Kd)Fluorescence[6]
Quinolinium-based SensorFructose7.72333 M⁻¹ (1/Kd)Fluorescence[6]
Bis-boronic Acid SensorGlucose7.773981 M⁻¹ (Ka)Fluorescence[2]
Bis-boronic Acid SensorFructose7.77316 M⁻¹ (Ka)Fluorescence[2]

Note: Binding constants are highly dependent on the specific sensor structure, solvent, and pH. The values presented are illustrative examples from the literature.

Application Notes & Considerations

  • pH Optimization: The binding of boronic acids to diols is highly pH-dependent. The optimal pH for sensing is typically close to the pKa of the boronic acid, as this is where the equilibrium is most sensitive to the presence of the diol. For many applications, especially biological ones, sensors must be designed to operate effectively at physiological pH (around 7.4).[2][7]

  • Selectivity: Simple monoboronic acids generally exhibit higher affinity for fructose over glucose.[4] Achieving high selectivity for glucose, a key target for diabetes monitoring, often requires the design of more complex sensors, such as those incorporating multiple boronic acid groups (bis-boronic acids) to match the geometry of glucose's diols.[2]

  • Interference: Other biologically relevant molecules containing cis-diols, such as catechols and some nucleosides like adenosine, can potentially interfere with the assay.[8] The selectivity of the sensor against such compounds should be evaluated.

  • Advanced Platforms: Beyond simple molecular probes, 2-CPBA and other boronic acids can be incorporated into more advanced sensing platforms. These include hydrogels that swell or shrink in response to glucose, functionalized carbon nanotubes, or nanoparticles for signal amplification.[3][5][8] These systems can offer improved sensitivity and different readout mechanisms.

References

Application Notes and Protocols for Palladium-Catalyst Selection in 2-Carboxyphenylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

2-Carboxyphenylboronic acid is a crucial building block in medicinal chemistry and materials science due to the synthetic versatility of its carboxylic acid and boronic acid functionalities. However, the ortho-substitution and the presence of the carboxylic acid group can present challenges in achieving high-yielding cross-coupling reactions. The selection of an appropriate palladium catalyst system, including the palladium source and associated ligands, is therefore critical for the successful synthesis of 2-arylbenzoic acids. These application notes provide a comprehensive guide to selecting palladium catalysts for the Suzuki-Miyaura coupling of this compound, complete with a comparative data table and detailed experimental protocols.

Palladium Catalyst Selection: A Comparative Overview

The choice of the palladium catalyst and ligand system is paramount for overcoming the steric hindrance and potential electronic effects of the ortho-carboxy group in this compound. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity and promote efficient coupling with a wider range of aryl halides.

Below is a summary of various palladium catalyst systems and their performance in the Suzuki-Miyaura coupling of this compound with different aryl halides.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound

Aryl HalidePalladium Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895
4-BromotoluenePd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O90788
1-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf)-K₂CO₃DME/H₂O851292
4-ChlorotoluenePd₂(dba)₃XPhosK₃PO₄Dioxane1102485
2-BromopyridinePd(OAc)₂RuPhosCs₂CO₃Dioxane1001678
4-BromoacetophenonePd(PPh₃)₄-K₂CO₃Toluene/H₂O801290

Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: This compound, Aryl halide, Base, Catalyst, Ligand Start->Reaction_Setup Solvent_Addition Add Degassed Solvent(s) Reaction_Setup->Solvent_Addition Reaction_Heating Heat to Desired Temperature under Inert Atmosphere Solvent_Addition->Reaction_Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Heating->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Analyze Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

General Experimental Workflow

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general method suitable for the coupling of this compound with various aryl bromides.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Heat the reaction mixture to 90 °C and stir for 7-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 2-arylbenzoic acid.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.[1]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Isopropanol (B130326) (iPrOH)

  • Deionized water

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the aryl halide, potassium carbonate, and bis(triphenylphosphine)palladium(II) chloride.

  • Add a degassed solvent mixture of isopropanol and water (e.g., 2:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150 °C for 15-30 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. For routine couplings with aryl bromides, traditional catalysts such as Pd(PPh₃)₄ can provide good to excellent yields. For more challenging substrates, including aryl chlorides and sterically hindered partners, the use of advanced catalyst systems incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes is often necessary to achieve high efficiency. Microwave-assisted protocols can offer a significant advantage in terms of reaction time and yield. The protocols and data provided in these application notes serve as a valuable resource for researchers and scientists in the development of robust and efficient syntheses of 2-arylbenzoic acids.

References

Application Notes and Protocols for Suzuki Coupling of 2-Carboxyphenylboronic Acid: Base and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the base and solvent effects in the Suzuki-Miyaura cross-coupling of 2-carboxyphenylboronic acid with aryl halides. This reaction is a powerful tool for the synthesis of biphenyl-2-carboxylic acids, which are important structural motifs in numerous pharmaceuticals and functional materials. The presence of the carboxylic acid group on the boronic acid partner introduces specific challenges, including potential decarboxylation and altered reactivity, making careful optimization of reaction conditions crucial for success.

Introduction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The choice of base and solvent are critical parameters that significantly influence the reaction's efficiency, yield, and selectivity. The base plays a crucial role in the activation of the boronic acid for the transmetalation step, while the solvent affects the solubility of reagents, catalyst stability, and the overall reaction rate. For ortho-substituted boronic acids like this compound, steric hindrance can slow down the reaction, and the acidic proton of the carboxylic group can interact with the base, adding another layer of complexity to the reaction optimization.

The Role of the Base

The base in a Suzuki-Miyaura coupling serves multiple purposes. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center during transmetalation. The choice of base can also influence the rate of oxidative addition and reductive elimination steps. Common bases used include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

For the coupling of this compound, the basicity and solubility of the base are important considerations. A base that is too strong might promote side reactions, while one that is too weak may result in slow or incomplete conversion. The carboxylate group can be formed in situ, which may affect the reaction kinetics.

The Role of the Solvent

The solvent system in a Suzuki-Miyaura coupling must be able to dissolve the various components of the reaction, including the organic substrates, the palladium catalyst, and the base. The polarity of the solvent can influence the stability of the catalytic species and the rate of the different steps in the catalytic cycle. Common solvents include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). Aqueous solvent mixtures are also widely used and are often beneficial for dissolving inorganic bases.

Data Presentation: Base and Solvent Effects on Yield

The following tables summarize the general effects of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving arylboronic acids. While specific quantitative data for this compound is not extensively available in a comparative format, these trends, derived from studies on similar substrates, provide a strong starting point for optimization.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBaseGeneral ObservationsExpected Yield Range (%)
1K₂CO₃A versatile and commonly used base. Effective in a variety of solvent systems, particularly aqueous mixtures.[1]70-95
2Na₂CO₃Another widely used and cost-effective base. Often provides good to excellent yields.[2][3]75-98
3Cs₂CO₃A stronger and more soluble base in organic solvents, often effective for challenging couplings.[4]80-99
4K₃PO₄A strong base that can be particularly effective for less reactive substrates.[4]85-99
5NaOHA strong base that can be effective but may promote side reactions if not used carefully.60-90
6TEA (Triethylamine)An organic base, generally less effective than inorganic bases in many Suzuki couplings.30-60

Yields are illustrative and highly dependent on the specific aryl halide, catalyst, ligand, temperature, and reaction time.

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

EntrySolventGeneral ObservationsExpected Yield Range (%)
1Dioxane/H₂OA very common and effective solvent system, particularly with carbonate bases.[5]80-98
2Toluene/H₂OAnother effective biphasic system, often used at higher temperatures.75-95
3DMFA polar aprotic solvent that can be effective but may lead to side reactions at high temperatures.70-90
4THF/H₂OA good solvent mixture, particularly for reactions at moderate temperatures.[6]70-90
5Ethanol/H₂OA greener solvent option that can be effective for certain substrates.65-85

Yields are illustrative and highly dependent on the specific aryl halide, catalyst, ligand, base, and reaction time.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (4-bromoanisole). These protocols provide a starting point for optimization.

Protocol 1: General Procedure using Potassium Carbonate in Dioxane/Water

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane and deionized water to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyphenyl)benzoic acid.

Protocol 2: Microwave-Assisted Procedure using Cesium Carbonate in Dioxane

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • PdCl₂(dppf) (0.05 mmol, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Microwave reactor and appropriate reaction vessels

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, 4-bromoanisole, PdCl₂(dppf), and cesium carbonate.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Place the vessel in the microwave reactor and heat to 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X Aryl Halide (R¹-X) R1-X->Oxidative\nAddition R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative\nAddition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R2-B(OH)2 Boronic Acid (R²-B(OH)₂) R2-B(OH)2->Transmetalation R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Transmetalation->R1-Pd(II)-R2(L2) Reductive\nElimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 Coupled Product (R¹-R²) Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add Aryl Halide, Boronic Acid, Catalyst, and Base to Flask Inert 2. Purge with Inert Gas Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Extract 7. Extraction and Washing Cool->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider screening different bases and solvents as outlined in the tables above. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents are pure and the catalyst is active.

  • Decarboxylation: At high temperatures, decarboxylation of the this compound or the product can be a side reaction. If this is observed, try running the reaction at a lower temperature for a longer period.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to minimize this.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Proper degassing of solvents and maintaining an inert atmosphere throughout the reaction is critical.

By carefully considering the choice of base and solvent, researchers can optimize the Suzuki-Miyaura coupling of this compound to achieve high yields of the desired biphenyl-2-carboxylic acid products, facilitating the synthesis of complex molecules for a wide range of applications.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Carboxyphenylboronic Acid with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-carboxyphenylboronic acid with a variety of aryl bromides. The synthesis of biphenyl-2-carboxylic acids through this method is of significant interest as this structural motif is present in numerous pharmaceuticals and biologically active molecules.[2]

The presence of the carboxylic acid group ortho to the boronic acid in this compound can present unique challenges, including potential catalyst inhibition or altered reactivity. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity. These notes provide a summary of effective conditions and a general protocol to guide researchers in this specific application.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with different aryl bromides. This data allows for a direct comparison of the efficacy of different catalytic systems, bases, and solvents.

Aryl Bromide (Ar-Br)Catalyst (mol%)Base (Equivalents)SolventTemperature (°C) & Time (h)Yield (%)Reference
Aryl Bromides (General)Pd(dppf)Cl₂ (3)K₂CO₃ (2)DMF/H₂O (4:1)100 °C, 12 h85-95[3]
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH (1:1)80 °C, 8 h~90[4]
4-BromotoluenePd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane/H₂O (10:1)100 °C, 16 hHigh[5]
4-BromobenzonitrilePdCl₂(PPh₃)₂ (1-2)K₂CO₃ (2)DMF/H₂O (1:1)120 °C, 0.2 h (MW)>90[6][7]
2-Bromobenzoic acidPd catalyst (0.1)K₂CO₃ (2)H₂O50 °C, 1 h97[8]
Electron-rich Aryl BromidesPd(PPh₃)₄ (2-5)Na₂CO₃ (2)DME/H₂O85 °C, 5 hGood to Excellent[1]
Electron-poor Aryl BromidesPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane100 °C, 12 hGood to Excellent[3]

Note: Yields are highly dependent on the specific substrate and precise reaction conditions. The data presented should be used as a guideline for optimization.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biphenyl-2-carboxylic acid.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Aryl Bromide, Catalyst, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Purification (Chromatography/ Recrystallization) extract->purify product Isolated Product purify->product

A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)L2-Br pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_boronate Ar-Pd(II)L2-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OH)2 / Base) pd2_boronate->pd0 Reductive Elimination (Ar-Ar')

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl bromides is a highly effective method for the synthesis of biphenyl-2-carboxylic acids. The choice of catalyst, base, and solvent system is critical and should be tailored to the specific electronic and steric properties of the aryl bromide. The provided data and protocols serve as a valuable starting point for researchers to develop and optimize these important transformations in their synthetic endeavors.

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 2-Carboxyphenylboronic acid and electron-donating groups

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yields in Suzuki Coupling with 2-Carboxyphenylboronic Acid and Electron-Donating Groups.

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using this compound with aryl halides bearing electron-donating groups (EDGs).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield when coupling this compound with an aryl halide containing an electron-donating group?

A1: This specific combination of substrates presents two primary challenges that can lead to low yields:

  • Slow Oxidative Addition: The rate-limiting step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. Aryl halides substituted with electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) are electron-rich, which makes them less reactive towards the electron-rich Pd(0) catalyst, slowing this crucial first step.[1][2][3]

  • Competing Side Reactions: this compound is particularly susceptible to an undesired side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This reaction is often accelerated by the basic and aqueous conditions required for the Suzuki coupling, consuming the starting material and reducing the yield of the desired product.[6][7]

Q2: What is protodeboronation and how can I detect it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, converting your this compound into benzoic acid.[5] This is a major pathway for starting material decomposition. You can detect this side reaction by analyzing the crude reaction mixture using techniques like LC-MS or ¹H NMR to identify the presence of benzoic acid. This side reaction is often exacerbated by high temperatures and harsh basic conditions.

Q3: How does the ortho-carboxy group on the boronic acid influence the reaction?

A3: The ortho-carboxy group can have complex effects. While it is an electron-withdrawing group, which can sometimes aid in transmetalation, its proximity to the boronic acid can lead to intramolecular interactions or chelation with the palladium catalyst. More significantly, it increases the susceptibility of the boronic acid to decomposition pathways like protodeboronation under basic conditions.

Q4: My boronic acid appears to be decomposing. What are the best strategies to prevent this?

A4: To minimize protodeboronation of this compound, consider the following strategies:

  • Use Milder Bases: Switch from strong bases like NaOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin) or a MIDA ester. These "slow-release" protecting groups hydrolyze under the reaction conditions to provide a low, steady concentration of the active boronic acid, which favors the desired cross-coupling over decomposition.[4][5]

  • Use Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[8]

  • Lower the Reaction Temperature: Operate at the lowest temperature that still permits a reasonable reaction rate to slow the decomposition pathway.[5][8]

Q5: Which catalyst and ligand system is most effective for coupling electron-rich aryl halides?

A5: To overcome the slow oxidative addition with electron-rich aryl halides, highly active catalyst systems are required. The use of bulky, electron-rich phosphine (B1218219) ligands is critical. These ligands stabilize the palladium center and facilitate the difficult oxidative addition step.[8][9]

  • Recommended Ligands: Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[8][10][11]

  • Recommended Precatalysts: Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced precatalysts (e.g., XPhos Pd G2/G3) can be more effective than generating Pd(0) in situ from Pd(II) sources like Pd(OAc)₂.[8][12]

Q6: What are other common side reactions I should be aware of?

A6: Besides protodeboronation, you may encounter:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[11][13] Thoroughly degassing the reaction mixture is crucial to minimize this.[8]

  • Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or if the ligand fails to stabilize the catalyst.[13][14]

Troubleshooting Guides

Data Presentation: Optimizing Reaction Parameters

The following tables provide a starting point for optimizing your reaction conditions. Yields are highly dependent on the specific substrates.

Table 1: Catalyst & Ligand Selection Guide

Issue AddressedCatalyst/Ligand ClassSpecific ExamplesRationale
Slow Oxidative Addition (with electron-rich Ar-X)Bulky, Electron-Rich Dialkylbiaryl PhosphinesSPhos, XPhos, RuPhosThese ligands promote the oxidative addition of challenging substrates like electron-rich aryl chlorides and bromides.[10][11]
Catalyst Instability N-Heterocyclic Carbenes (NHCs)IPr, IMesNHCs form highly stable palladium complexes that can prevent catalyst decomposition at higher temperatures.[11]
General Reactivity Pre-formed Pd(0) or PrecatalystsPd(PPh₃)₄, XPhos Pd G3Ensures a reliable source of the active Pd(0) catalyst, bypassing potentially inefficient in-situ reduction steps.[8][12]

Table 2: Base & Solvent Selection Guide

BaseRecommended Solvent(s)Characteristics & Use Cases
K₃PO₄ (Potassium Phosphate)Dioxane/H₂O, Toluene, THFA strong, effective base for challenging couplings. Often a good first choice.[8][11]
Cs₂CO₃ (Cesium Carbonate)Dioxane, Toluene, DMFHigher solubility in organic solvents can be advantageous. Effective for difficult couplings.[8][15]
K₂CO₃ (Potassium Carbonate)Toluene/H₂O, Dioxane/H₂OA standard, cost-effective choice. May be sufficient for more reactive substrates.[11][15]
KF (Potassium Fluoride)THFA milder base that can sometimes suppress protodeboronation.[8]

Mandatory Visualizations

Logical & Pathway Diagrams

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for Challenging Substrates cluster_legend Legend pd0 Pd(0)L2 Active Catalyst oa_complex Ar-Pd(II)-X(L2) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Often Rate-Limiting) transmetalation_complex Ar-Pd(II)-Ar'(L2) Transmetalation Complex oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' Desired Product transmetalation_complex->product arx Ar-X (Electron-Rich) arx->oa_complex boronic Ar'-B(OH)2 (this compound) boronic->oa_complex protodeboronation Protodeboronation (Side Reaction) boronic->protodeboronation H+, Base base Base (e.g., K3PO4) base->oa_complex Activates Boronic Acid benzoic Benzoic Acid (Byproduct) protodeboronation->benzoic key_slow Slow / Problematic Step key_desired Desired Pathway key_side Side Reaction

Caption: The Suzuki catalytic cycle highlighting challenging steps.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Analysis of Crude Mixture: High % of Starting Materials? start->check_sm check_proto Analysis of Crude Mixture: Benzoic Acid Detected? check_sm->check_proto No sol_oa Issue: Slow Oxidative Addition 1. Use bulky, e⁻-rich ligand (SPhos, XPhos). 2. Increase temperature cautiously. 3. Use a more active Pd precatalyst. check_sm->sol_oa Yes sol_proto Issue: Protodeboronation 1. Use milder base (K3PO4, KF). 2. Convert boronic acid to BPin or MIDA ester. 3. Lower reaction temperature. 4. Ensure rigorous anhydrous conditions. check_proto->sol_proto Yes sol_catalyst Issue: Catalyst Deactivation / Other 1. Thoroughly degas solvents & reagents. 2. Check catalyst/ligand quality. 3. Screen different solvent systems. check_proto->sol_catalyst No

Caption: A workflow diagram for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 5:1, 0.1 M)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[8]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[8]

Protocol 2: Preparation of this compound Pinacol Ester (BPin)

This protocol is recommended if protodeboronation is a significant issue.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound and pinacol.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). If using THF, add molecular sieves to remove water.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid is often pure enough to be used directly in the Suzuki coupling (Protocol 1, substituting the boronic acid with its pinacol ester). If necessary, it can be purified by recrystallization.

  • Usage: Use the prepared pinacol ester (1.2 - 1.5 equiv) in the Suzuki coupling. The base in the reaction mixture will facilitate the slow in-situ hydrolysis to the active boronic acid.[6][8]

References

preventing homocoupling of 2-Carboxyphenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of 2-Carboxyphenylboronic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the undesired homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl compound.[1][2] In the case of this compound, this results in the formation of biphenyl-2,2'-dicarboxylic acid, which consumes the starting material, reduces the yield of the desired product, and complicates purification.

Q2: Why is this compound susceptible to homocoupling?

A2: While many boronic acids can undergo homocoupling, those with electron-withdrawing substituents, such as the carboxylic acid group on this compound, can be particularly prone to this side reaction.[3][4] Additionally, ortho-substituted boronic acids can present unique challenges in Suzuki couplings, sometimes leading to alternative reaction pathways.[5][6]

Q3: What are the primary causes of boronic acid homocoupling?

A3: The main drivers of homocoupling are:

  • Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2][7][8] These Pd(II) species can then mediate the homocoupling of the boronic acid.[9]

  • Use of Pd(II) Precatalysts: When using Pd(II) sources like Palladium(II) acetate (B1210297) (Pd(OAc)₂), the in situ reduction to Pd(0) can be initiated by the boronic acid, leading to a stoichiometric homocoupling reaction that forms the undesired dimer and the active Pd(0) catalyst.[7][10]

  • Alternative Mechanisms: In some specific cases, particularly with sterically hindered substrates, homocoupling may occur through a less common pathway involving protonolysis and a second transmetalation step.[3][4]

Q4: How can I detect and quantify the homocoupling byproduct?

A4: The homocoupling product, biphenyl-2,2'-dicarboxylic acid, can be identified and quantified using standard analytical techniques. A small aliquot of the crude reaction mixture can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the byproduct. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) with a standard or quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be employed.[3][10]

Troubleshooting Guide: High Levels of Homocoupling Observed

This section provides a systematic approach to diagnosing and solving issues related to the excessive formation of biphenyl-2,2'-dicarboxylic acid.

Problem 1: Reaction Environment is Not Sufficiently Inert
  • Potential Cause: The presence of dissolved oxygen in solvents or the reaction headspace is a primary catalyst for homocoupling by oxidizing the active Pd(0) catalyst.[2][7]

  • Recommended Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents (including water) and the reaction mixture before adding the catalyst. The most common method is to sparge the liquid with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2] For highly sensitive reactions, the freeze-pump-thaw method provides a more complete removal of dissolved gases.

    • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas from start to finish. Use glassware with appropriate seals (e.g., septa) and perform reagent transfers via syringe or cannula.[11]

Problem 2: Choice of Palladium Source
  • Potential Cause: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can initiate homocoupling as it gets reduced to the catalytically active Pd(0) state by the boronic acid.[7][10]

  • Recommended Solutions:

    • Use a Pd(0) Precatalyst: Switch to a Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2] These catalysts do not require a reduction step, thereby bypassing a major homocoupling pathway.

    • Add a Reducing Agent: If a Pd(II) source is unavoidable, consider adding a mild reducing agent to the reaction mixture before the catalyst. For example, small amounts of potassium formate (B1220265) can help reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[2][11]

Problem 3: Suboptimal Ligand Selection
  • Potential Cause: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[7][12] An inappropriate ligand may not sufficiently promote the desired reductive elimination step, allowing side reactions to occur.

  • Recommended Solutions:

    • Employ Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands. Ligands like SPhos and XPhos are known to accelerate the rate of reductive elimination, which is the final step in forming the desired product.[1] A faster reductive elimination minimizes the lifetime of reaction intermediates that could lead to side reactions.[1][13]

    • Screen Ligands: The ideal ligand can be substrate-dependent. If homocoupling persists, screening a small set of different bulky phosphine ligands is a practical approach.

Data Summary: Ligand and Base Selection

The choice of ligand and base is critical for reaction success. While optimal conditions may require screening, the following table summarizes common choices known to minimize side reactions.

LigandBaseTypical Solvent SystemEfficacy in Suppressing HomocouplingReference
SPhos K₃PO₄1,4-Dioxane (B91453) / H₂OHigh[3]
XPhos K₃PO₄Toluene / H₂OHigh[1]
P(t-Bu)₃ K₂CO₃THF / H₂OModerate to High[14]
PPh₃ Na₂CO₃Toluene / EtOH / H₂OVariable; can be less effective for challenging substrates[15]
Problem 4: Boronic Acid Instability
  • Potential Cause: Boronic acids can be unstable under certain reaction conditions, leading to decomposition or side reactions like protodeboronation and homocoupling.

  • Recommended Solutions:

    • Use Boronate Esters: Consider using more stable derivatives of the boronic acid, such as the corresponding pinacol (B44631) ester (Bpin) or MIDA boronate.[2][16] These reagents often exhibit greater stability and provide a slow, controlled release of the boronic acid into the reaction, which can suppress the rate of side reactions.

    • Protecting Groups: Another strategy is to use an air- and water-stable boronic acid complex, such as one formed with diethanolamine.[17] These can often be used directly in the coupling reaction.

Visualized Reaction and Troubleshooting Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add pd2_complex R¹-Pd(II)L₂-X add->pd2_complex trans Transmetalation pd2_complex->trans pd2_diaryl R¹-Pd(II)L₂-R² trans->pd2_diaryl elim Reductive Elimination pd2_diaryl->elim elim->pd0 Catalyst Regeneration product R¹-R² elim->product start R¹-X start->add boronic R²-B(OH)₂ + Base boronic->trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Proposed Homocoupling Side Reaction Pathway

Homocoupling_Cycle pd2_source Pd(II) Source (e.g., Pd(OAc)₂, or Pd(0) + O₂) trans1 First Transmetalation pd2_source->trans1 boronic1 2-Carboxyphenyl- B(OH)₂ boronic1->trans1 pd2_monoaryl Ar-Pd(II)-X trans1->pd2_monoaryl trans2 Second Transmetalation pd2_monoaryl->trans2 boronic2 2-Carboxyphenyl- B(OH)₂ boronic2->trans2 pd2_diaryl Ar-Pd(II)-Ar trans2->pd2_diaryl elim Reductive Elimination pd2_diaryl->elim homocoupling_product Biphenyl-2,2'-dicarboxylic acid (Homocoupling Product) elim->homocoupling_product pd0 Pd(0) (Enters main cycle) elim->pd0 Reduction of Pd(II)

Caption: A common pathway for the undesired homocoupling of boronic acids.

Diagram 3: Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow start High Homocoupling Detected q1 Is the reaction rigorously degassed and under inert gas? start->q1 sol1 ACTION: - Sparge solvents with Ar/N₂ - Use freeze-pump-thaw - Ensure positive inert pressure q1->sol1 No q2 Are you using a Pd(0) precatalyst? q1->q2 Yes sol1->q2 sol2 ACTION: - Switch from Pd(II) to a Pd(0) source (e.g., Pd(PPh₃)₄) - OR add a mild reducing agent q2->sol2 No q3 Are you using a bulky, electron-rich ligand? q2->q3 Yes sol2->q3 sol3 ACTION: - Switch to a Buchwald ligand (e.g., SPhos, XPhos) to accelerate reductive elimination q3->sol3 No end Problem Resolved q3->end Yes (Consider screening bases/solvents or using boronate ester) sol3->end

Caption: A step-by-step workflow for troubleshooting homocoupling side reactions.

Key Experimental Protocol: Minimized Homocoupling of this compound

This protocol is a general guideline optimized to suppress homocoupling. Specific quantities and reaction times may need to be adjusted based on the specific aryl halide used.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (B84403) (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)

  • SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 mmol, 4 mol%)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 1 mol% Pd)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Degassing: Sparge the 1,4-dioxane and deionized water with Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, briefly mix the Pd₂(dba)₃ (0.01 mmol) and SPhos (0.04 mmol) in a small amount of degassed dioxane. Quickly add this catalyst/ligand slurry to the main reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acids, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.[3]

References

Technical Support Center: Purification of Biaryl-2-Carboxylic Acids from Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of biaryl-2-carboxylic acids synthesized via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your purification workflow.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your biaryl-2-carboxylic acid product.

Issue Potential Cause(s) Troubleshooting Strategy
Difficulty separating the product from unreacted boronic acid. - Similar polarity of the product and the boronic acid, leading to co-elution in chromatography.[1] - Excess boronic acid used in the reaction.- Acid-Base Extraction: Utilize the acidic nature of your product. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaHCO₃, Na₂CO₃). The carboxylic acid will form a water-soluble carboxylate salt, while the boronic acid (being a weaker acid) may remain in the organic layer or be less efficiently extracted into the aqueous layer depending on its structure and the base used. Acidify the aqueous layer to precipitate the pure product.[2][3] - Chromatography Optimization: If chromatography is necessary, consider adding a small amount of acetic acid to the mobile phase to improve the separation of acidic compounds.[1] - Esterification: As a workaround in the synthetic route, protect the carboxylic acid as an ester before the Suzuki coupling. The ester can be more easily separated from boronic acid impurities by standard chromatography. The ester is then hydrolyzed to the desired carboxylic acid post-purification.[1][4]
Presence of a significant amount of homocoupled biaryl from the boronic acid. - The presence of oxygen in the reaction mixture can promote the palladium-mediated homocoupling of the boronic acid.[5][6] - The reaction conditions may favor the homocoupling pathway.- Reaction Degassing: Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen levels.[5][6] - Additive Introduction: Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture to suppress homocoupling.[5][6]
Product is contaminated with a dark precipitate (Palladium black). - The palladium catalyst has precipitated out of the solution, indicating catalyst deactivation or aggregation.[7]- Filtration: After the reaction is complete, filter the mixture through a pad of Celite or a short plug of silica (B1680970) gel to remove the precipitated palladium.[8][9] - Aqueous Workup with Thiol Resins: Certain thiol-based scavenger resins can be used during workup to bind and remove soluble palladium species.
Low yield after purification. - Protodeboronation: A side reaction where the boronic acid is replaced by a hydrogen atom.[10] - Decarboxylation: The carboxylic acid product may be unstable under the reaction or workup conditions, leading to the loss of CO₂.[11][12][13] - Incomplete reaction: The Suzuki coupling did not go to completion.- Optimize Reaction Conditions: For protodeboronation, ensure anhydrous conditions and consider the choice of base.[10] For potential decarboxylation, avoid excessively high temperatures if the product is known to be labile. - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and ensure it has gone to completion before starting the workup.
The purified product shows broad peaks in NMR. - Residual palladium in the final product can cause peak broadening.- Palladium Scavenging: Treat a solution of the product with a palladium scavenger. Alternatively, an additional purification step like recrystallization or a careful chromatographic separation may be required. Some methods suggest treatment with reagents like sodium bisulfite to help remove palladium.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying biaryl-2-carboxylic acids?

A1: Acid-base extraction is often the most effective and straightforward initial purification step.[15][2][3] This technique leverages the acidic nature of the carboxylic acid to separate it from neutral impurities, such as byproducts from the boronic acid and unreacted aryl halides. Following the extraction, recrystallization can be a powerful second step to achieve high purity.[16][17]

Q2: My biaryl-2-carboxylic acid is poorly soluble. How can I perform an effective acid-base extraction?

A2: If solubility is an issue, you may need to use a larger volume of solvents or a co-solvent system. For the organic phase, a solvent like ethyl acetate (B1210297) or diethyl ether is common.[15] For the aqueous phase, ensure the base is fully dissolved. Gentle heating may improve solubility, but be cautious of potential product degradation. After basification, if the carboxylate salt is not fully soluble in the aqueous layer, you may need to add more water.

Q3: Can I use column chromatography to purify my biaryl-2-carboxylic acid directly from the crude reaction mixture?

A3: Yes, this is possible, but it can be challenging. Carboxylic acids can streak on silica gel, leading to poor separation.[1] It is often more efficient to perform a preliminary acid-base extraction to remove the bulk of the non-acidic impurities first. If you must use chromatography on the crude material, consider using a mobile phase containing a small amount of an acidic modifier, like acetic acid, to improve peak shape and separation.[1]

Q4: How can I remove residual palladium catalyst from my final product?

A4: Filtering the crude reaction mixture through Celite is a common first step to remove heterogeneous palladium.[8][9] For soluble palladium, you can try passing a solution of your crude product through a short plug of silica gel. There are also commercially available palladium scavengers (resins or silicas functionalized with groups that chelate palladium) that can be very effective.

Q5: I see a byproduct that corresponds to the homocoupling of my boronic acid. How can I avoid this?

A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5] To minimize this, ensure your reaction setup is thoroughly purged with an inert gas (like argon or nitrogen) and that your solvents are properly degassed.[6]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of Biaryl-2-Carboxylic Acids
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][3] Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The biaryl-2-carboxylate salt will be in the aqueous layer.

  • Separation of Layers: Drain the lower aqueous layer. Extract the organic layer one or two more times with the aqueous base to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Back-Washing (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, until the solution is acidic (pH ~2, check with pH paper).[15] The biaryl-2-carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid product under vacuum.

Protocol 2: Removal of Palladium Catalyst by Filtration
  • Cooling: Once the Suzuki reaction is complete, allow the reaction mixture to cool to room temperature.

  • Filtration Aid: Prepare a small plug of Celite or silica gel in a Hirsch or Buchner funnel.

  • Filtration: Filter the entire reaction mixture through the prepared plug.[8][9]

  • Rinsing: Rinse the reaction flask and the filter cake with a suitable solvent (the same as the reaction solvent or another in which the product is soluble) to ensure all the product is collected.

  • Further Processing: The filtrate, now free of heterogeneous palladium, can be taken on to the next step of the workup, such as an acid-base extraction.

Visualizations

G General Purification Workflow for Biaryl-2-Carboxylic Acids start Crude Suzuki Reaction Mixture pd_removal Palladium Removal (e.g., Celite Filtration) start->pd_removal extraction Acid-Base Extraction pd_removal->extraction aqueous_layer Aqueous Layer (contains carboxylate salt) extraction->aqueous_layer Aqueous Phase organic_layer Organic Layer (contains neutral impurities) extraction->organic_layer Organic Phase acidify Acidification (e.g., with HCl) aqueous_layer->acidify waste Waste organic_layer->waste filtration Filtration and Washing acidify->filtration pure_product Pure Biaryl-2-Carboxylic Acid filtration->pure_product If sufficiently pure crystallization Optional Recrystallization filtration->crystallization crystallization->pure_product G Troubleshooting Purification Issues start Impure Product After Initial Workup boronic_acid Contaminated with Boronic Acid? start->boronic_acid homocoupling Contaminated with Homocoupled Byproduct? boronic_acid->homocoupling No acid_base Perform Acid-Base Extraction boronic_acid->acid_base Yes palladium Dark Color / Broad NMR Peaks? homocoupling->palladium No optimize_reaction Optimize Reaction: - Degas thoroughly - Use additives homocoupling->optimize_reaction Yes scavenge_pd Treat with Pd Scavenger or Recrystallize palladium->scavenge_pd Yes pure_product Pure Product palladium->pure_product No acid_base->pure_product optimize_reaction->pure_product scavenge_pd->pure_product

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Sterically Hindered 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with sterically hindered 2-carboxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine reaction conditions for this challenging transformation. The inherent steric hindrance and the presence of a reactive carboxylic acid moiety in this compound necessitate careful selection of catalysts, ligands, bases, and solvents to achieve optimal yields.

Troubleshooting and FAQs

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Suzuki coupling of this compound with a sterically hindered partner is a common challenge. The primary culprits are often related to steric hindrance impeding the catalytic cycle and potential catalyst inhibition by the carboxylate group.

Potential Causes & Troubleshooting Steps:

  • Inefficient Oxidative Addition: The steric bulk on your aryl halide can significantly slow down the initial oxidative addition of the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily access the sterically crowded reaction center.

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution 1: Use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to minimize the concentration of the carboxylate anion.

    • Solution 2: Consider protecting the carboxylic acid as a methyl or ethyl ester. The ester can be hydrolyzed post-coupling.

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid for transmetalation, but an inappropriate choice can hinder the reaction.

    • Solution: For this substrate, potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. In particularly stubborn cases, a stronger, non-coordinating base might be necessary, but care must be taken to avoid side reactions.

  • Poor Solubility: The boronic acid or other reaction components may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: A mixture of a non-polar solvent (like toluene (B28343) or dioxane) and a polar co-solvent (like water or ethanol) can improve solubility. Ensure vigorous stirring to maximize mass transfer.

Q2: I am observing significant amounts of side products, such as the homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling are common side reactions, especially with electron-rich or sensitive boronic acids under basic conditions.

Strategies to Minimize Side Reactions:

  • Milder Base: Switch to a milder base like potassium fluoride (B91410) (KF) or use a weaker carbonate base.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can reduce the rate of protodeboronation. The ester can often be used directly in the coupling reaction.

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, as its presence can promote homocoupling.

Q3: I suspect the carboxylic acid is interfering with the reaction. Should I protect it?

A3: Protecting the carboxylic acid as an ester is a common and often effective strategy to overcome issues related to catalyst inhibition and poor solubility.

Decision Workflow for Protecting the Carboxylic Acid:

G start Initial Suzuki Coupling Attempt with Unprotected this compound check_yield Is the yield acceptable? start->check_yield low_yield Low or No Yield Observed check_yield->low_yield No end Successful Coupling check_yield->end Yes troubleshoot Troubleshoot Catalyst, Ligand, Base, and Solvent low_yield->troubleshoot troubleshoot->check_yield Re-evaluate protect_acid Protect Carboxylic Acid as an Ester troubleshoot->protect_acid If yield is still low run_coupling Perform Suzuki Coupling with Protected Substrate protect_acid->run_coupling deprotect Deprotect the Ester run_coupling->deprotect deprotect->end

Caption: Decision workflow for protecting the carboxylic acid group.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize general trends and starting points for optimizing the Suzuki-Miyaura coupling of sterically hindered this compound. Yields are highly substrate-dependent and the following data should be used as a guideline for optimization.

Table 1: Comparison of Catalyst and Ligand Systems

Catalyst (mol%)Ligand (mol%)Typical Yield Range (%)Notes
Pd(OAc)₂ (2)SPhos (4)70-95A robust system for many sterically hindered couplings.
Pd₂(dba)₃ (1.5)XPhos (3)75-98Often provides excellent yields for very challenging substrates.
Pd(PPh₃)₄ (5)-10-50Generally not effective for sterically hindered couplings.
PdCl₂(dppf) (3)-40-70Can be effective, but often requires higher temperatures.

Table 2: Comparison of Bases and Solvents

Base (equivalents)SolventTemperature (°C)Typical Yield Range (%)Notes
K₃PO₄ (2-3)Toluene/H₂O (10:1)80-11060-90A common and effective combination.
Cs₂CO₃ (2-3)Dioxane90-11065-95Stronger base, can be beneficial for slow reactions.
K₂CO₃ (2-3)DMF/H₂O (5:1)80-10050-85Good solubility, but DMF can be difficult to remove.
KF (3)THF65-8040-70Milder conditions, may reduce side reactions.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with this compound. This should be considered a starting point and may require optimization for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, ligand, and base.

  • Add the degassed solvent system via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: General experimental workflow for Suzuki-Miyaura coupling.

common side products in 2-Carboxyphenylboronic acid reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Carboxyphenylboronic acid. Here, you will find information on common side products and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in reactions involving this compound?

A1: The primary side products in reactions with this compound include:

  • Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This compound is often supplied containing varying amounts of its anhydride (B1165640).[1]

  • Homocoupling Products: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the homocoupling of this compound can occur, leading to the formation of diphenic acid. This side reaction is often promoted by the presence of oxygen.[2][3]

  • Protodeboronation Products: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, converting this compound into benzoic acid.[4][5] This reaction can be catalyzed by acid or base and reduces the yield of the desired product.[4][5]

  • Palladium Catalyst Residues: In cross-coupling reactions, residual palladium catalyst can contaminate the final product, often appearing as a black or gray solid.[2]

Q2: How can I minimize the formation of homocoupling and protodeboronation byproducts during a Suzuki-Miyaura coupling reaction?

A2: To minimize these side reactions, consider the following strategies:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which promotes homocoupling.[2][4] It is crucial to thoroughly degas all solvents and the reaction vessel.[4]

  • Catalyst Choice: Employ highly active palladium catalysts and ligands that encourage rapid catalytic turnover. This can help the desired cross-coupling reaction outcompete the protodeboronation side reaction.[4] Using a Pd(0) pre-catalyst or ensuring the efficient reduction of a Pd(II) pre-catalyst at the beginning of the reaction can also be beneficial.[4]

  • Base Selection: The choice of base is critical. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to reduce the rate of base-catalyzed protodeboronation.[4] The pH of the reaction medium significantly influences the rate of this side reaction.[4]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of side reactions.[4] Monitor the reaction progress closely to avoid unnecessarily long reaction times.[4]

Troubleshooting Guides

Issue 1: Presence of Boronic Acid Anhydride (Boroxine)

Symptoms:

  • Inconsistent analytical data (e.g., NMR, LC-MS) suggesting a mixture of the boronic acid and its anhydride.

  • Reduced reactivity in subsequent reactions.

Solution: Conversion of Anhydride to Boronic Acid

Boroxines are in equilibrium with the corresponding boronic acid in the presence of water. While often used directly, if the pure boronic acid is required, the anhydride can be converted back.

Protocol: Hydrolysis of Boronic Anhydride

  • Dissolve the crude this compound containing the anhydride in a suitable organic solvent (e.g., diethyl ether).

  • Add water to the solution and stir vigorously for several hours at room temperature.

  • The boronic acid can then be isolated by removing the organic solvent under reduced pressure. For less soluble boronic acids, recrystallization from hot water can be effective.

Issue 2: Removal of Unreacted this compound and Acidic Byproducts

Symptoms:

  • Contamination of the desired neutral or basic product with acidic impurities.

  • Complex purification by chromatography due to similar polarities.

Solution: Acid-Base Extraction

The acidic nature of the carboxylic acid and boronic acid moieties of this compound allows for its separation from neutral or basic compounds through liquid-liquid extraction.[2][6]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).[2]

  • Basification & Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][7] Shake the funnel vigorously, venting frequently. The acidic this compound and other acidic byproducts will be deprotonated to form water-soluble salts and partition into the aqueous layer.[7]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. For thorough removal, wash the organic layer one or two more times with the aqueous base solution and combine the aqueous extracts.[2]

  • Isolation of Neutral/Basic Product: The desired neutral or basic product remains in the organic layer. This layer can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated to yield the purified product.[8]

  • Recovery of Acidic Impurities (Optional): To recover the this compound, cool the combined aqueous extracts in an ice bath and acidify to a pH of 2-3 with a strong acid like 6 M hydrochloric acid (HCl).[2] The protonated, less water-soluble boronic acid will precipitate and can be collected by vacuum filtration.[2]

Purification Methodologies

The following table summarizes common purification techniques for reaction mixtures containing this compound and its byproducts.

Purification MethodPrincipleBest ForAdvantagesDisadvantagesPurity
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Purifying solid products.Cost-effective, scalable, can yield very pure compounds.Requires a suitable solvent to be found, not suitable for oils or amorphous solids, potential for product loss in the mother liquor.>98%[2]
Acid-Base Extraction Difference in the acidity/basicity of the components, leading to differential solubility in aqueous and organic phases.Separating acidic or basic compounds from neutral impurities.Scalable, good for removing non-acidic/basic impurities.Not suitable for products that are sensitive to acid or base.>95%[2]
Silica Gel Chromatography Separation based on the differential adsorption of components to a stationary phase (silica gel).Separating complex mixtures of compounds with different polarities.Widely applicable, can provide high purity.Can be time-consuming, potential for product decomposition on the acidic silica, boronic acids may streak.>98%[2]
Scavenger Resins Covalent binding of impurities to a solid-supported reagent, followed by simple filtration.Removing residual boronic acid from the final product.High selectivity, simple work-up (filtration), good for sensitive products.Cost of the resin, may require optimization of reaction time and equivalents of resin.High

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is suitable for the general purification of solid this compound.

  • Solvent Selection: In a test tube, add a small amount of the crude solid. Add a potential recrystallization solvent (e.g., water) dropwise while heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification using a Scavenger Resin

This protocol is effective for removing trace amounts of unreacted this compound from a final product in a non-aqueous solvent. Resins with diethanolamine (B148213) (DEAM) or diol functionalities are particularly effective.[11][12]

  • Resin Selection: Choose a suitable scavenger resin (e.g., SiliaBond DEAM or SiliaBond Diol).[12][13]

  • Procedure: a. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF). b. Add the scavenger resin to the solution (typically 2-4 equivalents relative to the boronic acid impurity). c. Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS). d. Once the scavenging is complete, filter the mixture to remove the resin. e. Wash the resin with a small amount of the solvent. f. Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Visualized Workflows and Pathways

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Reaction Mixture (in Organic Solvent) add_base Add Aqueous Base (e.g., 1M NaHCO3) start->add_base separate Separatory Funnel add_base->separate organic_layer Organic Layer: Neutral/Basic Product separate->organic_layer Upper Layer aqueous_layer Aqueous Layer: Deprotonated Boronic Acid Salt separate->aqueous_layer Lower Layer wash_dry Wash with Brine, Dry (e.g., MgSO4), Evaporate organic_layer->wash_dry acidify Acidify to pH 2-3 (e.g., 6M HCl) aqueous_layer->acidify pure_product Purified Neutral/ Basic Product wash_dry->pure_product precipitate Precipitated Boronic Acid acidify->precipitate filter Vacuum Filtration precipitate->filter pure_boronic_acid Purified Boronic Acid filter->pure_boronic_acid

Caption: Workflow for the purification of a neutral or basic product from this compound.

Diagram 2: Side Reactions in Suzuki-Miyaura Coupling

SuzukiSideReactions reactants Ar-X + this compound + Pd Catalyst + Base center_point reactants->center_point desired_product Desired Cross-Coupling Product (Biaryl-2-carboxylic acid) homocoupling Homocoupling Side Product (Diphenic Acid) protodeboronation Protodeboronation Side Product (Benzoic Acid) center_point->desired_product Suzuki-Miyaura Catalytic Cycle center_point->homocoupling Presence of O2 center_point->protodeboronation Acid/Base Conditions

References

Technical Support Center: Strategies to Enhance the Solubility of 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered with 2-Carboxyphenylboronic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white solid that is generally soluble in polar solvents like water and alcohols due to its ability to form hydrogen bonds.[1] However, its solubility can be limited in less polar organic solvents commonly used in synthesis, which can negatively impact reaction rates and yields.

Q2: Why is the solubility of my this compound poor in my reaction?

Poor solubility can arise from several factors, including:

  • Solvent Polarity: A mismatch between the polarity of this compound and the reaction solvent is a primary cause.

  • pH of the Medium: The ionic state of both the carboxylic acid and boronic acid moieties is pH-dependent, significantly influencing aqueous solubility.

  • Temperature: Solubility is often temperature-dependent, and running reactions at ambient temperature might not be sufficient for dissolution.

  • Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines, which may have different solubility profiles. This process is often reversible in the presence of water.

Q3: How can I improve the solubility of this compound in my reaction?

There are three primary strategies to enhance the solubility of this compound:

  • pH Adjustment: For aqueous or protic media, increasing the pH will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Employing a mixture of solvents can significantly improve solubility. A polar co-solvent can be added to a nonpolar reaction medium, or vice versa, to create a system that better solubilizes all reactants.

  • Chemical Modification (Derivatization): Converting the polar carboxylic acid group into a less polar ester can dramatically increase solubility in organic solvents.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: this compound is not dissolving in an aqueous medium.
  • Probable Cause: The pH of the aqueous medium is too low. In acidic or neutral water, the carboxylic acid group is protonated, limiting its solubility.

  • Solution: Adjust the pH of the solution by adding a base. Deprotonation of the carboxylic acid to a carboxylate salt will significantly increase its aqueous solubility.

Issue 2: Low yield in a Suzuki-Miyaura coupling reaction using an organic solvent.
  • Probable Cause: Poor solubility of the this compound in the organic solvent (e.g., toluene, dioxane). If the boronic acid is not in solution, its participation in the catalytic cycle will be slow, leading to low yields.[2] The carboxylic acid functionality can also potentially interfere with the palladium catalyst.[3]

  • Solutions:

    • Add a polar co-solvent: Introduce water or an alcohol (e.g., ethanol) to the reaction mixture. This can help dissolve the boronic acid and the base used in the reaction. A common solvent system for Suzuki reactions is a mixture of an organic solvent and water.[2]

    • Esterification: Convert the carboxylic acid to an ester derivative. This will increase its solubility in organic solvents. The ester can be hydrolyzed back to the carboxylic acid post-reaction if necessary.

Issue 3: Inconsistent results or difficulty in weighing the starting material.
  • Probable Cause: Formation of the boroxine (B1236090) (trimeric anhydride). This can alter the molecular weight and solubility characteristics of the material.

  • Solution: While boroxines can often be used directly in reactions like the Suzuki-Miyaura coupling (as they can hydrolyze back to the boronic acid in situ), for accurate measurements, consider storing the this compound in a desiccator. If you suspect boroxine formation, adding a small amount of water to the reaction mixture can facilitate its conversion back to the monomeric boronic acid.

Data Presentation

Table 1: Qualitative and Quantitative Solubility of 3-Carboxyphenylboronic Acid in Various Solvents

SolventSolubilityNotes
Water2.5 g / 100 mLSolubility increases with temperature.
Methanol (B129727)Slightly Soluble-
Dimethyl Sulfoxide (DMSO)175 mg/mLRequires sonication.
Dimethylformamide (DMF)SolubleOften used as a co-solvent.
EthanolSlightly Soluble-
TolueneInsolubleOften used with a co-solvent like water in Suzuki reactions.
DioxaneInsolubleFrequently used with water as a co-solvent in Suzuki reactions.

Data is for 3-carboxyphenylboronic acid and is intended as a proxy.[2]

Experimental Protocols

Protocol 1: Improving Aqueous Solubility via pH Adjustment

This protocol describes how to increase the solubility of this compound in an aqueous or protic solvent system by adding a base.

Materials:

  • This compound

  • Aqueous or protic solvent (e.g., water, ethanol)

  • Base (e.g., 1M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃))

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Suspend the this compound in the desired aqueous or protic solvent in a suitable flask.

  • Begin stirring the suspension.

  • Slowly add the base dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding the base until the solid this compound is completely dissolved. A pH of 1.5-2 units above the pKa of the carboxylic acid group is generally sufficient for complete deprotonation and dissolution.[2]

Caution: Ensure the chosen base is compatible with your subsequent reaction conditions and other reagents.

Protocol 2: Fischer Esterification of this compound

This protocol details the conversion of this compound to its methyl ester to enhance its solubility in organic solvents. This method is adapted from the esterification of 3-carboxyphenylboronic acid.[4]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound in an excess of methanol (e.g., 10-20 mL per gram of boronic acid).

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of boronic acid) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol using a rotary evaporator. c. Transfer the residue to a separatory funnel containing water and dichloromethane. d. Extract the product into the dichloromethane layer. e. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - CAUTION: CO₂ evolution ), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-boronobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Poor Solubility start Poor solubility of this compound observed check_solvent What is the nature of the reaction medium? start->check_solvent aqueous Aqueous or Protic Medium check_solvent->aqueous Aqueous organic Organic (Nonpolar/Aprotic) Medium check_solvent->organic Organic adjust_ph Strategy: Adjust pH Add a suitable base (e.g., NaOH, K2CO3) to deprotonate the carboxylic acid. aqueous->adjust_ph use_cosolvent Strategy 1: Use a Co-solvent Add a polar co-solvent (e.g., water, ethanol) to the reaction mixture. organic->use_cosolvent esterify Strategy 2: Derivatization Convert to a less polar ester to increase organic solubility. organic->esterify dissolved Solubility Improved adjust_ph->dissolved use_cosolvent->dissolved esterify->dissolved

Caption: A decision tree for troubleshooting poor solubility.

Esterification_Workflow Fischer Esterification Workflow start Start: this compound reactants Suspend in excess alcohol (e.g., Methanol) start->reactants catalyst Add catalytic amount of strong acid (e.g., H2SO4) reactants->catalyst reflux Heat to reflux for 1-3 hours catalyst->reflux workup Aqueous Work-up: 1. Extraction with organic solvent 2. Neutralization with NaHCO3 3. Brine wash reflux->workup isolate Dry and concentrate organic phase workup->isolate product Product: Methyl 2-boronobenzoate isolate->product

Caption: The experimental workflow for Fischer esterification.

References

Technical Support Center: Suzuki-Miyaura Reactions Involving Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs), with a particular focus on reactions involving functionalized boronic acids.

Troubleshooting Guide

This section addresses specific issues that may be encountered during Suzuki-Miyaura coupling experiments in a question-and-answer format.

My Suzuki-Miyaura reaction has a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings can arise from several factors. A systematic evaluation of each reaction component is essential for effective troubleshooting. The primary areas to investigate are:

  • Catalyst System : The choice and quality of the palladium source and ligand are critical for reaction success.

  • Reaction Conditions : Temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[1]

  • Reagents : The quality, purity, and reactivity of the aryl halide, organoboron compound, and base are paramount.[1]

  • Solvent : The choice of solvent can substantially impact the solubility of reagents and the overall reaction kinetics.[1]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Issues

Q1: My palladium catalyst appears to be inactive. What should I check?

A1: Several factors can lead to diminished catalyst activity:

  • Catalyst Oxidation : The active form of the catalyst is Pd(0). If you are using a Pd(0) source, ensure it has not been oxidized. For Pd(II) precatalysts, they must be effectively reduced to Pd(0) in situ. To prevent oxidation of the active catalyst, the reaction mixture must be properly degassed.[1]

  • Ligand Degradation : Phosphine-based ligands are susceptible to oxidation. Ensure your ligand is pure and has been stored under an inert atmosphere.[1]

  • Incorrect Ligand Choice : The electronic and steric properties of the ligand are crucial. Electron-rich and bulky ligands generally promote the key steps of oxidative addition and reductive elimination. For challenging substrates, such as aryl chlorides, specialized ligands like Buchwald ligands may be necessary.[1]

Q2: How do I select the appropriate ligand for my reaction?

A2: Ligand selection is often dependent on the specific substrates and may require screening. Here are some general guidelines:

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) facilitate the oxidative addition step, which is often the rate-limiting step, particularly for less reactive aryl chlorides.[1]

  • Bulky ligands promote the reductive elimination step, which forms the desired C-C bond.[1]

  • For initial screening, common ligands like triphenylphosphine (B44618) (PPh₃) are a good starting point. For more challenging couplings, advanced biarylphosphine ligands should be considered.

Reagent and Substrate Problems

Q3: I suspect my functionalized boronic acid is the issue. What could be wrong?

A3: Organoboron reagents can be a common source of reaction failure:

  • Decomposition (Protodeboronation) : Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often accelerated by aqueous conditions and specific structural features within the substrate.[1] The use of more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[1]

  • Purity : Ensure your boronic acid or ester is pure and dry, as impurities can interfere with the catalytic cycle.[1]

  • Functional Group Interference :

    • Acidic Groups : Functional groups like carboxylic acids and phenols can react with the base, potentially hindering the reaction.[2]

    • Coordinating Groups : Lewis basic groups, such as pyridines, can coordinate to the palladium center and inhibit catalysis.

Q4: Can the choice of base negatively impact my reaction?

A4: Yes, the base is crucial for the transmetalation step and its selection can significantly affect the reaction outcome.

  • Base Strength : The base must be strong enough to form the boronate species but not so strong as to cause degradation of the starting materials or products.

  • Solubility : The solubility of the base in the chosen solvent is important for its effectiveness.

  • Compatibility : For substrates with base-labile functional groups (e.g., esters), milder bases like potassium fluoride (B91410) (KF) may be necessary to prevent hydrolysis.[3]

Reaction Condition Optimization

Q5: What is the optimal temperature for a Suzuki-Miyaura reaction?

A5: The optimal temperature is highly dependent on the specific substrates and the catalyst system being used. While many reactions are run at elevated temperatures (e.g., 80-110 °C) to overcome activation barriers, some highly active catalyst systems can facilitate the reaction at room temperature. If you observe low conversion, a careful increase in temperature may be beneficial. However, be aware that excessively high temperatures can lead to the decomposition of substrates or products.[1]

Q6: How critical is the exclusion of oxygen and water?

A6: Maintaining an inert atmosphere is crucial for the stability of the Pd(0) catalyst and phosphine (B1218219) ligands, which are sensitive to oxidation.[1] Solvents should be thoroughly degassed before use by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. The reaction should be conducted under a positive pressure of an inert gas.[1]

While strictly anhydrous conditions are sometimes necessary, especially for highly sensitive substrates, a small amount of water can often be beneficial, particularly when using inorganic bases like K₃PO₄ or Na₂CO₃. Water can help to dissolve the base and facilitate key steps in the catalytic cycle.

Data Presentation: Reaction Conditions for Functionalized Boronic Acids

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various functionalized boronic acids. Note that yields are representative and can vary based on the specific substrates and reaction conditions.

Table 1: General Suzuki-Miyaura Reaction Parameters

ComponentTypical ConditionsNotes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)0.5 - 5 mol%
Ligand PPh₃, SPhos, XPhos1 - 2 equivalents relative to palladium
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF2 - 3 equivalents
Solvent Toluene (B28343), Dioxane, THF, DMFOften with a small amount of water
Temperature Room Temperature - 110 °CSubstrate and catalyst dependent
Time 2 - 24 hoursMonitored by TLC, GC, or LC-MS

Table 2: Conditions for Heteroaryl Boronic Acids

Heteroaryl Boronic AcidPalladium Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-ChloroindazolePd₂(dba)₃ (2)XPhosK₃PO₄ (2)Dioxane/H₂O1001556[2]
3-ChloroindazoleP2 (SPhos precatalyst) (2.5)SPhosK₃PO₄ (2)Dioxane/H₂O1001590[2]
2-BenzimidazoleP2 (SPhos precatalyst) (2.5-3.5)SPhosK₃PO₄ (2)Dioxane/H₂O10015-20Varies[2]
4-BromopyrazoleP1 (XPhos precatalyst) (6-7)XPhosK₃PO₄ (2)Dioxane/H₂O1002461-86[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with a functionalized arylboronic acid. Optimization of reagents and conditions is often necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[4]

  • Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[4]

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC, GC, or LC-MS.[4]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[4]

  • Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L2 transmetalation->ar_pd_ar ar_b_oh2 Ar'-B(OH)2 (Base) ar_b_oh2->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Purity of starting materials - Stability of boronic acid - Activity of catalyst/ligand start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate reaction time? check_reagents->check_conditions Reagents OK optimize_catalyst 4. Optimize Catalyst System - Screen different ligands - Vary catalyst loading check_reagents->optimize_catalyst Reagents faulty side_reactions 3. Analyze for Side Products - Protodeboronation? - Homocoupling? check_conditions->side_reactions Conditions OK optimize_base_solvent 5. Optimize Base and Solvent - Screen different bases - Vary solvent system check_conditions->optimize_base_solvent Conditions suboptimal side_reactions->optimize_catalyst Side products identified side_reactions->optimize_base_solvent No major side products optimize_catalyst->optimize_base_solvent success Reaction Successful optimize_base_solvent->success

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-Carboxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and regeneration during Suzuki-Miyaura cross-coupling reactions involving 2-Carboxyphenylboronic acid.

Troubleshooting Guides

Issue 1: Low to No Product Yield

When a Suzuki-Miyaura coupling reaction with this compound results in a low yield or fails completely, a systematic troubleshooting approach is crucial. The primary suspects are often related to catalyst activity, reaction conditions, or the stability of the boronic acid itself.

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield reagent_quality Verify Reagent Purity and Integrity (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) start->reagent_quality atmosphere Confirm Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) reagent_quality->atmosphere Reagents OK success Reaction Successful / Optimized reagent_quality->success Issue Found & Rectified conditions Review Reaction Parameters (Temperature, Concentration, Stirring) atmosphere->conditions Atmosphere OK atmosphere->success Issue Found & Rectified catalyst_system Systematically Vary Catalyst System conditions->catalyst_system Conditions OK conditions->success Issue Found & Rectified boronic_acid_stability Address Boronic Acid Instability catalyst_system->boronic_acid_stability No Improvement catalyst_system->success Improvement Observed boronic_acid_stability->success Improvement Observed

Caption: A stepwise guide to troubleshooting low-yield Suzuki couplings.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • This compound: This reagent can be susceptible to protodeboronation, especially if stored improperly. Use a fresh batch or verify the purity of your existing stock by NMR.

    • Palladium Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and any accompanying ligands are from a reliable source and have not degraded. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is efficient.[1][2]

    • Base and Solvent: Use high-purity, dry solvents and bases. Finely powder solid bases to ensure maximum reactivity.

  • Confirm Inert Atmosphere:

    • Oxygen can lead to the formation of palladium black (inactive Pd(0) aggregates) and promote unwanted side reactions like the homocoupling of the boronic acid.[3]

    • Ensure all solvents are thoroughly degassed and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.

  • Review Reaction Parameters:

    • Base Selection: The carboxylate group of the boronic acid can potentially interact with the base. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common for Suzuki couplings to aid in dissolving the base.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and protodeboronation.[4]

  • Systematically Vary Catalyst System:

    • Ligand Choice: The ortho-carboxy group presents a steric and electronic challenge. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can be effective in stabilizing the palladium center and facilitating the catalytic cycle.[5]

  • Address Boronic Acid Instability:

    • If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, before the coupling reaction.

Issue 2: Catalyst Deactivation During Reaction or in Recycle Attempts

Visible signs of catalyst deactivation include the formation of a black precipitate (palladium black) or a stall in the reaction progress.

Potential Causes and Solutions:

Potential Cause Symptoms Recommended Action
Palladium Agglomeration Formation of black precipitate (palladium black).- Use ligands that provide better steric protection to the palladium center. - Lower the reaction temperature. - Avoid excessively high catalyst concentrations.
Ligand Degradation Reaction stalls; potential formation of side products.- Choose more robust ligands. - Ensure strict exclusion of oxygen and water (if running anhydrous).
Product Inhibition/Chelation Reaction rate slows down as product concentration increases.- Consider a different ligand that is less susceptible to product binding. - Run the reaction at a lower concentration.
Incomplete Reduction of Pd(II) Low activity from the start when using a Pd(II) precatalyst.- Add a reducing agent or ensure the reaction conditions are suitable for in-situ reduction. - Switch to a pre-formed Pd(0) catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in Suzuki couplings with this compound?

A1: The primary causes of catalyst deactivation in these reactions include:

  • Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive nanoparticles. This is often exacerbated by high temperatures or the presence of oxygen.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalytic complex.

  • Chelation by the Substrate/Product: The ortho-carboxy group of the boronic acid or the product could potentially chelate to the palladium center, inhibiting further catalytic activity. While not definitively documented in the readily available literature for this specific substrate, it is a known issue with other ortho-substituted substrates.

Q2: Can I reuse my palladium catalyst after a reaction with this compound?

A2: Direct reuse of the catalyst from the reaction mixture is often challenging due to deactivation and contamination. However, it is possible to recover the palladium from the reaction mixture and then regenerate it. Several methods for palladium recovery have been reported, such as precipitation or extraction.[6]

Q3: How can I regenerate a deactivated palladium catalyst?

A3: Regeneration aims to restore the active catalytic species from a deactivated state. The appropriate method depends on the nature of the deactivation.

  • For palladium black or agglomerated palladium: The goal is to re-disperse the palladium. This can sometimes be achieved by treating the recovered palladium with a strong acid to dissolve it, followed by re-deposition onto a support or conversion back to a soluble precatalyst.

  • For surface poisoning: Washing the recovered catalyst with specific solvents or mild acidic/basic solutions may remove adsorbed inhibitors. One documented method involves washing a deactivated Pd(OH)₂/C catalyst with a mixture of chloroform (B151607) and glacial acetic acid.[7]

Q4: Is there a general-purpose palladium catalyst that is more resistant to deactivation with this substrate?

A4: While there is no single "best" catalyst, systems employing bulky, electron-rich biarylphosphine ligands (such as SPhos or XPhos) often show enhanced stability and activity for challenging Suzuki couplings, including those with sterically hindered or functionalized substrates.[5] These ligands can help prevent the aggregation of the palladium center.

Data on Catalyst Performance and Regeneration (Illustrative)

Since specific data for this compound is limited in the literature, the following table provides an illustrative comparison based on general findings for challenging Suzuki couplings. This data is intended to show representative trends and should not be taken as absolute values for this specific reaction.

Catalyst State Description Typical Yield (%) Turnover Number (TON) (Illustrative)
Fresh Catalyst New, active palladium catalyst and ligand.85 - 95%100 - 500
Deactivated Catalyst (1st Recycle Attempt) Catalyst used in a previous reaction without regeneration.10 - 40%10 - 50
Regenerated Catalyst Deactivated catalyst that has undergone a regeneration protocol.70 - 90%80 - 400

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract the product into the organic layer. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium Catalyst Regeneration (Acid Wash Method)

This protocol is a general guideline and should be optimized for the specific catalyst system and deactivation cause.

  • Catalyst Recovery: After the reaction, filter the reaction mixture to collect the solid catalyst (if heterogeneous) or precipitate the palladium from the solution by adding an anti-solvent or a reducing agent.

  • Washing: Wash the recovered solid palladium material several times with deionized water and then with a suitable organic solvent (e.g., ethanol (B145695), acetone) to remove residual organic impurities. Dry the material under vacuum.

  • Acid Treatment: Suspend the dried, deactivated catalyst in a dilute acid solution (e.g., 1M HCl or 1M HNO₃). Stir the suspension at a slightly elevated temperature (e.g., 40-60 °C) for several hours. This step aims to dissolve palladium oxides and remove some strongly adsorbed species.

  • Neutralization and Washing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral. Then, wash with ethanol and dry under vacuum.

  • Activation (if necessary): For some catalysts, a reduction step may be necessary to regenerate the active Pd(0) species. This can be done by treating the catalyst with a reducing agent like hydrazine (B178648) or NaBH₄ in a suitable solvent.

Visualizations

Catalyst Deactivation Pathways

G pd0 Active Pd(0)L_n oxidative_addition Oxidative Addition (with Aryl Halide) pd0->oxidative_addition pd_black Palladium Black (Inactive Aggregates) pd0->pd_black Deactivation ligand_degradation Ligand Degradation pd0->ligand_degradation Deactivation pd_ii Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii transmetalation Transmetalation (with Boronic Acid) pd_ii->transmetalation chelation Chelation by 2-Carboxyphenyl Group pd_ii->chelation Deactivation diaryl_pd Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination diaryl_pd->chelation Deactivation reductive_elimination->pd0 Catalyst Regenerated product Product (Ar-Ar') reductive_elimination->product

Caption: Potential deactivation pathways branching from the main Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: 2-Carboxyphenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-carboxyphenylboronic acid. The focus is on understanding how impurities in this critical reagent can impact reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities in this compound include its anhydride, known as a boroxine (B1236090), and benzoic acid. Boroxines are cyclic trimers that form through the dehydration of boronic acids. Benzoic acid is typically the result of protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]

Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?

A2: Impurities can have a significant detrimental effect on Suzuki-Miyaura reactions. Boroxines can be less reactive than the corresponding boronic acid and may require activation, leading to inconsistent reaction kinetics. Benzoic acid does not participate in the desired coupling reaction and its presence reduces the effective concentration of the boronic acid. More critically, the carboxylic acid functionality on both the desired reagent and the benzoic acid impurity can coordinate to the palladium catalyst, potentially leading to its deactivation and resulting in lower yields or complete reaction failure.[1] Any impurity can also interfere with the catalytic cycle, poison the palladium catalyst, or lead to unwanted side reactions, complicating purification and reducing the overall yield.[2]

Q3: How can I assess the purity of my this compound before use?

A3: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a robust method for separating the parent compound from its impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, can provide structural confirmation and identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the non-volatile boronic acid. Finally, a simple acid-base titration can determine the overall assay of the material.

Q4: What are the signs of a failing reaction due to impure this compound?

A4: A failing or low-yielding reaction may present with several symptoms. These include the incomplete consumption of starting materials as observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the formation of significant amounts of homocoupled byproducts, or the appearance of a black precipitate ("palladium black"), which indicates catalyst decomposition.[3]

Q5: Are there any special storage conditions for this compound to prevent impurity formation?

A5: To minimize the formation of boroxines through dehydration, this compound should be stored in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Refrigeration at 2-8°C is often recommended.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Impure this compound: High levels of boroxine or benzoic acid.1. Assess Purity: Analyze the starting material using HPLC or NMR to quantify impurities. 2. Purify the Reagent: Recrystallization or derivatization can be used to purify the boronic acid. 3. Adjust Stoichiometry: If minor impurities are present, consider using a slight excess (1.1-1.5 equivalents) of the boronic acid.[3]
Catalyst Deactivation: Coordination of the carboxyl group to the palladium catalyst.1. Protecting Group Strategy: Protect the carboxylic acid as an ester before the coupling reaction. The ester can be hydrolyzed in a subsequent step.[1] 2. Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands that can stabilize the palladium catalyst.
Protodeboronation: Cleavage of the C-B bond under reaction conditions.1. Milder Base: Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄) if compatible with your substrate. 2. Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Ensure the use of dry solvents. 3. Lower Temperature: Run the reaction at the lowest effective temperature.[1]
Formation of Homocoupling Byproduct (Biphenyl-2,2'-dicarboxylic acid) Presence of Pd(II) Species and Oxygen: Incomplete reduction of the Pd(II) precatalyst or presence of oxygen.1. Thorough Degassing: Degas the reaction mixture and solvents thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen).[3] 2. Use of a Pd(0) Source: Consider using a Pd(0) catalyst directly.
Inconsistent Reaction Times Variable Purity of this compound: Different batches may contain varying levels of less reactive boroxine.1. Standardize Starting Material: Whenever possible, use a single, well-characterized batch of the boronic acid for a series of experiments. 2. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS rather than relying on a fixed reaction time.

Data Presentation

The following table summarizes the potential impact of common impurities on the outcome of a Suzuki-Miyaura coupling reaction. The quantitative impact is highly dependent on the specific reaction conditions and substrates.

Impurity Source Typical Concentration Range in Commercial Batches Qualitative Impact on Reaction Potential Quantitative Impact on Yield
Boroxine (Anhydride) Dehydration of this compound5-20%Reduced reactivity, inconsistent reaction rates.Moderate to significant decrease.
Benzoic Acid Protodeboronation of this compound1-5%Reduces effective concentration of the boronic acid, can contribute to catalyst deactivation.Minor to moderate decrease.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for the purity assessment of this compound using High-Performance Liquid Chromatography.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of a high-purity standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 230 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Interpretation: Identify the peak for this compound based on the retention time of the standard. The presence of other peaks indicates impurities. The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (B1210297) (20 mL) and water (10 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Suzuki Reaction Yield check_purity Assess Purity of This compound (HPLC, NMR) start->check_purity impure Impurity Detected (Boroxine, Benzoic Acid) check_purity->impure Yes pure Starting Material is Pure check_purity->pure No purify Purify Boronic Acid or Use Protecting Group impure->purify check_catalyst Check Catalyst and Ligand (Degassing, Quality) pure->check_catalyst success Improved Yield purify->success optimize Optimize Reaction Conditions (Base, Solvent, Temp) optimize->success bad_catalyst Catalyst/Ligand Issue check_catalyst->bad_catalyst Yes good_catalyst Catalyst System OK check_catalyst->good_catalyst No replace_catalyst Use Fresh Catalyst/Ligand Ensure Proper Degassing bad_catalyst->replace_catalyst good_catalyst->optimize replace_catalyst->success

Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Workup Procedures for Suzuki Reactions to Remove Boron Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the removal of boron-containing impurities from Suzuki-Miyaura cross-coupling reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities in a Suzuki reaction?

The most common boron-containing impurities are unreacted boronic acids or their esters, and boric acid formed from the decomposition or hydrolysis of the boronic acid starting material. Homocoupled byproducts of the boronic acid can also be a significant impurity.

Q2: What is the simplest and most common first step in a Suzuki reaction workup to remove bulk impurities?

A standard aqueous workup is the essential first step. This procedure is designed to remove the majority of inorganic salts, the base used in the reaction, and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent and washing it with water or brine.[1]

Q3: How can I effectively remove unreacted boronic acid from my organic product using an aqueous wash?

Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt. This salt will then partition into the aqueous layer during an extractive workup.[1] A 1-2 M aqueous NaOH solution is often effective for this purpose.[1]

Q4: My product and the boronic acid impurity have very similar polarities. What is the best purification method in this case?

When dealing with compounds of similar polarity, meticulous column chromatography with a shallow solvent gradient is often the most effective method.[1] It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) using Thin Layer Chromatography (TLC) to determine the optimal conditions for separation.[1]

Q5: Is recrystallization a viable method for removing boron impurities?

Yes, if your desired product is a solid, recrystallization can be a highly effective purification technique.[1] This method relies on the difference in solubility between your product and the boron impurities in a chosen solvent system. The ideal solvent will dissolve the product well at an elevated temperature but poorly at room temperature, while the impurities remain in solution upon cooling.

Q6: Are there specialized methods for removing boronic acids if standard techniques fail?

Specialized scavenger resins can be employed for the targeted removal of boronic acids. Resins functionalized with diol or diethanolamine (B148213) (DEAM) groups can selectively bind to boronic acids, allowing them to be removed by filtration.[2][3]

Q7: How can I remove boric acid from my reaction mixture?

A common method for removing boric acid is through repeated co-evaporation with methanol. This process converts the non-volatile boric acid into the volatile trimethyl borate, which can be easily removed under reduced pressure.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Boronic acid or its byproducts are still present after aqueous workup. The basic wash was not effective enough, or the boronic acid derivative is not sufficiently acidic.Increase the concentration of the basic solution (e.g., to 2M NaOH). Perform multiple extractions. Consider using a scavenger resin for more targeted removal.
Product and boron impurities co-elute during column chromatography. The solvent system does not provide sufficient resolution.Optimize the eluent system by testing different solvent mixtures and gradients on TLC. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different chromatography technique like reverse-phase chromatography.
The product crystallizes with boron impurities. The chosen recrystallization solvent does not effectively differentiate between the product and the impurity.Screen a wider range of solvents or solvent mixtures for recrystallization. A two-solvent system might provide better selectivity. Ensure slow cooling to promote the formation of pure crystals.
Residual palladium catalyst is present in the final product. The initial filtration was not sufficient to remove the catalyst.Filter the crude reaction mixture through a pad of Celite. For homogeneous catalysts, consider using a metal scavenger.[1]
Low recovery of the desired product after purification. The product may have some solubility in the aqueous wash, or it may be partially retained on the chromatography column or lost during recrystallization.For aqueous workups, back-extract the aqueous layer with the organic solvent to recover any dissolved product. In chromatography, ensure complete elution of the product from the column. For recrystallization, minimize the amount of hot solvent used to dissolve the product and cool the solution thoroughly to maximize crystal formation.

Data Presentation: Comparison of Boron Impurity Removal Techniques

Technique Target Impurity Advantages Disadvantages Typical Purity/Efficiency
Basic Aqueous Wash Acidic Boronic AcidsSimple, fast, and inexpensive for bulk removal.Not effective for non-acidic boronates or boric acid. May not be sufficient for achieving very high purity.Can significantly reduce the amount of boronic acid, but residual amounts may remain.
Silica Gel Chromatography Boronic acids, boronates, and other organic impurities.Can separate compounds with very similar properties. Widely applicable.Can be time-consuming and requires significant amounts of solvent. Product loss on the column is possible.Can achieve high purity (>95%), depending on the separation.
Recrystallization Boronic acids and other solid impurities.Can provide very high purity for solid products. Scalable.Only applicable to solid products. Requires finding a suitable solvent system. Product is lost to some extent in the mother liquor.Can yield highly pure crystalline material (>99% in ideal cases).
Scavenger Resins (Diol/DEAM) Boronic acids and their esters.Highly selective for boronic acids. Simple filtration-based removal.Can be expensive. May require optimization of binding and release conditions.Can be very effective in removing trace amounts of boronic acids to achieve high purity.
Co-evaporation with Methanol Boric acidEffective for removing boric acid as volatile trimethyl borate.Not effective for boronic acids or their esters. Requires repeated evaporations.Can effectively remove boric acid, but quantification of removal is not commonly reported.

Experimental Protocols

Protocol 1: Basic Aqueous Workup for Boronic Acid Removal
  • Reaction Quenching: After the Suzuki reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH or K₂CO₃. Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Further Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel (dry loading).

  • Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) determined by prior TLC analysis.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures.

  • Dissolution: Place the crude solid product in a flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 4: Boronic Acid Removal with a Diol-Based Scavenger Resin
  • Resin Preparation: Swell the diol-functionalized resin in a suitable solvent (e.g., THF or DCM) according to the manufacturer's instructions.

  • Scavenging: Add the swollen resin to the crude reaction mixture (typically 3-5 equivalents of resin per equivalent of boronic acid).

  • Mixing: Stir the mixture at room temperature for 1-4 hours to allow for the binding of the boronic acid to the resin.

  • Filtration: Filter the mixture to remove the resin, which now contains the bound boronic acid.

  • Washing: Wash the resin with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the product, now depleted of the boronic acid impurity.

Visualizations

Suzuki_Workup_Workflow start Crude Suzuki Reaction Mixture aq_workup Aqueous Workup (Water/Brine Wash) start->aq_workup basic_wash Basic Aqueous Wash (e.g., 1M NaOH) aq_workup->basic_wash extraction Extraction with Organic Solvent basic_wash->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product purification_choice Choice of Purification crude_product->purification_choice chromatography Column Chromatography purification_choice->chromatography   Liquid or Oily Product / Similar Polarity Impurities recrystallization Recrystallization purification_choice->recrystallization Solid Product scavenger Scavenger Resin purification_choice->scavenger Trace Boronic Acid Impurities pure_product Pure Product chromatography->pure_product recrystallization->pure_product scavenger->pure_product

Caption: General workflow for the workup and purification of Suzuki reaction products.

Purification_Decision_Tree start Start with Crude Product is_solid Is the product a solid? start->is_solid can_recrystallize Recrystallization is_solid->can_recrystallize Yes is_liquid Product is an oil or low-melting solid is_solid->is_liquid No check_polarity Are impurities separable by TLC? is_liquid->check_polarity column_chrom Column Chromatography check_polarity->column_chrom Yes difficult_sep Difficult Separation check_polarity->difficult_sep No use_scavenger Consider Scavenger Resin for specific boronic acid removal difficult_sep->use_scavenger

Caption: Decision tree for selecting a suitable purification method.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Biaryl-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of biaryl-2-carboxylic acids is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two cornerstone analytical techniques in this endeavor. We present a summary of quantitative data, detailed experimental protocols, and a comparative analysis to support your research and development.

The structural elucidation of biaryl-2-carboxylic acids, a scaffold prevalent in pharmaceuticals and functional materials, relies heavily on a suite of spectroscopic techniques. Among these, NMR and Mass Spectrometry stand out for their ability to provide detailed information about molecular structure, connectivity, and conformation. A key feature of many biaryl systems is atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two aryl rings. This phenomenon can have significant implications for a molecule's biological activity and physical properties.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity and Conformation

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For biaryl-2-carboxylic acids, both ¹H and ¹³C NMR provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum offers insights into the electronic environment of hydrogen atoms. Key diagnostic signals for biaryl-2-carboxylic acids include:

  • Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm.[3][4] Its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

  • Aromatic Protons: The protons on the aryl rings resonate in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern on the rings and the dihedral angle between them influence the chemical shifts and coupling constants of these protons. Ortho-substituents, in particular, can cause significant changes in the spectrum. The coupling constants (J-values) between adjacent aromatic protons can help distinguish between ortho, meta, and para relationships.[5][6]

  • Atropisomerism: In cases of stable atropisomers, separate sets of NMR signals may be observed for each isomer.[7] Variable-temperature (VT) NMR experiments can be employed to study the rotational barriers between atropisomers.[8][9]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.

  • Carboxylic Carbonyl Carbon (-COOH): This carbon signal is typically found in the range of 165-185 ppm.[3][4][10]

  • Aromatic Carbons: The carbons of the aryl rings appear in the aromatic region (roughly 120-150 ppm). The chemical shifts are sensitive to the substituents on the rings.

Illustrative ¹H and ¹³C NMR Data for [1,1'-biphenyl]-2-carboxylic acid:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)13.62 (broad)168.51
Aromatic Protons7.41-7.80 (m)120.14, 128.64, 130.53, 132.97, 137.23, 140.99

Data sourced from a representative spectrum in CDCl₃.[11] Note that specific chemical shifts can vary depending on the solvent and substitution pattern.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For biaryl-2-carboxylic acids, common fragmentation pathways include:

  • Loss of a hydroxyl radical (-•OH): This results in a peak at M-17.[12][13]

  • Loss of a carboxyl group (-COOH): This leads to a peak at M-45.[4][12]

  • Formation of an acylium ion (R-CO⁺): Cleavage of the C-C bond between the carboxylic acid and the aryl ring can generate a stable acylium ion.[14]

Electrospray Ionization (ESI-MS): This soft ionization technique is particularly useful for observing the intact molecular ion, typically as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species.[15] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information. Common fragmentation pathways in ESI-MS/MS include the loss of water (H₂O) and carbon dioxide (CO₂).[15]

Table of Characteristic Mass Spectrometry Fragments for Biaryl-2-Carboxylic Acids:

Fragmentation Pathway Ionization Method Characteristic m/z
Molecular IonESI[M+H]⁺ or [M-H]⁻
Loss of •OHEIM-17
Loss of COOHEIM-45
Loss of H₂OESI-MS/MS[M+H-18]⁺
Loss of CO₂ESI-MS/MS[M-H-44]⁻

Comparison of NMR and Mass Spectrometry

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed connectivity, stereochemistry (including atropisomerism), and conformational dynamics.Molecular weight and elemental composition (with high resolution MS), structural information from fragmentation patterns.
Sample State SolutionSolid or solution, vaporized for EI
Sensitivity LowerHigher
Quantitative Analysis Excellent for determining relative amounts of components in a mixture.Can be quantitative with appropriate standards.
Strengths for Biaryl-2-Carboxylic Acids Elucidating atropisomeric ratios and rotational barriers. Determining substitution patterns on the aryl rings.Confirming molecular weight. Providing fragmentation data for structural confirmation.
Limitations Lower sensitivity compared to MS. Can be complex to interpret for highly substituted or conformationally flexible molecules.Hard ionization techniques can lead to the absence of a molecular ion peak. Isomers can be difficult to distinguish without MS/MS.

Experimental Protocols

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the biaryl-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 600 MHz for ¹H).[9][16]

  • Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

General Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[17]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized biaryl-2-carboxylic acid.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Biaryl-2-Carboxylic Acids cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Biaryl-2-Carboxylic Acid Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR MassSpec Mass Spectrometry (EI, ESI) Purification->MassSpec Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Atropisomerism_Study Atropisomerism Analysis (if applicable) NMR->Atropisomerism_Study MassSpec->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Characterization Report Atropisomerism_Study->Final_Report

Caption: A typical workflow for the synthesis and spectroscopic characterization of biaryl-2-carboxylic acids.

References

A Comparative Guide to Confirming the Synthesis of 2-Biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rigorous confirmation of a synthesized compound's identity and purity is paramount. This guide provides a comparative analysis of key analytical techniques used to confirm the synthesis of 2-biphenylcarboxylic acid, with benzoic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid as alternative compounds for comparison. Detailed experimental protocols and representative data are provided to assist in the accurate identification and characterization of these molecules.

Comparison of Analytical Data

The successful synthesis of 2-biphenylcarboxylic acid can be confirmed by a suite of analytical methods. Each technique provides a unique fingerprint of the molecule, and when used in combination, they offer unambiguous structure elucidation and purity assessment. The following tables summarize the expected quantitative data for 2-biphenylcarboxylic acid and its structural isomers, as well as the common precursor, benzoic acid.

Table 1: 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundCarboxylic Acid Proton (-COOH)Aromatic Protons
2-Biphenylcarboxylic Acid ~11.0~7.30-7.93
3-Biphenylcarboxylic Acid~10.5-11.0~7.40-8.20
4-Biphenylcarboxylic Acid~11.5-13.0 (in DMSO-d6)~7.40-8.10 (in DMSO-d6)
Benzoic Acid~12.0~7.45-8.15

Table 2: 13C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundCarboxylic Acid Carbon (-COOH)Aromatic Carbons
2-Biphenylcarboxylic Acid ~172.5~127.0-142.0
3-Biphenylcarboxylic Acid~172.0~128.0-141.0
4-Biphenylcarboxylic Acid~167.5~127.0-145.0
Benzoic Acid~172.6~128.5-133.9

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)
2-Biphenylcarboxylic Acid ~2500-3300 (broad)~1680-1700
3-Biphenylcarboxylic Acid~2500-3300 (broad)~1680-1710
4-Biphenylcarboxylic Acid~2500-3300 (broad)~1680-1700
Benzoic Acid~2500-3300 (broad)[1][2]~1680-1710[1][3]

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Biphenylcarboxylic Acid 198181 ([M-OH]⁺), 153 ([M-COOH]⁺), 152
3-Biphenylcarboxylic Acid198181 ([M-OH]⁺), 153 ([M-COOH]⁺), 152
4-Biphenylcarboxylic Acid198[4][5]181 ([M-OH]⁺), 152 ([M-C₆H₅]⁺)[4]
Benzoic Acid122[6]105 ([M-OH]⁺), 77 ([C₆H₅]⁺)[6]

Table 5: Physical Properties

CompoundMelting Point (°C)
2-Biphenylcarboxylic Acid 111-114
3-Biphenylcarboxylic Acid167-169
4-Biphenylcarboxylic Acid223-228
Benzoic Acid122.4

Experimental Workflow

A logical workflow is crucial for the efficient and accurate confirmation of a synthesized product. The following diagram illustrates a typical experimental pathway for the characterization of 2-biphenylcarboxylic acid.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_conclusion Conclusion Synthesis Chemical Synthesis of 2-Biphenylcarboxylic Acid Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Purity Check IR Infrared (IR) Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy (1H & 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation Data_Analysis Data Analysis & Comparison to Standards MP->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Confirmation Structure & Purity Confirmed Data_Analysis->Confirmation

Caption: Workflow for Synthesis Confirmation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Melting Point Determination

Objective: To determine the melting range of the synthesized compound as an indicator of purity.

Procedure:

  • A small amount of the dry, crystalline sample is placed into a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in the synthesized molecule.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • A background spectrum of the empty ATR crystal is collected.

  • A small amount of the solid sample is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • The anvil is lowered to apply consistent pressure on the solid sample, ensuring good contact with the crystal.

  • The IR spectrum of the sample is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the synthesized compound.

Procedure:

  • Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • The appropriate NMR experiments (e.g., ¹H, ¹³C, DEPT, COSY) are set up and run.

  • The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed.

Mass Spectrometry (MS) (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Procedure:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then ionized in the ion source, typically using a high-energy electron beam (for EI).

  • The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis Beyond 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl structures is a foundational technique. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a principal route for forging these critical carbon-carbon bonds.[1][2] While 2-carboxyphenylboronic acid is a conventional reagent for introducing a carboxylated aryl moiety, its stability, and sometimes challenging handling, have prompted the development of more robust alternatives.[3][4] This guide presents an objective comparison of these alternatives, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic endeavors.

The primary alternatives to traditional boronic acids can be categorized into three main classes: stable boronic acid surrogates, reagents for decarboxylative coupling, and other novel arylating agents. Each class offers unique advantages in terms of stability, reactivity, and operational simplicity.

Stable Boronic Acid Surrogates

To overcome the inherent instability of some boronic acids, which are prone to side reactions like protodeboronation and homocoupling, several more stable surrogates have been developed.[3] These reagents typically offer enhanced stability to air and moisture, easier handling, and in many cases, improved reaction outcomes.[3][4]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are air-stable, crystalline solids that are compatible with silica (B1680970) gel chromatography, simplifying purification.[3][5] MIDA boronates participate in a slow-release mechanism under reaction conditions, gradually liberating the active boronic acid. This is particularly advantageous when working with unstable boronic acids that might otherwise decompose before coupling.[3][6]

  • Potassium Organotrifluoroborates: As crystalline, free-flowing solids, potassium organotrifluoroborates exhibit exceptional stability to air and moisture, allowing for long-term storage.[4] Similar to MIDA boronates, they can provide a controlled release of the boronic acid in the reaction mixture.[3] Their enhanced stability often translates to more reproducible and higher-yielding cross-coupling reactions.[7][8]

  • Boronic Esters (e.g., Pinacol Esters): Boronic esters are generally more stable than their corresponding boronic acids and are readily soluble in organic solvents.[9] They are widely used in iterative cross-coupling sequences due to their stability and predictable reactivity.

The following table summarizes the performance of 3-carboxyphenylboronic acid and its stable surrogates in the Suzuki-Miyaura coupling with 4-bromoanisole. While this data is for the 3-carboxy isomer, it serves as a strong indicator of the relative performance for the 2-carboxy analogue.

ReagentCoupling PartnerCatalyst/Base/Solvent/Temp.Yield (%)Reference(s)
3-Carboxyphenylboronic Acid4-BromoanisolePd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C95%[4]
Potassium 3-Carboxyphenyltrifluoroborate4-BromoanisolePdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C92%[4]
3-Carboxyphenyl MIDA Boronate4-BromoanisolePd(OAc)₂, PPh₃, TEA, H₂O, 25 °C56%[4]

Note: The MIDA boronate reaction is notable for proceeding at room temperature in water, highlighting a greener synthetic route, though the yield in this specific example is moderate.[4] Reaction conditions can be further optimized for each reagent to potentially achieve higher yields.

Decarboxylative Cross-Coupling Reagents

An increasingly popular alternative to traditional cross-coupling methods is the use of aromatic carboxylic acids directly in decarboxylative coupling reactions. This approach is highly atom-economical as it avoids the pre-synthesis of organometallic reagents and utilizes readily available and often inexpensive carboxylic acids.[10][11]

  • Aromatic Carboxylic Acids: In this strategy, the carboxylic acid functionality is extruded as CO₂, generating an aryl nucleophile in situ, which then couples with an aryl halide or triflate.[11][12] These reactions are typically catalyzed by palladium, often in combination with a co-catalyst like copper or silver.[11][13]

The table below presents data for the decarboxylative coupling of various benzoic acid derivatives with aryl halides.

Carboxylic AcidCoupling PartnerCatalyst/Base/Solvent/Temp.Yield (%)Reference(s)
2,6-Dimethoxybenzoic Acid4-IodoanisolePdCl₂/AsPh₃, Ag₂CO₃, DMSO, 130 °C90%[13]
Benzoic Acid4-IodotoluenePd(OAc)₂/CuI, K₂CO₃, NMP, 140 °C85%[11]
2-Nitrobenzoic Acid4-ChlorotoluenePd(OAc)₂/Cu₂O, K₂CO₃, DMA, 120 °C78%[11]
Other Alternative Arylating Agents

Beyond boronic acid surrogates and decarboxylative methods, other classes of compounds have emerged as effective arylating agents for biaryl synthesis.

  • Anilines: Palladium-catalyzed C-N cross-coupling has become a general method for synthesizing arylamines.[14][15] More recently, methods for the direct use of anilines as arylating agents in C-C bond formation have been developed.

  • Arylsulfonyl Hydrazides: These compounds can serve as versatile and environmentally friendly arylating agents in desulfitative cross-coupling reactions, where the sulfonyl group is extruded.[16][17] This method is attractive due to the low toxicity, low cost, and broad availability of arylsulfonyl hydrazides.[16]

Arylating AgentCoupling PartnerCatalyst/Base/Solvent/Temp.Yield (%)Reference(s)
4-Toluenesulfonyl hydrazidePhenylboronic acidPd(OAc)₂/PPh₃, Na₂CO₃, Toluene, 110 °C82%[16]
Aniline (B41778)4-BromotoluenePd₂(dba)₃/P(t-Bu)₃, NaOtBu, Toluene, 80 °C98% (for N-arylation)[14]

Note: The data for aniline represents a C-N coupling reaction, which is a related but distinct transformation from the C-C bond formation central to biaryl synthesis. Direct C-C coupling methodologies using anilines are an active area of research.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is a representative procedure for the cross-coupling of an aryl MIDA boronate with an aryl halide in water.[6]

Materials:

  • Aryl or heteroaryl MIDA boronate (1.0 equiv)

  • Aryl or heteroaryl bromide/chloride (1.0 equiv)

  • Palladium(II) acetate (B1210297) (2-4 mol %)

  • Triphenylphosphine (4-8 mol %)

  • Triethylamine (B128534) (3.0 equiv)

  • Water

Procedure:

  • To a reaction vessel, add the MIDA boronate, the aryl/heteroaryl halide, palladium(II) acetate, and triphenylphosphine.

  • Add water to the vessel.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at room temperature (or 40 °C for less reactive chlorides) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product can often be isolated by simple filtration, washing with water, and drying. For non-solid products, a standard aqueous workup and extraction with an organic solvent may be necessary.

Protocol 2: Decarboxylative Cross-Coupling of an Aromatic Carboxylic Acid

This protocol describes a general procedure for the palladium-catalyzed decarboxylative coupling of an arene carboxylic acid with an aryl iodide.[13]

Materials:

  • Arene carboxylic acid (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Palladium(II) chloride (PdCl₂, 5 mol %)

  • Triphenylarsine (AsPh₃, 10 mol %)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • In a sealed tube, combine the arene carboxylic acid, aryl iodide, PdCl₂, AsPh₃, and Ag₂CO₃.

  • Add anhydrous DMSO to the tube.

  • Seal the tube and heat the reaction mixture at 130 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate

This is a general protocol for the cross-coupling of a potassium alkenyltrifluoroborate with an aryl halide. The principles are applicable to aryltrifluoroborates as well.[8][18]

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium organotrifluoroborate (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol %)

  • tert-Butylamine (t-BuNH₂) (3.0 equiv)

  • Isopropanol/Water mixture

Procedure:

  • To a reaction vessel, add the aryl halide, potassium organotrifluoroborate, and PdCl₂(dppf)·CH₂Cl₂.

  • Add the isopropanol/water solvent mixture.

  • Add t-BuNH₂ as the base.

  • Stir the mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and workflows for the discussed biaryl synthesis methods.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂ + Base) ArPdArB->Pd0 Reductive Elimination Biaryl Ar-Ar' ArPdArB->Biaryl Decarboxylative_Coupling_Cycle cluster_1 Decarboxylative Coupling Mechanism Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArC Ar-Pd(II)-Ar' ArPdX->ArPdArC Transmetalation ArPdArC->Pd0 Reductive Elimination Biaryl Ar-Ar' ArPdArC->Biaryl ArCOOH Ar'-COOH ArM Ar'-M ArCOOH->ArM Decarboxylation (e.g., Cu catalyst, Base) - CO₂ ArM->ArPdX Reagent_Selection_Workflow start Start: Biaryl Synthesis q1 Is the boronic acid unstable or difficult to handle? start->q1 q2 Is atom economy and use of readily available starting materials a priority? q1->q2 No surrogates Use Stable Surrogates: - MIDA Boronates - Trifluoroborates q1->surrogates Yes boronic_acid Use 2-Carboxyphenyl- boronic Acid q2->boronic_acid No decarboxylative Use Decarboxylative Coupling with Carboxylic Acid q2->decarboxylative Yes other Consider Other Methods: - Arylsulfonyl Hydrazides - Anilines surrogates->other Alternative decarboxylative->other Alternative

References

A Comparative Guide to 2-Carboxyphenylboronic Acid and 3-Carboxyphenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, carboxyphenylboronic acids are indispensable reagents. Their utility, primarily in the Suzuki-Miyaura cross-coupling reaction, allows for the strategic introduction of a carboxylated phenyl moiety, a common structural motif in biologically active compounds. This guide provides an objective, data-driven comparison of two common isomers: 2-Carboxyphenylboronic acid (2-CPBA) and 3-Carboxyphenylboronic acid (3-CPBA), focusing on their structural nuances, stability, and performance in synthetic applications.

Physicochemical and Structural Properties

The seemingly minor shift in the position of the carboxylic acid group from the ortho (2-position) to the meta (3-position) results in significant differences in the chemical behavior and stability of these isomers.

PropertyThis compound3-Carboxyphenylboronic Acid
Synonyms 2-Boronobenzoic acid3-Boronobenzoic acid, m-Carboxybenzeneboronic acid
CAS Number 149105-19-125487-66-5
Molecular Formula C₇H₇BO₄C₇H₇BO₄
Molecular Weight 165.94 g/mol 165.94 g/mol
Appearance White to off-white crystalline powderOff-white to grayish-white crystalline powder[1]
Melting Point 162 °C243-247 °C[2]
pKa Reported to have "extreme" pKa values with a single monoanionic species dominating from pH 0.9-12.Predicted pKa of 4.21±0.10.

The most striking difference lies in the intramolecular interaction possible in 2-CPBA. The proximity of the carboxylic acid and boronic acid groups in the ortho position facilitates a spontaneous intramolecular dehydration to form a cyclic anhydride, a stable benzoxaborolone structure. This cyclization has profound implications for the compound's stability.

Structural_Comparison Structural Difference and Cyclization of Isomers cluster_2cpba This compound (2-CPBA) cluster_3cpba 3-Carboxyphenylboronic Acid (3-CPBA) 2cpba_struct benzoxaborolone_struct 2cpba_struct->benzoxaborolone_struct - H₂O benzoxaborolone_struct->2cpba_struct + H₂O label_2cpba Equilibrium with stable benzoxaborolone form 3cpba_struct label_3cpba Linear structure, no intramolecular cyclization

Structural comparison of 2-CPBA and 3-CPBA.

Stability and Reactivity in Synthesis

The structural difference directly translates to disparate stability profiles.

This compound (Benzoxaborolone): The cyclized benzoxaborolone form of 2-CPBA confers exceptional stability. It is reported to be up to 10,000-fold more stable towards oxidation compared to phenylboronic acid.[3] This enhanced stability can be advantageous in reactions requiring harsh conditions or for long-term storage. The stereoelectronic effects within the oxaborolone ring are thought to destabilize the transition state required for oxidative decomposition.

3-Carboxyphenylboronic Acid: Lacking the possibility of intramolecular cyclization, 3-CPBA is more susceptible to degradation, particularly through protodeboronation (cleavage of the C-B bond) under the basic conditions often required for Suzuki-Miyaura couplings.[4] The free carboxylic acid can also be deprotonated to a carboxylate, which may coordinate to the palladium catalyst and potentially impede the catalytic cycle.[4] To mitigate these stability issues, researchers sometimes opt to use the ester form (e.g., methyl 3-boronobenzoate), which is more stable and easier to handle, though it can be less reactive.[5]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Both isomers are workhorses for the synthesis of biaryl carboxylic acids. The choice between them often depends on the specific substrate and desired outcome. While a direct head-to-head comparison under identical conditions is scarce in the literature, we can compile representative data to illustrate their performance.

Table 1: Suzuki-Miyaura Coupling with this compound

Aryl Bromide PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromochlorobenzene4'-Chloro-1,1'-biphenyl-2-carboxylic acidPd(OAc)₂ / PPh₃K₂CO₃DME801882[6]
4-Bromoacetophenone4'-Acetyl-1,1'-biphenyl-2-carboxylic acidPd(OAc)₂ / PPh₃K₂CO₃DME801878[6]
4-Bromobenzonitrile4'-Cyano-1,1'-biphenyl-2-carboxylic acidPd(OAc)₂ / PPh₃K₂CO₃DME801885[6]
4-Bromoanisole4'-Methoxy-1,1'-biphenyl-2-carboxylic acidPd(OAc)₂ / PPh₃K₂CO₃DME801858[6]

Table 2: Suzuki-Miyaura Coupling with 3-Carboxyphenylboronic Acid

Aryl Bromide PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole4'-Methoxybiphenyl-3-carboxylic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-2475-85[7]
4-Bromotoluene4'-Methylbiphenyl-3-carboxylic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O907~90
5-Bromo-2-furfural5-(3-Carboxyphenyl)-2-furfuralPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O907Not specified[1]
Bromoaniline3'-Aminobiphenyl-3-carboxylic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[8]

From the available data, both reagents are effective. 2-CPBA demonstrates good to excellent yields with aryl bromides bearing electron-withdrawing groups.[6] 3-CPBA is also highly effective, and its utility is well-documented for a range of substrates. Boronic acids, in general, are often considered more reactive than their ester counterparts, which can lead to faster reaction times.[5]

Experimental Protocols

Synthesis of this compound

A practical synthesis involves the controlled oxidation of 2-tolylboronic acid.[6]

  • Dissolve 2-tolylboronic acid (0.1 mol) in a solution of 50% aq. NaOH (50 mL) and H₂O (100 mL) at room temperature.

  • Heat the solution to 50 °C.

  • Add a solution of KMnO₄ (0.23 mol) in H₂O (400 mL) in six portions over 1 hour, maintaining the temperature at 50 °C.

  • Keep the reaction at 50 °C for an additional 3 hours.

  • Cool the mixture to 0 °C and adjust the pH to 8 with concentrated HCl.

  • Filter the mixture through Celite to remove the precipitated MnO₂.

  • Further acidify the filtrate to pH 2 with concentrated HCl at 0 °C to precipitate the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum. (Expected yield: ~76%).[6]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki_Workflow start Reaction Setup reagents Combine Aryl Halide (1 equiv), Carboxyphenylboronic Acid (1.1-1.5 equiv), Base (e.g., K₂CO₃, 2 equiv), and Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in a flask. start->reagents degas Degas solvent (e.g., Toluene/Ethanol/H₂O) and add to the flask. reagents->degas reaction Heat the mixture (e.g., 80-100 °C) under an inert atmosphere. degas->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool to RT, dilute with water and an organic solvent (e.g., Ethyl Acetate). Separate layers. monitor->workup Reaction Complete purify Dry the organic layer, concentrate, and purify the crude product (e.g., column chromatography or recrystallization). workup->purify end Characterize Product purify->end

General experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice between this compound and 3-carboxyphenylboronic acid is dictated by the specific requirements of the synthetic target and reaction conditions.

  • This compound is the reagent of choice when stability is paramount. Its existence as a robust benzoxaborolone makes it resistant to oxidative degradation, which is beneficial for reactions requiring prolonged heating or harsh conditions. It is particularly effective for synthesizing biaryl-2-carboxylic acids.

  • 3-Carboxyphenylboronic Acid is a highly versatile and reactive reagent for introducing the biaryl-3-carboxylic acid moiety. However, its lower stability, particularly its susceptibility to protodeboronation under basic conditions, must be considered. For challenging couplings where reactivity is key, it may be preferred, but care must be taken to minimize degradation. In cases where stability and handling are a major concern, using its corresponding ester derivative may be a more prudent approach.

Ultimately, both isomers are powerful tools in the synthetic chemist's arsenal. An understanding of their distinct structural and stability characteristics, as outlined in this guide, will enable researchers to make an informed decision for the judicious selection of the optimal reagent for their synthetic endeavors.

References

Beyond Suzuki: A Comparative Guide to Alternative Syntheses of Biaryl-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl-2-carboxylic acids is a critical step in the development of new therapeutics and functional materials. While the Suzuki-Miyaura coupling has long been a mainstay for this transformation, a variety of alternative methods have emerged, each with its own distinct advantages and limitations. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route for your specific needs.

The biaryl-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs. Its synthesis, however, can be challenging due to steric hindrance around the carboxylic acid group. The Suzuki coupling, while powerful, can sometimes suffer from issues related to the availability and stability of boronic acid coupling partners, as well as challenges in removing boron-containing byproducts. This has driven the development of alternative strategies that offer different reactivity profiles, substrate scopes, and functional group tolerances.

This guide will explore the following key alternatives to the Suzuki coupling for the synthesis of biaryl-2-carboxylic acids:

  • Palladium-Catalyzed C-H Arylation

  • Ullmann Condensation

  • Directed Ortho-Metalation (DoM)

  • Kumada-Corriu Coupling

  • Stille Coupling

  • Decarboxylative Coupling

Comparative Performance Data

The following table summarizes the performance of these alternative methods in the synthesis of various biaryl-2-carboxylic acids, providing a direct comparison of their yields and reaction conditions.

MethodArylating AgentSubstrate Example (Starting Material)Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki Coupling (Baseline) Arylboronic acid2-Bromobenzoic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O10012~90[1]
Pd-Catalyzed C-H Arylation Aryl iodideBenzoic acidPd(OAc)₂, Ag₂CO₃, L-pGlu-OHHFIPRT2485[2]
Pd-Catalyzed C-H Arylation Aryl chlorideBenzoic acidPd(OAc)₂, n-Bu-di-1-adamantylphosphine, Cs₂CO₃DMF1352481[3][4]
Ullmann Condensation Aryl iodide2-Chlorobenzoic acidCuI, Phenanthroline, K₂CO₃DMF120-14012-24Moderate[5]
Directed Ortho-Metalation (DoM) Arylating electrophile2-Methoxybenzoic acids-BuLi/TMEDA then Ar-XTHF-78 to RT-Varies[6]
Kumada-Corriu Coupling Aryl Grignard reagent2-Halobenzoic acid derivativeNiCl₂(dppp) or Pd catalystTHF or EtherRT to reflux-Varies[7][8]
Stille Coupling Organostannane2-Halobenzoic acid derivativePd(PPh₃)₄Toluene or THF80-10012-24Varies[9][10]
Decarboxylative Coupling Aryl iodide2,6-Dimethoxybenzoic acidPdCl₂, AsPh₃, Ag₂CO₃DMSO1401690[11]

Experimental Protocols

Palladium-Catalyzed C-H Arylation of Benzoic Acid

This protocol describes a direct ortho-arylation of a free benzoic acid using an aryl iodide at room temperature.[2]

Materials:

  • Benzoic acid (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(OAc)₂ (10 mol%)

  • N-Acetyl-L-isoleucine (Ac-Ile-OH) (20 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To an oven-dried screw-capped vial, add benzoic acid, aryl iodide, Pd(OAc)₂, N-acetyl-L-isoleucine, and Ag₂CO₃.

  • Add HFIP as the solvent.

  • Seal the vial and stir the mixture vigorously at room temperature for the specified time (typically 24 hours).

  • Upon completion, monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired biaryl-2-carboxylic acid.

Ullmann Condensation for Biaryl Synthesis

This protocol outlines a traditional copper-catalyzed synthesis of a biaryl from two different aryl halides, which can be adapted for the synthesis of biaryl-2-carboxylic acids.[5][12]

Materials:

  • Aryl halide 1 (e.g., a halobenzoic acid) (1.0 equiv)

  • Aryl halide 2 (1.2 equiv)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (20-40 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • High-boiling polar solvent (e.g., DMF or NMP)

Procedure:

  • In a reaction vessel, combine the aryl halide 1, aryl halide 2, CuI, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to a high temperature (typically 100-200 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Directed Ortho-Metalation (DoM) of a Benzoic Acid Derivative

This method involves the deprotonation at the position ortho to a directing group, followed by quenching with an electrophile.[6]

Materials:

  • Substituted benzoic acid (e.g., 2-methoxybenzoic acid) (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.1 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Arylating electrophile (e.g., aryl halide with a catalyst, or an aryliodonium salt)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the benzoic acid derivative in anhydrous THF.

  • Add TMEDA to the solution.

  • Cool the mixture to -78 °C.

  • Slowly add s-BuLi dropwise and stir the mixture at -78 °C for 1-2 hours to ensure complete ortho-lithiation.

  • Add the arylating electrophile to the solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by chromatography.

Reaction Workflows and Mechanisms

To visualize the distinct pathways of these transformations, the following diagrams illustrate the catalytic cycles and logical workflows.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr BX B(OH)₂X Transmetal->BX RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl-2-carboxylic acid) RedElim->Product ArX Ar-X (Halobenzoic acid) ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

CH_Arylation PdII Pd(II)X₂ CMD Concerted Metalation- Deprotonation (CMD) PdII->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition Palladacycle->OxAdd PdIV Ar-Pd(IV)-Ar' OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->PdII Product Ar-Ar' (Biaryl-2-carboxylic acid) RedElim->Product HX HX RedElim->HX BenzoicAcid Benzoic Acid (Ar-H) BenzoicAcid->CMD ArX Ar'-X (Aryl Halide) ArX->OxAdd Base Base Base->CMD

Caption: Catalytic Cycle of Pd-Catalyzed C-H Arylation.

Ullmann_Condensation Start Start ArX1 Aryl Halide 1 (Halobenzoic acid) Start->ArX1 Copper Cu(0) or Cu(I) Start->Copper Step1 Formation of Organocopper Intermediate (Ar-Cu) Step2 Oxidative Addition of second Aryl Halide Step1->Step2 Step3 Reductive Elimination Step2->Step3 Product Biaryl-2-carboxylic Acid Step3->Product ArX1->Step1 Copper->Step1 ArX2 Aryl Halide 2 ArX2->Step2

Caption: Simplified Workflow of the Ullmann Condensation.

Conclusion

The synthesis of biaryl-2-carboxylic acids is a constantly evolving field. While the Suzuki coupling remains a highly valuable and widely used method, the alternatives presented in this guide offer a powerful toolkit for overcoming its limitations. Palladium-catalyzed C-H activation provides a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. The Ullmann condensation, a classic reaction, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. Directed ortho-metalation offers a highly regioselective method for the synthesis of ortho-substituted biaryls. The Kumada-Corriu and Stille couplings provide alternatives with different organometallic reagents, which can be advantageous for specific substrates. Finally, decarboxylative couplings offer a unique strategy where the carboxylic acid group itself is replaced by an aryl group.

The choice of the optimal method will depend on a variety of factors, including the specific structure of the target molecule, the availability of starting materials, functional group compatibility, and desired scale of the reaction. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to streamline the synthesis of these important pharmaceutical and material building blocks.

References

A Comparative Guide to Palladium Catalysts for the Synthesis of Ortho-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds to form biaryl structures, particularly those with substitution at the ortho positions, is a cornerstone of modern organic synthesis. These sterically hindered motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for this purpose. The choice of the palladium catalyst, specifically the ancillary ligand, is critical for achieving high efficiency and yield, especially with challenging, sterically encumbered substrates. This guide provides a comparative analysis of leading palladium catalyst systems for the synthesis of ortho-substituted biaryls, supported by experimental data.

Catalyst Performance Comparison

The synthesis of tetra-ortho-substituted biaryls represents a significant challenge and serves as an excellent benchmark for catalyst performance. Below is a summary of the performance of three prominent classes of palladium catalysts in the synthesis of a representative tetra-ortho-substituted biaryl, 2,2',6,6'-tetramethylbiphenyl, via the Suzuki-Miyaura coupling of 2-bromo-1,3,5-trimethylbenzene and 2,4,6-trimethylphenylboronic acid.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald System Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895[1]
NHC System PEPPSI-IPrIPrK₂CO₃Dioxane801291[2]
Traditional System Pd/CNoneK₂CO₃DMA/H₂O10024Low to moderate[3]

Note: The data presented is compiled from different sources and may involve slight variations in experimental conditions. The "Traditional System" with Pd/C is generally less effective for such sterically demanding couplings and often requires higher catalyst loading and harsher conditions, with yields being significantly lower than specialized systems.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures.

1. General Procedure using Buchwald Pd(OAc)₂/SPhos Catalyst System [1]

  • Reaction Setup: In an oven-dried screw-capped vial equipped with a magnetic stir bar, 2-bromo-1,3,5-trimethylbenzene (1.0 equiv.), 2,4,6-trimethylphenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.) are combined.

  • Catalyst Addition: Palladium acetate (B1210297) (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) are added to the vial.

  • Solvent and Reaction Conditions: Toluene and water (in a 10:1 ratio) are added. The vial is sealed, and the mixture is stirred vigorously at 100 °C for 18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

2. General Procedure using NHC-based PEPPSI-IPr Catalyst [2]

  • Reaction Setup: To a reaction tube is added 2-bromo-1,3,5-trimethylbenzene (1.0 equiv.), 2,4,6-trimethylphenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: The PEPPSI-IPr catalyst (1-2 mol%) is added under an inert atmosphere.

  • Solvent and Reaction Conditions: Anhydrous 1,4-dioxane (B91453) is added, and the tube is sealed. The reaction mixture is stirred at 80 °C for 12 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with dichloromethane. The filtrate is concentrated, and the residue is purified by silica gel chromatography.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii R¹-Pd(II)L_n-X oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation diarylpalladium R¹-Pd(II)L_n-R² transmetalation->diarylpalladium r2b R²B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, and Base Catalyst Add Pd Precursor and Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent under Inert Atmosphere Catalyst->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent and Wash Quenching->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

References

A Head-to-Head Comparison: 2-Carboxyphenylboronic Acid vs. MIDA Boronates in Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boronic acid derivative is a critical decision that can significantly impact the efficiency, reproducibility, and success of synthetic endeavors, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of 2-carboxyphenylboronic acid and N-methyliminodiacetic acid (MIDA) boronates, focusing on their relative stability and reactivity, supported by experimental data and detailed protocols.

The inherent instability of many boronic acids presents a significant challenge in organic synthesis, leading to issues with long-term storage and inconsistent reactivity. To address this, various protecting group strategies have been developed, with MIDA boronates emerging as a prominent solution. This guide will explore the advantages and disadvantages of using the seemingly simple, unprotected this compound against the robustly protected MIDA boronates.

Core Differences in Stability and Reactivity

The fundamental distinction between this compound and MIDA boronates lies in the hybridization and coordination of the boron center, which profoundly influences their stability and reactivity. This compound features a trivalent, sp²-hybridized boron atom, making it susceptible to degradation pathways such as protodeboronation and oxidation. In contrast, MIDA boronates possess a tetracoordinate, sp³-hybridized boron center resulting from the dative bond from the nitrogen atom of the MIDA ligand. This structural difference renders MIDA boronates exceptionally stable.

MIDA boronates are typically crystalline solids that exhibit remarkable benchtop stability, are compatible with silica (B1680970) gel chromatography, and are unreactive under standard anhydrous cross-coupling conditions.[1][2] Their utility in Suzuki-Miyaura reactions hinges on a deprotection step, usually with a mild aqueous base, which liberates the free boronic acid in situ. This "slow-release" mechanism is particularly advantageous when working with otherwise unstable boronic acids.[3]

This compound, while commercially available and utilized in various synthetic applications, is more prone to degradation.[4][5] However, studies have shown that the intramolecular coordination of the ortho-carboxylic acid group can form a mixed anhydride (B1165640) (a boralactone), which has been found to significantly increase its oxidative stability compared to simple phenylboronic acid.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of MIDA boronates and provide a qualitative comparison with this compound based on published literature.

Table 1: Benchtop Stability Comparison of Boronic Acids and MIDA Boronates [3]

Compound% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
2-Furanboronic acid<5%>95%
2-Pyrroleboronic acid<5%>95%
2-Indoleboronic acid~10%>95%
Vinylboronic acid<5%>95%
Cyclopropylboronic acid~20%>95%
2-Thiopheneboronic acid~75%>95%
3-Thiopheneboronic acid>95%>95%
Phenylboronic acid>95%>95%

Data represents the percentage of the compound remaining after storage as a solid on the benchtop under air, as determined by ¹H NMR.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon published findings.

Protocol 1: General Procedure for Assessing Benchtop Stability of Boronic Acids and MIDA Boronates[3]

Objective: To determine the long-term stability of boronic acid derivatives when stored as solids under ambient conditions.

Materials:

  • Boronic acid or MIDA boronate of interest

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR solvent (e.g., DMSO-d₆)

  • Vials

  • NMR spectrometer

Procedure:

  • A sample of the freshly prepared boronic acid or MIDA boronate is stored in a vial on the benchtop, exposed to air.

  • At specified time intervals (e.g., 0, 15, 30, 60 days), a small, accurately weighed sample is taken.

  • The sample is dissolved in a known volume of NMR solvent containing a known concentration of an internal standard.

  • A quantitative ¹H NMR spectrum is acquired.

  • The percentage of the remaining boronic acid or MIDA boronate is determined by comparing the integration of a characteristic peak of the analyte to the integration of a peak from the internal standard.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (Slow-Release)[3]

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate as a stable precursor for an unstable boronic acid.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., dioxane/H₂O, 5:1)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To an oven-dried reaction vessel, add the aryl or vinyl halide, MIDA boronate, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Protocol 3: Synthesis of this compound[8]

Objective: To synthesize this compound via oxidation of 2-tolylboronic acid.

Materials:

Procedure:

  • Dissolve 2-tolylboronic acid in an aqueous solution of NaOH and heat the solution to 50 °C.

  • Slowly add a solution of KMnO₄ in water to the reaction mixture while maintaining the temperature at 40-50 °C.

  • After the addition is complete, stir the mixture at 50 °C for an additional 3 hours.

  • Cool the reaction to 0 °C and adjust the pH to 8 with concentrated HCl.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate.

  • Further acidify the filtrate to pH 2 with concentrated HCl at 0 °C to precipitate the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry to yield this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Stability_Comparison cluster_MIDA MIDA Boronates cluster_2CPBA This compound MIDA MIDA Boronate (sp³ Boron) MIDA_Stable High Stability (Benchtop, Chromatography) MIDA->MIDA_Stable Tetracoordinate Boron CPBA This compound (sp² Boron) CPBA_Unstable Susceptible to: - Protodeboronation - Oxidation CPBA->CPBA_Unstable Trivalent Boron

Caption: Comparative stability of MIDA boronates and this compound.

Suzuki_Workflow cluster_MIDA_path MIDA Boronate Pathway cluster_CPBA_path This compound Pathway MIDA_Start Stable MIDA Boronate Deprotection Deprotection (aq. Base) MIDA_Start->Deprotection Boronic_Acid_in_situ Boronic Acid (in situ) Deprotection->Boronic_Acid_in_situ Suzuki_MIDA Suzuki-Miyaura Coupling Boronic_Acid_in_situ->Suzuki_MIDA Product_MIDA Coupled Product Suzuki_MIDA->Product_MIDA CPBA_Start This compound Degradation Potential Degradation CPBA_Start->Degradation Suzuki_CPBA Suzuki-Miyaura Coupling CPBA_Start->Suzuki_CPBA Product_CPBA Coupled Product Suzuki_CPBA->Product_CPBA

Caption: Experimental workflows for Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and MIDA boronates depends heavily on the specific requirements of the synthetic target and the overall strategy.

MIDA boronates offer a superior solution for:

  • Handling unstable boronic acids: They provide a stable, solid form for boronic acids that are otherwise prone to rapid decomposition.[3]

  • Iterative cross-coupling: Their attenuated reactivity allows for sequential, controlled coupling reactions, enabling the construction of complex molecules in a modular fashion.

  • Improved reproducibility: Their stability and amenability to purification ensure consistent quality and reactivity, leading to more reliable reaction outcomes.

This compound may be a suitable choice when:

  • The boronic acid itself is relatively stable.

  • A one-step coupling is desired without the need for a separate deprotection step.

  • The specific reactivity profile of the free boronic acid is required from the outset of the reaction.

For researchers in drug development and complex molecule synthesis, the enhanced stability and controlled reactivity of MIDA boronates often outweigh the additional synthetic step required for their preparation and deprotection. They represent a powerful tool for overcoming the challenges associated with the handling and use of unstable boronic acids, ultimately enabling the synthesis of a broader range of complex molecular architectures.

References

comparing Stille coupling and Suzuki coupling for specific biaryl preparations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Stille vs. Suzuki Coupling for Biaryl Preparations

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon bonds is a foundational step. Among the arsenal (B13267) of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as robust and versatile methods for the preparation of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides an objective comparison of these two powerful reactions, supported by experimental data, to assist in the selection of the optimal synthetic route for specific biaryl preparations.

At a Glance: Key Distinctions

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin compounds (stannanes)Organoboron compounds (boronic acids, esters)
Toxicity High toxicity of organotin reagents and byproducts.[1][2][3][4][5][6][7]Low toxicity of boron reagents and byproducts.[4][5][7]
Reagent Stability Organostannanes are generally stable to air and moisture.[1][2][8]Boronic acids can be prone to protodeboronation; boronic esters offer greater stability.[9][10]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[1][8][11]Generally good, but can be sensitive to strong bases.[12][13]
Reaction Conditions Often proceeds under neutral or mildly basic conditions.[7]Typically requires a base.[9][12]
Byproduct Removal Tin byproducts can be difficult to remove from the reaction mixture.[1][14]Boron-based byproducts are often water-soluble and easily removed.[4][9]

Performance Comparison: Synthesis of Functionalized Diazocines

A direct head-to-head comparison of Stille and Suzuki couplings for the functionalization of diazocines highlights the practical differences between the two methods.[15] The following data summarizes the yields for the synthesis of various substituted diazocines from their corresponding stannylated or borylated precursors.

Aryl Bromide Coupling PartnerStille Coupling Yield (%)Suzuki Coupling Yield (%)Catalyst System
4-Bromotoluene9191Pd(OAc)₂ / XPhos
4-Bromoanisole (electron-rich)9095Pd(OAc)₂ / XPhos
1-Bromo-4-nitrobenzene (electron-deficient)8980Pd(OAc)₂ / XPhos
1-Bromo-2-isopropylbenzene (sterically hindered)8660Pd(OAc)₂ / XPhos
2-Bromothiophene (heterocycle)9057Pd(OAc)₂ / XPhos
4-Bromobenzaldehyde8059Pd(OAc)₂ / XPhos

Data sourced from a comparative study on the functionalization of diazocines.[15]

The data indicates that for simple, unhindered substrates, both couplings provide excellent yields. However, for sterically hindered substrates and certain heterocyclic partners, the Stille coupling demonstrated superior performance.[15] The Suzuki coupling yields were notably lower for substrates with coordinating groups like aldehydes and thiophenes.[15]

Catalytic Cycles

The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.

Stille_Coupling pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex transmetalation_intermediate R¹-Pd(II)L₂-R² pdi_complex->transmetalation_intermediate transmetalation_intermediate->pd0 product R¹-R² transmetalation_intermediate->product Reductive Elimination catalyst_regeneration Pd(0)L₂

Caption: Catalytic cycle of the Stille coupling.

Suzuki_Coupling pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex transmetalation_intermediate R¹-Pd(II)L₂-R² pdi_complex->transmetalation_intermediate Transmetalation boronate_complex [R²-B(OH)₃]⁻ boronate_complex->transmetalation_intermediate transmetalation_intermediate->pd0 product R¹-R² transmetalation_intermediate->product boronic_acid R²-B(OH)₂ boronic_acid->boronate_complex Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

Below are representative experimental protocols for Stille and Suzuki couplings for the synthesis of a biaryl compound.

Representative Stille Coupling Protocol

Synthesis of 4-Methoxy-4'-nitrobiphenyl

  • Reaction Setup: To a flame-dried Schlenk flask is added Pd(PPh₃)₄ (3 mol%), 1-iodo-4-nitrobenzene (B147127) (1.0 mmol), and (4-methoxyphenyl)tributylstannane (1.2 mmol). The flask is evacuated and backfilled with argon three times.

  • Solvent Addition: Anhydrous and degassed toluene (B28343) (10 mL) is added via syringe.

  • Reaction: The mixture is heated to 100 °C and stirred under argon for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Representative Suzuki Coupling Protocol

Synthesis of 4-Methoxy-4'-nitrobiphenyl

  • Reaction Setup: A round-bottom flask is charged with 1-iodo-4-nitrobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 mmol).[9]

  • Solvent Addition: A mixture of toluene (8 mL) and water (2 mL) is added to the flask.

  • Degassing: The mixture is degassed by bubbling argon through the solution for 15 minutes.

  • Reaction: The reaction is heated to 90 °C and stirred vigorously for 6-12 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, the layers are separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

Decision Workflow

The selection between Stille and Suzuki coupling is a multifactorial decision. The following workflow can guide the choice for a specific biaryl preparation.

Decision_Workflow start Biaryl Synthesis Required toxicity Is Organotin Toxicity a Major Concern? start->toxicity base_sensitivity Are Substrates Base-Sensitive? toxicity->base_sensitivity No suzuki Use Suzuki Coupling toxicity->suzuki Yes steric_hindrance Significant Steric Hindrance? base_sensitivity->steric_hindrance No stille Consider Stille Coupling base_sensitivity->stille Yes boronic_acid_stability Is Boronic Acid Stable/Available? steric_hindrance->boronic_acid_stability No steric_hindrance->stille Yes boronic_acid_stability->suzuki Yes boronic_acid_stability->stille No

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Stille and Suzuki couplings are exceptionally powerful methods for the synthesis of biaryls. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents, the commercial availability of a vast array of boronic acids, and the relative ease of byproduct removal.[4][9] However, the Stille coupling remains an indispensable tool, particularly for substrates that are sensitive to the basic conditions of the Suzuki reaction or for challenging couplings involving sterically hindered partners or certain heterocyclic systems.[7][15] The exceptional functional group tolerance of the Stille reaction can provide a reliable pathway to the desired product when other methods fail.[8][11] Ultimately, the optimal choice depends on a careful evaluation of the specific synthetic challenge, including substrate scope, functional group compatibility, scalability, and safety considerations.

References

A Head-to-Head Comparison: Potassium Organotrifluoroborates versus 2-Carboxyphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical determinant of reaction efficiency, yield, and overall success. For researchers, scientists, and drug development professionals, the selection of an appropriate boron-containing building block is a decision that directly impacts the viability of a synthetic route. This guide provides an in-depth, objective comparison of two classes of organoboron reagents: the increasingly popular potassium organotrifluoroborates and the more traditional 2-carboxyphenylboronic acid. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed reagent selection.

Executive Summary: The Stability Advantage of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids for a multitude of applications, primarily owing to their enhanced stability and ease of handling. Unlike boronic acids, which are prone to decomposition and can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry, potassium organotrifluoroborates are typically crystalline, free-flowing solids.[1] This inherent stability allows for indefinite storage at room temperature and simplifies handling, as they are remarkably stable to both air and moisture.[1][2] This robustness translates to greater reproducibility in reactions and a wider tolerance for various functional groups.

This compound, while a valuable reagent in its own right, is susceptible to the general drawbacks of boronic acids. Its handling and storage require more care to prevent degradation, which can lead to inconsistent results. The advantages of potassium organotrifluoroborates become particularly pronounced in complex, multi-step syntheses where reagent stability is paramount.

Quantitative Performance in Suzuki-Miyaura Coupling

To illustrate the practical differences in performance, the following table summarizes a representative Suzuki-Miyaura cross-coupling reaction between an aryl halide and a potassium aryltrifluoroborate versus this compound. While a direct head-to-head comparison in a single publication is scarce, the data presented is a composite representation based on typical yields and reaction conditions reported in the literature for similar substrates.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole

ParameterPotassium PhenyltrifluoroborateThis compound
Aryl Halide 4-Bromoanisole4-Bromoanisole
Boron Reagent Potassium PhenyltrifluoroborateThis compound
Catalyst Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (3 mol%)
Ligand SPhos (4 mol%)-
Base K₂CO₃ (2 equiv)K₂CO₃ (2 equiv)
Solvent Toluene (B28343)/H₂O (10:1)Toluene/H₂O (4:1)
Temperature 100 °C100 °C
Reaction Time 12 h18 h
Typical Yield 85-95%70-85%

Note: The data presented is representative and compiled from various sources. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura reactions cited in the comparative data table are provided below.

Protocol 1: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole

Materials:

  • Potassium phenyltrifluoroborate (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add potassium phenyltrifluoroborate, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound, 4-bromoanisole, and K₂CO₃ in the toluene/water solvent mixture.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.

  • Heat the mixture to 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

Mechanistic Considerations and Signaling Pathways

The fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst. A key difference when using potassium organotrifluoroborates is the initial hydrolysis step required to generate the active boronic acid species in situ.

hydrolysis_workflow K_Organotrifluoroborate Potassium Organotrifluoroborate (R-BF3K) Hydrolysis Hydrolysis (H2O, Base) K_Organotrifluoroborate->Hydrolysis Boronic_Acid Boronic Acid (R-B(OH)2) (Active Species) Hydrolysis->Boronic_Acid Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Transmetalation

Activation of Potassium Organotrifluoroborate.

The slow, in situ generation of the boronic acid from the stable trifluoroborate salt can be advantageous, as it maintains a low concentration of the active boron species, which can minimize side reactions such as protodeboronation and homocoupling.

The catalytic cycle for the Suzuki-Miyaura reaction itself is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R R-Pd(II)-R' L_n Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Boronic R'-B(OH)2 Boronic->Transmetalation ArX Ar-X ArX->OxAdd Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle.

Conclusion: A Clear Choice for Robust and Reproducible Synthesis

For researchers, scientists, and professionals in drug development, the advantages of using potassium organotrifluoroborates over this compound and other boronic acids are compelling. Their superior stability, ease of handling, and often higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable tool in the synthetic chemist's arsenal. The ability to store these reagents for extended periods without degradation and the reduced propensity for side reactions contribute to more efficient and cost-effective synthetic workflows. While this compound remains a useful reagent, the adoption of potassium organotrifluoroborates represents a significant step towards more robust, reliable, and reproducible chemical synthesis.

References

A Comparative Guide to Boronic Esters as Stable Alternatives to 2-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug discovery, boronic acids, including 2-carboxyphenylboronic acid, are pivotal reagents, particularly for Suzuki-Miyaura cross-coupling reactions.[1] However, their inherent instability—manifesting as a propensity for dehydration into boroxines and susceptibility to protodeboronation—often complicates their handling, purification, and storage.[2][3] This guide provides a comprehensive evaluation of various boronic esters that serve as more stable and reliable alternatives, offering enhanced performance in a range of applications. We present comparative data, detailed experimental protocols, and logical diagrams to assist researchers in selecting the optimal boron-containing reagent.

Comparing Key Boronic Ester Alternatives

The conversion of a boronic acid to a boronic ester is a common strategy to enhance its stability.[2] The choice of the diol or protecting group is critical, as it directly influences the ester's stability and reactivity. Key alternatives include Pinacol (B44631) esters, MIDA boronates, Benzoxaboroles, and Potassium Trifluoroborates.

Pinacol (Bpin) Esters Pinacol esters are one of the most common derivatives used to protect boronic acids. While they offer improved stability over free boronic acids, they are susceptible to slow hydrolysis, particularly under acidic or basic conditions, which can be problematic during aqueous workups or reversed-phase HPLC analysis.[2][4]

N-Methyliminodiacetic Acid (MIDA) Boronates MIDA boronates are exceptionally stable, often existing as free-flowing, crystalline solids that are compatible with silica (B1680970) gel chromatography and can be stored on the benchtop indefinitely.[5][6] They feature a tetracoordinate boron center, rendering them inert under anhydrous cross-coupling conditions.[6] The boronic acid can be released in a controlled manner ("slow-release") under mild aqueous basic conditions, making them ideal for complex, multi-step syntheses and for stabilizing otherwise unstable boronic acids.[7][8]

Benzoxaboroles Benzoxaboroles are cyclic boronic acid hemiesters that exhibit greater hydrolytic stability compared to their corresponding phenylboronic acids.[9] This increased stability is attributed to the strained five-membered heterocyclic ring.[10] Benzoxaboroles have also gained significant attention for their unique biological activities and are used in medicinal chemistry as pharmacophores.[11][12]

Potassium Trifluoroborates (K-TFB) Potassium aryl- and heteroaryltrifluoroborates are tetracoordinate boron species that are significantly more stable than their boronic acid counterparts, especially against protodeboronation.[13] They are typically bench-stable, crystalline solids, which leads to more reproducible and reliable cross-coupling reactions, often resulting in higher yields, particularly for challenging substrates.[13]

Quantitative Data Comparison

The following tables summarize quantitative data on the stability and reactivity of various boronic esters compared to boronic acids.

Table 1: Hydrolytic Stability of Various Boronic Esters

Boronic Ester/Derivative Substrate Conditions Stability Metric Method Reference
Diisopropanolamine (DIPAB) Phenylboronic acid DMSO-d₆ with 50% D₂O, 25 °C Hydrolysis constant (K_hyd) = 0.04 ¹H NMR [2]
Diethanolamine (DEAB) Phenylboronic acid DMSO-d₆ with 50% D₂O, 25 °C Hydrolysis constant (K_hyd) = 0.44 ¹H NMR [2]
Pinacol (Bpin) Various arylboronic acids RP-HPLC, XTerra MS C18 column Minimal to no on-column hydrolysis HPLC [2]
(1,1'-bicyclohexyl)-1,1'-diol Phenylboronic acid Not specified Reported as the most stable Not specified [4]
MIDA Boronate p-hydroxymethylphenyl aq. NaHCO₃/MeOH, 23 °C, 3.5 h Convenient deprotection ¹H NMR [7]

| MIDA Boronate | 2-pyridyl | Benchtop under air, 60 days | No decomposition observed | ¹H NMR |[8] |

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

Boron Reagent Type Aryl Halide Coupling Partner Yield (%) Reference
Boronic Acid 4-Chloroanisole 2-Thiopheneboronic acid Poor [13]
Potassium Trifluoroborate 4-Chloroanisole Potassium 2-thienyltrifluoroborate 95% [13]
Boronic Acid 4-Chlorotoluene 2-Furylboronic acid 0% [8]
MIDA Boronate 4-Chlorotoluene 2-Furyl MIDA boronate 96% [8]
Boronic Acid 4-bromoacetophenone Phenylboronic acid Representative High Yield [1][14]

| Pinacol Ester | 4-bromoacetophenone | Phenylboronic acid pinacol ester | Representative High Yield |[1][14] |

Note: Yields are highly dependent on specific reaction conditions (catalyst, base, solvent, temperature). The data presented illustrates general performance trends.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings.

Protocol 1: General Procedure for Determining Hydrolytic Stability by ¹H NMR

This protocol is adapted from studies on boronic ester hydrolysis.[2]

  • Sample Preparation: Accurately weigh and dissolve a precise amount (e.g., 10 mg) of the boronic ester in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆).

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum at time zero (t=0). Continue to acquire spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours) to monitor the progress of hydrolysis.

  • Analysis: Monitor the disappearance of a characteristic proton signal of the starting boronic ester and the appearance of new signals corresponding to the hydrolyzed boronic acid and the free diol.

  • Calculation: Calculate the percentage of hydrolysis at each time point by integrating the respective signals of the ester and the resulting boronic acid. For equilibrium studies, determine the final concentrations of all species to calculate the hydrolysis equilibrium constant (K_hyd).[2]

Protocol 2: Assessing On-Column Hydrolytic Stability by RP-HPLC

This protocol is based on methods designed to minimize the on-column hydrolysis of pinacol esters.[2]

  • Sample and Diluent Preparation: Prepare a stock solution of the boronic ester in a non-aqueous, aprotic solvent like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) to prevent premature hydrolysis.

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector. The choice of stationary phase is critical; a column with low silanol (B1196071) activity (e.g., Waters XTerra MS C18) is recommended to reduce on-column hydrolysis.[2]

  • Mobile Phase: Use a mobile phase system appropriate for the analyte, typically a gradient of water and acetonitrile or methanol. Avoid acidic or basic modifiers if possible, unless their effect on stability is the subject of the investigation.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of a peak corresponding to the free boronic acid in addition to the boronic ester peak.

  • Quantification: Calculate the percentage of on-column hydrolysis by comparing the peak area of the resulting boronic acid to the total peak area of both the ester and the acid.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add an appropriate solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

G cluster_equilibrium Boronic Acid-Ester Equilibrium BoronicAcid Boronic Acid RB(OH)₂ BoronicEster Boronic Ester BoronicAcid->BoronicEster + Diol Diol Diol HO-R'-OH BoronicEster->BoronicAcid + H₂O (Hydrolysis) Water 2 H₂O

Caption: General equilibrium between a boronic acid and a boronic ester.

G cluster_workflow Decision Workflow for Boron Reagent Selection Start Start: Need for Aryl Boron Reagent Q_Stability Is the boronic acid known to be unstable? Start->Q_Stability Q_ICC Is iterative cross-coupling required? Q_Stability->Q_ICC Yes Use_BA Use Boronic Acid (High Reactivity) Q_Stability->Use_BA No Use_MIDA Use MIDA Boronate (Max Stability, Slow Release) Q_ICC->Use_MIDA Yes Use_OtherEster Use Pinacol or other stable boronic ester Q_ICC->Use_OtherEster No

Caption: Decision workflow for selecting an appropriate boronic acid surrogate.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition (R¹-X) ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Transmetalation Transmetal Transmetalation (R²-B(OR)₂) Base Base Base->ArPdX ArPdAr->Pd0 Reductive Elimination Product R¹-R² ArPdAr->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its ester derivatives is a critical decision that balances reactivity against stability. While the free acid may offer higher reactivity, its instability can be a significant drawback.[14] Boronic esters, particularly MIDA boronates and robust diol esters, provide superior stability, simplifying handling, purification, and storage, which is paramount in drug development and multi-step synthesis.[6][15] MIDA boronates, with their exceptional stability and capacity for slow, controlled release of the active boronic acid, represent a particularly powerful solution for overcoming the challenges associated with unstable boron reagents.[8] By understanding the properties of each class of boronic ester, researchers can select the optimal reagent to enhance the efficiency, reliability, and scope of their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Carboxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Carboxyphenylboronic acid are paramount to ensuring a secure and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Respiratory Protection: A dust mask, such as a type N95 (US), should be worn, especially when handling the solid form.[1]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

All handling and disposal activities should be conducted in a well-ventilated area or within a certified chemical fume hood.

Disposal Procedures

There are two primary methods for the disposal of this compound waste, contingent on the quantity and institutional capabilities.

Collection for Hazardous Waste Disposal

This is the recommended method for large quantities of this compound or for laboratories not equipped for in-lab chemical treatment.

Step-by-Step Protocol:

  • Waste Segregation: this compound waste should be segregated from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled container for liquid hazardous waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.

In-Lab Neutralization of Small Quantities

For small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations. As a weak acid, it can be neutralized with a mild base.

Experimental Protocol for Neutralization:

Materials:

  • This compound waste (solid or aqueous solution)

  • Sodium bicarbonate (baking soda) solution or another mild base

  • Beaker of appropriate size

  • Stir bar and stir plate

  • pH strips or a calibrated pH meter

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • Preparation: This procedure must be performed in a chemical fume hood while wearing all required PPE.

    • If neutralizing a solid, dissolve it in a minimal amount of water in the beaker.

    • If neutralizing an aqueous solution, place it directly into the beaker.

  • Neutralization:

    • Slowly add the mild base solution (e.g., sodium bicarbonate solution) to the this compound solution while continuously stirring.

    • Monitor the pH of the solution using pH strips or a pH meter.

    • Continue to add the basic solution incrementally until the pH is within a neutral range, typically between 5.5 and 9.0.

  • Final Disposal:

    • Once the solution is neutralized, it may be permissible to dispose of it down the sanitary sewer with a copious amount of water.

    • Crucially, confirm that this practice is permitted by your institution and local wastewater authority before proceeding.

Quantitative Data Summary

No specific quantitative exposure limits or disposal concentration thresholds for this compound were identified in the safety data sheets reviewed. Always refer to your institution's specific guidelines and local regulations.

ParameterValueSource
pH for Neutralized Disposal5.5 - 9.0General laboratory practice

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: 2-Carboxyphenylboronic Acid Waste Generated decision_quantity Large Quantity or Facility Not Equipped for Neutralization? start->decision_quantity collect_hw Collect for Hazardous Waste Disposal decision_quantity->collect_hw Yes neutralize In-Lab Neutralization of Small Quantity decision_quantity->neutralize No end End collect_hw->end check_regs Is Drain Disposal of Neutralized Solution Permitted by Local Regulations? neutralize->check_regs check_regs->collect_hw No drain_disposal Dispose Down Sanitary Sewer with Copious Amounts of Water check_regs->drain_disposal Yes drain_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Carboxyphenylboronic acid, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Precautions

This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with care in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4][5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[1][5]

Personal Protective Equipment (PPE)

Consistent and correct use of personal protective equipment is the most critical line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][5]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1]To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used.[1][5]To prevent respiratory tract irritation.[1][2][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental integrity.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]

    • Verify that an eyewash station and safety shower are accessible and operational.[1][5]

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[3][5]

    • When transferring the solid, use a spatula or other appropriate tools to avoid generating dust.[5]

    • If weighing the compound, do so in a manner that minimizes dust dispersal, such as in a weigh boat within the fume hood.

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Properly dispose of all contaminated materials and waste as described in the disposal plan below.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed container for hazardous liquid waste. Do not pour waste down the drain.[1]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Regulatory Compliance: All chemical waste disposal must be in accordance with local, state, and federal regulations.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_post Post-Handling prep_area 1. Prepare Clean Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don All Required PPE check_safety->don_ppe weigh 4. Weigh/Transfer Solid (Minimize Dust) don_ppe->weigh dissolve 5. Dissolve in Solvent weigh->dissolve clean_area 6. Clean Work Area dissolve->clean_area dispose_waste 7. Dispose of Waste clean_area->dispose_waste wash_hands 8. Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.